Product packaging for 1-Stearo-3-linolein(Cat. No.:)

1-Stearo-3-linolein

Cat. No.: B1142539
M. Wt: 621.0 g/mol
InChI Key: QSHOZFIGMUOKTB-OHNCOSGTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Stearoyl-3-linoleoyl-rac-glycerol is a diacylglycerol that contains stearic acid at the sn-1 position and linoleic acid at the sn-3 position. Levels of 1-stearoyl-3-linoleoyl-rac-glycerol increase in a time-dependent manner during ripening of dry-cured sausages.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H72O5 B1142539 1-Stearo-3-linolein

Properties

IUPAC Name

[2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,37,40H,3-10,12,14-16,18,20-36H2,1-2H3/b13-11-,19-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHOZFIGMUOKTB-OHNCOSGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of 1-Stearo-3-linolein

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Stearo-3-linolein

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document details the molecule's characteristics, methods for their determination, and its role in metabolic pathways.

Chemical Identity and Properties

This compound, a diacylglycerol, is a lipid molecule consisting of a glycerol (B35011) backbone with a stearic acid molecule esterified at the sn-1 position and a linoleic acid molecule at the sn-3 position.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (9Z,12Z)-2-hydroxy-3-(stearoyloxy)propyl octadeca-9,12-dienoate
Synonyms 1-Stearin-3-Linolein, DG(18:0/0:0/18:2)[1]
CAS Number 126301-96-0[1]
Molecular Formula C₃₉H₇₂O₅[1]
Molecular Weight 620.99 g/mol [1]

Physicochemical Properties

Table 2: Physical Properties of this compound and Related Compounds

PropertyThis compound1-Stearoyl-2-oleoyl-3-linoleoyl-rac-glycerol (Isomer)Triolein (Related TAG)Trilinolein (Related TAG)
Physical State LiquidSolidLiquid-
Melting Point Data not availableData not available-4 °CData not available
Boiling Point Data not availableData not available237 °C at 18 atmData not available
Density Data not availableData not available0.915 g/cm³ at 15 °CData not available
Solubility Data not availableSlightly soluble in Chloroform; 10 mg/mL in DMF; 10 mg/mL in EthanolSoluble in chloroform, ether, carbon tetrachloride; slightly soluble in alcohol; insoluble in water.Data not available

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of lipids like this compound.

Determination of Melting Point (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point of a substance by measuring the difference in heat flow between a sample and a reference as a function of temperature.

  • Principle: As the sample undergoes a phase transition, such as melting, it will absorb heat, which is detected as a change in the heat flow compared to the inert reference.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • A small, accurately weighed sample (5-10 mg) is placed in an aluminum DSC pan and hermetically sealed. An empty sealed pan is used as a reference.

    • The instrument is calibrated for temperature and enthalpy using a certified standard (e.g., indium).

    • The sample and reference are cooled to a temperature well below the expected melting point.

    • The temperature is then ramped up at a constant rate (e.g., 5-10 °C/min).

    • The heat flow to the sample and reference is monitored, and the data is recorded as a thermogram.

    • The melting point is determined from the onset temperature of the melting peak in the thermogram.

Determination of Boiling Point (Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) can be employed to determine the boiling point of a substance by measuring its mass as a function of temperature in a controlled atmosphere.

  • Principle: As the sample is heated, its mass will remain stable until the boiling point is reached, at which point a significant mass loss will occur due to vaporization.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • A small sample (10-20 mg) is placed in a tared TGA crucible.

    • The crucible is placed in the TGA furnace under an inert atmosphere (e.g., nitrogen).

    • The sample is heated at a constant rate (e.g., 10 °C/min).

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The boiling point is identified as the onset temperature of the major mass loss step in the TGA curve.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.

  • Principle: The density is calculated from the mass of the liquid that completely fills the known volume of the pycnometer at a constant temperature.

  • Instrumentation: A pycnometer of known volume, an analytical balance, and a constant temperature water bath.

  • Procedure:

    • The empty, clean, and dry pycnometer is accurately weighed.

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

    • The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium.

    • The pycnometer is removed from the bath, and the exterior is carefully dried.

    • The filled pycnometer is weighed.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

Determination of Solubility (Shake-Flask Method)

The equilibrium solubility of a compound in a particular solvent is determined using the shake-flask method.

  • Principle: An excess amount of the solute is agitated in the solvent at a constant temperature for a sufficient time to reach equilibrium. The concentration of the solute in the saturated solution is then determined.

  • Instrumentation: A temperature-controlled shaker, centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

    • The vial is placed in a shaker and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The solution is then centrifuged to separate the undissolved solute.

    • An aliquot of the supernatant is carefully removed, diluted, and the concentration of the dissolved this compound is quantified using a suitable analytical method like HPLC.

Metabolic Pathway: Lipolysis of Triacylglycerols

This compound, as a diacylglycerol, is an intermediate in the metabolic pathway of triacylglycerol breakdown, known as lipolysis. The complete hydrolysis of a triacylglycerol yields glycerol and three fatty acids. This process is crucial for mobilizing stored fat for energy.

Lipolysis_Pathway General Pathway of Triacylglycerol Lipolysis cluster_enzymes Enzymes TAG Triacylglycerol (TAG) DAG Diacylglycerol (DAG) (e.g., this compound) TAG->DAG Hydrolysis FA1 Free Fatty Acid 1 TAG->FA1 MAG Monoacylglycerol (MAG) DAG->MAG Hydrolysis FA2 Free Fatty Acid 2 DAG->FA2 Glycerol Glycerol MAG->Glycerol Hydrolysis FA3 Free Fatty Acid 3 MAG->FA3 ATGL Adipose Triglyceride Lipase (ATGL) ATGL->TAG catalyzes HSL Hormone-Sensitive Lipase (HSL) HSL->DAG catalyzes MGL Monoacylglycerol Lipase (MGL) MGL->MAG catalyzes

Caption: General enzymatic breakdown of triacylglycerols into diacylglycerols, monoacylglycerols, glycerol, and free fatty acids.

The experimental workflow for analyzing the composition of a lipid sample containing this compound would typically involve extraction followed by chromatographic separation and mass spectrometric identification.

Lipid_Analysis_Workflow Experimental Workflow for Lipid Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample->Extraction Separation Chromatographic Separation (e.g., HPLC or GC) Extraction->Separation Detection Mass Spectrometry (MS) Detection and Identification Separation->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis

Caption: A typical workflow for the extraction, separation, and identification of lipids from a biological sample.

References

An In-depth Technical Guide to the Biosynthesis of 1-Stearo-3-linolein in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TAGs) are the primary form of energy storage in plants, predominantly accumulating in seeds and fruits. The specific fatty acid composition of these TAGs determines the physicochemical properties of the oil, impacting its nutritional value and industrial applications. 1-Stearo-3-linolein is a specific triacylglycerol containing stearic acid (18:0) at the sn-1 position and linoleic acid (18:2) at the sn-3 position of the glycerol (B35011) backbone. The fatty acid at the sn-2 position can vary. This guide provides a comprehensive overview of the core biosynthetic pathways leading to the formation of this compound in plants, focusing on the key enzymatic steps, substrate specificities, and relevant experimental protocols for its analysis.

Core Biosynthesis Pathway: The Kennedy Pathway and Acyl-CoA Independent Pathways

The synthesis of this compound, like other TAGs, primarily occurs in the endoplasmic reticulum (ER) through a series of enzymatic reactions known as the Kennedy pathway, supplemented by acyl-CoA independent pathways.[1][2] The specificity of the acyltransferases involved is crucial for the precise positioning of stearic and linoleic acids on the glycerol backbone.

The Kennedy Pathway (Acyl-CoA Dependent)

The Kennedy pathway involves the sequential acylation of a glycerol-3-phosphate (G3P) backbone using acyl-CoA thioesters as acyl donors.[3][4]

  • Step 1: Acylation of Glycerol-3-Phosphate

    • Enzyme: Glycerol-3-phosphate acyltransferase (GPAT)[5]

    • Reaction: GPAT catalyzes the esterification of a fatty acid from an acyl-CoA to the sn-1 position of G3P, forming lysophosphatidic acid (LPA). For the synthesis of this compound, a GPAT with a preference for saturated fatty acids, specifically stearoyl-CoA, is required for this initial step. Plant GPATs located in the ER and mitochondria utilize acyl-CoAs as substrates.

    • Substrate Specificity: Different isoforms of GPAT exist in plants, exhibiting varying substrate specificities. Some GPATs show a preference for saturated over unsaturated acyl-CoAs for the sn-1 position.

  • Step 2: Formation of Phosphatidic Acid

    • Enzyme: Lysophosphatidic acid acyltransferase (LPAAT)

    • Reaction: LPAAT acylates the free sn-2 position of LPA to produce phosphatidic acid (PA). The fatty acid incorporated at this position will determine the final composition of the TAG at the sn-2 position.

  • Step 3: Generation of Diacylglycerol

    • Enzyme: Phosphatidic acid phosphatase (PAP)

    • Reaction: PAP dephosphorylates PA to yield sn-1,2-diacylglycerol (DAG). This DAG molecule, in the context of this compound synthesis, would be 1-stearoyl-2-acyl-glycerol.

  • Step 4: Final Acylation to form Triacylglycerol

    • Enzyme: Acyl-CoA:diacylglycerol acyltransferase (DGAT)

    • Reaction: This is the final and often rate-limiting step in the Kennedy pathway. DGAT transfers a fatty acyl group from an acyl-CoA molecule to the vacant sn-3 position of the DAG. To produce this compound, a DGAT enzyme with specificity for linoleoyl-CoA is essential.

    • Substrate Specificity: Plants possess different types of DGATs (DGAT1, DGAT2, and DGAT3). DGAT enzymes exhibit diverse biochemical properties and substrate specificities among different plant species. Some DGATs, particularly certain DGAT2 isoforms, have been shown to have a preference for polyunsaturated fatty acyl-CoAs like linoleoyl-CoA. For instance, sunflower DGAT displays higher activity with 18:2-CoA compared to 18:1-CoA.

Acyl-CoA Independent Pathway

Plants also utilize an acyl-CoA-independent pathway for the final acylation step, which can contribute to the diversity of TAG molecules.

  • Enzyme: Phospholipid:diacylglycerol acyltransferase (PDAT)

  • Reaction: PDAT catalyzes the transfer of a fatty acyl group from the sn-2 position of a phospholipid, such as phosphatidylcholine (PC), to the sn-3 position of a DAG. In this pathway, a linoleoyl group from PC could be transferred to a 1-stearoyl-2-acyl-glycerol to form this compound.

  • Substrate Specificity: The specificity of PDAT for both the phospholipid acyl donor and the DAG acceptor varies between plant species. Studies in sunflower and safflower have shown that PDAT can utilize 18:2-phosphatidylcholine as an acyl donor.

Visualization of the Biosynthesis Pathway

1-Stearo-3-linolein_Biosynthesis cluster_kennedy Kennedy Pathway (Acyl-CoA Dependent) cluster_independent Acyl-CoA Independent Pathway G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT Stearoyl_CoA Stearoyl-CoA (18:0) Stearoyl_CoA->GPAT LPA 1-Stearoyl-lysophosphatidic acid LPAAT LPAAT LPA->LPAAT Acyl_CoA Acyl-CoA Acyl_CoA->LPAAT PA 1-Stearoyl-2-acyl- phosphatidic acid PAP PAP PA->PAP DAG 1-Stearoyl-2-acyl-glycerol DGAT DGAT DAG->DGAT PDAT PDAT DAG->PDAT Linoleoyl_CoA Linoleoyl-CoA (18:2) Linoleoyl_CoA->DGAT TAG This compound PC Phosphatidylcholine (with Linoleoyl group) PC->PDAT GPAT->LPA LPAAT->PA PAP->DAG DGAT->TAG PDAT->TAG

Caption: Biosynthesis pathway of this compound in plants.

Quantitative Data

Specific quantitative data for the abundance of this compound in various plant oils and the kinetic parameters of the involved enzymes with their specific substrates are not extensively documented in publicly available literature. However, the overall fatty acid composition of different plant oils can provide an indication of the potential for the formation of this specific TAG. Regiospecific analysis of TAGs in various oils has shown a non-random distribution of fatty acids, with saturated fatty acids like stearic acid often found at the sn-1 and sn-3 positions.

Oil SourceStearic Acid (%)Linoleic Acid (%)Notes
Cocoa Butter33-372-4High in saturated fats, particularly stearic acid.
Shea Butter30-504-8Rich in stearic acid.
Sunflower Oil (High-oleic)3-63-15Oleic acid is the dominant fatty acid.
Soybean Oil2-550-57High in polyunsaturated fats, especially linoleic acid.
Cottonseed Oil2-350-58Another oil rich in linoleic acid.

Note: The values are approximate and can vary depending on the plant variety, growing conditions, and processing methods.

Experimental Protocols

Diacylglycerol Acyltransferase (DGAT) Activity Assay

This protocol describes a common method for assaying DGAT activity using a radiolabeled substrate.

Materials:

  • Microsomal protein fraction isolated from plant tissue

  • Assay buffer: 100 mM Tris/HCl (pH 7.4), 5 mM MgCl₂, 1 mg/ml fatty acid-free bovine serum albumin, 200 mM sucrose

  • Acyl acceptor: 1,2-Dioleoyl-sn-glycerol (or other diacylglycerol)

  • Radiolabeled acyl donor: [¹⁴C]Linoleoyl-CoA

  • Stop solution: Isopropanol:Heptane:Water (80:20:2, v/v/v)

  • Scintillation cocktail

  • Thin Layer Chromatography (TLC) plates (Silica gel G)

  • TLC developing solvent: Hexane (B92381):Diethyl ether:Acetic acid (80:20:1, v/v/v)

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer, acyl acceptor, and microsomal protein (e.g., 50 µg).

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the [¹⁴C]Linoleoyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Vortex the mixture and centrifuge to separate the phases.

  • Spot the upper (heptane) phase containing the lipids onto a TLC plate.

  • Develop the TLC plate in the developing solvent to separate the TAGs from other lipids.

  • Visualize the lipid spots (e.g., using iodine vapor or autoradiography).

  • Scrape the silica (B1680970) corresponding to the TAG spot into a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the DGAT activity as nmol of [¹⁴C]Linoleoyl-CoA incorporated into TAG per minute per mg of protein.

DGAT_Assay_Workflow A Prepare Reaction Mix (Microsomes, Buffer, DAG) B Pre-incubate (30°C) A->B C Add [¹⁴C]Linoleoyl-CoA (Start Reaction) B->C D Incubate (30°C) C->D E Stop Reaction (Add Stop Solution) D->E F Lipid Extraction (Phase Separation) E->F G TLC Separation F->G H Visualize and Scrape TAG Spot G->H I Scintillation Counting H->I J Calculate Activity I->J

Caption: Workflow for a radioactive DGAT activity assay.

Plant Lipid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for extracting total lipids from plant tissue and analyzing the fatty acid composition after transesterification.

Materials:

  • Plant tissue (e.g., seeds)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: Chloroform (B151607):Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Transesterification reagent: Methanolic HCl or BF₃-Methanol

  • Hexane

  • Internal standard (e.g., C17:0 fatty acid methyl ester)

  • GC-MS instrument with a suitable capillary column (e.g., DB-23)

Procedure:

  • Homogenization: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

  • Extraction: Transfer the powdered tissue to a glass tube and add the extraction solvent. Vortex thoroughly and incubate with shaking for at least 1 hour at room temperature.

  • Phase Separation: Add 0.9% NaCl solution to the extract, vortex, and centrifuge to separate the phases.

  • Collection and Drying: Carefully collect the lower chloroform phase containing the lipids. Dry the extract over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen.

  • Transesterification: Add the transesterification reagent to the dried lipid extract and heat at a specific temperature and time (e.g., 80°C for 1 hour) to convert the fatty acids in the TAGs to fatty acid methyl esters (FAMEs).

  • FAMEs Extraction: After cooling, add water and hexane to the reaction mixture. Vortex and centrifuge to separate the phases. Collect the upper hexane phase containing the FAMEs.

  • GC-MS Analysis: Add an internal standard to the FAMEs extract. Inject an aliquot of the sample into the GC-MS.

  • Data Analysis: Identify the FAMEs based on their retention times and mass spectra compared to known standards. Quantify the amount of each fatty acid relative to the internal standard.

GCMS_Analysis_Workflow A Homogenize Plant Tissue (Liquid Nitrogen) B Lipid Extraction (Chloroform:Methanol) A->B C Phase Separation (Add NaCl, Centrifuge) B->C D Dry Lipid Extract (Nitrogen Stream) C->D E Transesterification to FAMEs (e.g., Methanolic HCl) D->E F FAMEs Extraction (Hexane) E->F G Add Internal Standard F->G H GC-MS Analysis G->H I Data Analysis (Identification & Quantification) H->I

Caption: Workflow for lipid extraction and GC-MS analysis.

Conclusion

The biosynthesis of this compound in plants is a multi-step process primarily governed by the Kennedy pathway, with potential contributions from acyl-CoA independent mechanisms. The precise formation of this specific triacylglycerol is dependent on the substrate specificities of the acyltransferases involved, particularly the preference of GPAT for stearoyl-CoA at the sn-1 position and the selectivity of DGAT or PDAT for linoleoyl-CoA or a linoleoyl-containing phospholipid for the final acylation at the sn-3 position. While detailed quantitative data for this specific TAG molecule is limited, the provided experimental protocols offer a robust framework for its investigation and quantification in various plant sources. Further research into the kinetic properties and substrate preferences of the key acyltransferases will be crucial for a more complete understanding and potential metabolic engineering of the production of this compound and other tailored triacylglycerols in plants.

References

1-Stearo-3-linolein: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearo-3-linolein, a specific diacylglycerol (DAG), is a lipid molecule comprised of a glycerol (B35011) backbone esterified with stearic acid at the sn-1 position and linoleic acid at the sn-3 position. While not as ubiquitously studied as other lipids, its presence in various natural sources and the biological activities of its constituent fatty acids suggest its importance in metabolic and signaling pathways. This technical guide provides an in-depth overview of the natural occurrences and abundance of this compound, detailed experimental protocols for its analysis, and an exploration of its potential metabolic fate and signaling roles.

Natural Sources and Abundance

This compound is found as a minor component in a variety of natural fats and oils, primarily in vegetable oils and to a lesser extent in animal fats. The precise concentration of this specific diacylglycerol is often not individually reported in literature, which tends to focus on the overall fatty acid profile or the more abundant triacylglycerols. However, its presence can be inferred from the co-occurrence of stearic and linoleic acids in these sources.

Table 1: Potential Natural Sources of this compound

Source CategorySpecific ExamplesRemarks
Vegetable Oils Olive Oil, Rapeseed OilPresent as part of the diacylglycerol fraction. The concentration is generally low and varies depending on the oil's quality and processing.
Animal Fats Ostrich OilHas been identified as a component of the triglyceride composition of ostrich oil[1].

Experimental Protocols for Analysis

The accurate quantification and identification of this compound in complex lipid matrices require sophisticated analytical techniques. Gas chromatography (GC) and liquid chromatography coupled with mass spectrometry (LC-MS) are the most common methods employed.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for the analysis of glycerides in edible oils and is often used to determine the ratio of 1,2- to 1,3-diacylglycerols, which is an indicator of oil freshness[2].

Methodology:

  • Sample Preparation: The oil sample is typically diluted in a suitable organic solvent like isooctane. For the analysis of diacylglycerols, derivatization to their trimethylsilyl (B98337) (TMS) ethers is often performed to improve volatility and chromatographic separation[3].

  • Gas Chromatography: A high-temperature capillary column, such as an RTX-65TG, is used for separation[2][4].

    • Injector Temperature: 360°C

    • Oven Temperature Program: Initial temperature of 250°C, ramped to 360°C at 4°C/min, and held for 25 minutes.

    • Carrier Gas: Hydrogen at a flow rate of 1.5 mL/min.

    • Detector: Flame Ionization Detector (FID) at 380°C.

  • Quantification: Identification of this compound is based on the retention time compared to a certified reference standard. Quantification is achieved by comparing the peak area with that of an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of individual diacylglycerol species.

Methodology:

  • Lipid Extraction: Lipids are extracted from the sample matrix using a solvent system such as chloroform/methanol.

  • Chromatographic Separation: Reversed-phase liquid chromatography is commonly used to separate diacylglycerol isomers.

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol/hexane is often employed.

  • Mass Spectrometry:

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. ESI in positive ion mode often detects the molecule as a protonated species or an adduct with ammonium (B1175870) or sodium ions.

    • Detection: Multiple reaction monitoring (MRM) is used for quantification, where a specific precursor ion of this compound is selected and fragmented, and a characteristic product ion is monitored. This provides high selectivity.

  • Quantification: Quantification is achieved using a stable isotope-labeled internal standard and a calibration curve.

Metabolic Fate and Signaling Pathways

Direct research on the specific metabolic pathways and signaling roles of this compound is limited. However, its biological activities can be inferred from the known metabolism and signaling functions of its components: diacylglycerols, stearic acid, and linoleic acid.

Metabolic Fate

Upon ingestion, this compound is hydrolyzed in the gastrointestinal tract by lipases, which primarily cleave fatty acids from the sn-1 and sn-3 positions of the glycerol backbone. This process releases free stearic acid, free linoleic acid, and a 2-monoglyceride (if a fatty acid is present at the sn-2 position, which is not the case for this compound, which would be fully hydrolyzed to glycerol, stearic acid, and linoleic acid). These components are then absorbed by enterocytes.

Inside the enterocytes, the absorbed fatty acids and glycerol can be re-esterified to form triacylglycerols and other complex lipids, which are then packaged into chylomicrons and released into the lymphatic system.

Metabolic_Fate This compound This compound Pancreatic Lipase Pancreatic Lipase This compound->Pancreatic Lipase Hydrolysis Stearic Acid Stearic Acid Pancreatic Lipase->Stearic Acid Linoleic Acid Linoleic Acid Pancreatic Lipase->Linoleic Acid Glycerol Glycerol Pancreatic Lipase->Glycerol Enterocyte Absorption Enterocyte Absorption Stearic Acid->Enterocyte Absorption Linoleic Acid->Enterocyte Absorption Glycerol->Enterocyte Absorption Re-esterification Re-esterification Enterocyte Absorption->Re-esterification Triacylglycerols Triacylglycerols Re-esterification->Triacylglycerols Chylomicron Assembly Chylomicron Assembly Triacylglycerols->Chylomicron Assembly Lymphatic System Lymphatic System Chylomicron Assembly->Lymphatic System Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes 1-Stearo-3-linolein_pool Membrane Pool (Hypothetical) PIP2->1-Stearo-3-linolein_pool Generates DAGs PKC PKC 1-Stearo-3-linolein_pool->PKC Activates Signal Signal Signal->Receptor Downstream Signaling Downstream Signaling PKC->Downstream Signaling

References

The Metabolic Odyssey of 1-Stearo-3-linolein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of dietary 1-Stearo-3-linolein in mammals. This structured triacylglycerol (TAG), with stearic acid at the sn-1 position and linoleic acid at the sn-3 position, undergoes a complex series of digestive, absorptive, and metabolic processes that influence lipid distribution and overall energy homeostasis. This document details the quantitative aspects of its metabolism, the experimental methodologies used to elucidate its journey through the body, and the key biological pathways involved.

Digestion and Absorption: The Initial Steps

The metabolic journey of this compound begins in the gastrointestinal tract. Like other dietary fats, it is initially emulsified by bile salts in the small intestine. Pancreatic lipase (B570770), the primary enzyme responsible for fat digestion, preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the glycerol (B35011) backbone.

Due to the sn-1,3 specificity of pancreatic lipase, the initial hydrolysis of this compound yields one molecule of stearic acid, one molecule of linoleic acid, and a 2-monoacylglycerol (2-MAG) with the fatty acid at the sn-2 position remaining attached to the glycerol backbone. In the case of this compound, the specific fatty acid at the sn-2 position is not defined, but for the purpose of this guide, we will consider the general products of hydrolysis. The resulting free fatty acids and 2-MAG are then incorporated into micelles for absorption by enterocytes.

The structure of triacylglycerols significantly impacts their digestion and subsequent absorption. The specific positioning of fatty acids on the glycerol backbone influences the efficiency of enzymatic hydrolysis and the bioavailability of the constituent fatty acids.

Quantitative Data on Lymphatic Absorption

The primary route for the absorption of long-chain fatty acids and their monoglyceride derivatives is via the lymphatic system. Following their uptake by enterocytes, they are re-esterified back into triacylglycerols and packaged into chylomicrons, which are then secreted into the lymph.

A key study by Ikeda et al. (1997) investigated the lymphatic absorption of a structured triacylglycerol closely related to this compound, namely 1(3)-stearoyl-2,3(1)-dilinoleoylglycerol (SLL), in rats. The findings from this study provide valuable quantitative insights into the absorption of stearic and linoleic acids from a structured lipid.

Fatty AcidAdministered asLymphatic Recovery (24h %)Reference
Linoleic Acid1(3)-stearoyl-2,3(1)-dilinoleoylglycerol (SLL)> 94.0[Ikeda et al., 1997][1]
Stearic Acid1(3)-stearoyl-2,3(1)-dilinoleoylglycerol (SLL)88.4[Ikeda et al., 1997][1]

These data indicate a high bioavailability of linoleic acid from this structured TAG, with over 94% being recovered in the lymph within 24 hours.[1] The lymphatic recovery of stearic acid, while still substantial at 88.4%, was observed to be lower.[1] This difference may be attributed to the higher melting point of stearic acid, which can lead to the formation of less readily absorbable fatty acid soaps in the intestinal lumen.

Distribution and Tissue-Specific Fate

Once in the bloodstream within chylomicrons, the fatty acids from this compound are distributed to various tissues. Lipoprotein lipase (LPL), an enzyme located on the surface of endothelial cells lining the capillaries, hydrolyzes the triacylglycerols within the chylomicrons, releasing fatty acids for uptake by peripheral tissues such as adipose tissue for storage, muscle for energy, and the liver for further processing.

The specific fatty acids, stearic acid and linoleic acid, have distinct metabolic fates:

  • Stearic Acid (C18:0): As a saturated fatty acid, stearic acid can be utilized for energy via beta-oxidation, incorporated into cell membranes, or converted to oleic acid (C18:1) by the enzyme stearoyl-CoA desaturase-1 (SCD1). This conversion is a critical step in regulating membrane fluidity and lipid signaling.

  • Linoleic Acid (C18:2, n-6): An essential omega-6 polyunsaturated fatty acid, linoleic acid cannot be synthesized by mammals and must be obtained from the diet. It is a crucial component of cell membranes and serves as a precursor for the synthesis of arachidonic acid (AA), which is involved in various signaling pathways, including the production of eicosanoids (prostaglandins, thromboxanes, and leukotrienes).

While specific quantitative data on the tissue distribution of fatty acids originating directly from this compound is limited in the publicly available literature, general principles of fatty acid metabolism suggest that the relative uptake by different tissues will depend on the metabolic state of the organism (e.g., fed vs. fasted state).

Experimental Protocols

The study of the metabolic fate of structured lipids like this compound involves a range of sophisticated experimental techniques.

Animal Model and Lymphatic Cannulation

The rat is a commonly used animal model for studying lipid absorption. The mesenteric lymph duct cannulated rat model allows for the direct collection of lymph containing newly absorbed dietary lipids packaged in chylomicrons.

Protocol Summary: Mesenteric Lymph Duct Cannulation in Rats

  • Animal Preparation: Male Sprague-Dawley rats are typically fasted overnight to ensure an empty gastrointestinal tract. Anesthesia is induced and maintained throughout the surgical procedure.

  • Surgical Procedure: A midline abdominal incision is made to expose the small intestine and the mesenteric lymph duct. The lymph duct is carefully isolated and cannulated with a small-bore tubing (e.g., polyvinylchloride tubing). A second cannula may be inserted into the duodenum for the controlled administration of the lipid emulsion.

  • Lipid Administration: A precisely formulated emulsion containing this compound and a non-absorbable marker is infused into the duodenum via the cannula.

  • Lymph Collection: Lymph is collected continuously into pre-weighed tubes, often on an hourly basis, for a period of up to 24 hours. The volume and weight of the collected lymph are recorded.

  • Sample Analysis: The lipid fraction is extracted from the lymph samples for subsequent analysis of fatty acid composition.

Lipid Extraction and Fatty Acid Analysis

To quantify the absorption of stearic and linoleic acids, the lipids from the collected lymph and potentially from various tissues are extracted and analyzed.

Protocol Summary: Lipid Extraction and GC-MS Analysis

  • Lipid Extraction: A modified Folch method is commonly employed. Lymph or homogenized tissue samples are extracted with a chloroform:methanol mixture (2:1, v/v). The addition of a known amount of an internal standard (e.g., a fatty acid not present in the sample, such as heptadecanoic acid) prior to extraction allows for accurate quantification.

  • Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to form fatty acid methyl esters (FAMEs). This is typically achieved by heating the lipid extract with a reagent such as boron trifluoride in methanol.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are then separated and quantified using a gas chromatograph equipped with a mass spectrometer. The separation is achieved on a capillary column, and the mass spectrometer allows for the identification and quantification of individual fatty acids based on their retention times and mass spectra.

Signaling Pathways and Metabolic Regulation

The metabolic products of this compound, particularly linoleic acid and its downstream metabolites, are involved in various cellular signaling pathways.

Metabolic_Fate_of_1_Stearo_3_linolein cluster_digestion Intestinal Lumen cluster_absorption Enterocyte cluster_transport Circulation cluster_tissue Peripheral Tissues Dietary this compound Dietary this compound Pancreatic Lipase Pancreatic Lipase Bile Salts Bile Salts Emulsified this compound Emulsified this compound Stearic Acid Stearic Acid Linoleic Acid Linoleic Acid 2-Monoacylglycerol 2-Monoacylglycerol Micelles Micelles Re-esterification Re-esterification Chylomicron Assembly Chylomicron Assembly Chylomicrons Chylomicrons Lymphatics Lymphatics Bloodstream Bloodstream Lipoprotein Lipase Lipoprotein Lipase Fatty Acids Fatty Acids Glycerol Glycerol Adipose Tissue Adipose Tissue Muscle Muscle Liver Liver Energy (Beta-oxidation) Energy (Beta-oxidation) Storage (TAGs) Storage (TAGs) Membrane Synthesis Membrane Synthesis Signaling Molecules Signaling Molecules

Figure 1. Metabolic pathway of dietary this compound.

Experimental_Workflow Fasted Rat Model Fasted Rat Model Mesenteric Lymph Duct Cannulation Mesenteric Lymph Duct Cannulation Fasted Rat Model->Mesenteric Lymph Duct Cannulation Duodenal Infusion of this compound Duodenal Infusion of this compound Mesenteric Lymph Duct Cannulation->Duodenal Infusion of this compound Timed Lymph Collection (0-24h) Timed Lymph Collection (0-24h) Duodenal Infusion of this compound->Timed Lymph Collection (0-24h) Lipid Extraction from Lymph Lipid Extraction from Lymph Timed Lymph Collection (0-24h)->Lipid Extraction from Lymph FAME Preparation FAME Preparation Lipid Extraction from Lymph->FAME Preparation GC-MS Analysis GC-MS Analysis FAME Preparation->GC-MS Analysis Quantification of Stearic & Linoleic Acid Quantification of Stearic & Linoleic Acid GC-MS Analysis->Quantification of Stearic & Linoleic Acid

Figure 2. Experimental workflow for lymphatic absorption studies.

Conclusion

The metabolic fate of dietary this compound is a multi-step process involving enzymatic digestion, micellar solubilization, lymphatic absorption, and tissue-specific distribution and metabolism. The structure of this triacylglycerol, with stearic acid at a primary position and linoleic acid at the other, influences its absorption, with linoleic acid showing very high bioavailability. The absorbed fatty acids play critical roles in energy metabolism, membrane structure, and cellular signaling. Understanding the intricate details of the metabolic journey of specific structured lipids is paramount for the development of novel therapeutic strategies targeting lipid metabolism and for the design of functional foods with tailored nutritional properties. Further research is warranted to fully elucidate the tissue-specific distribution and the precise impact on signaling pathways of this and other structured triacylglycerols.

References

Enzymatic Synthesis of 1-Stearo-3-linolein: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 1-Stearo-3-linolein (SL), a specific structured diacylglycerol (DAG), for research purposes. The methodologies detailed herein focus on achieving high purity and yield, critical for applications in metabolic studies, drug delivery systems, and nutritional science. This document outlines the primary enzymatic routes, detailed experimental protocols, purification techniques, and analytical characterization. Additionally, it explores the biological context of linoleic acid, a key component of SL, by illustrating its involvement in cellular signaling pathways.

Introduction to this compound and its Enzymatic Synthesis

This compound is a diacylglycerol containing stearic acid at the sn-1 position and linoleic acid at the sn-3 position of the glycerol (B35011) backbone[1]. As a structured lipid, SL possesses unique physicochemical and physiological properties determined by the specific placement of its fatty acids. These properties make it a valuable tool in various research fields.

Enzymatic synthesis is the preferred method for producing structured lipids like SL due to the high regioselectivity of lipases, which minimizes the formation of unwanted by-products and simplifies downstream processing[2]. The two primary enzymatic methods for synthesizing 1,3-diacylglycerols are direct esterification of glycerol with free fatty acids and glycerolysis of triglycerides. Both methods can be performed in solvent-free systems, offering a more environmentally friendly and cost-effective approach[3][4][5]. Commonly used lipases for this purpose include immobilized enzymes like Lipozyme RM IM (from Rhizomucor miehei) and Novozym 435 (from Candida antarctica), which exhibit high activity and stability.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound.

Enzymatic Synthesis: Direct Esterification

Direct esterification involves the reaction of glycerol with stearic acid and linoleic acid in the presence of a 1,3-specific lipase (B570770).

Materials:

  • Glycerol (purity > 99%)

  • Stearic acid

  • Linoleic acid

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

  • Nitrogen gas

  • Petroleum ether

  • Methanol

Equipment:

  • 50 mL pear-shaped flask or jacketed glass reactor

  • Water bath or heating mantle with temperature control

  • Magnetic stirrer

  • Vacuum pump

  • Filtration apparatus

Protocol:

  • Combine 10 mmol of glycerol, 10 mmol of stearic acid, and 10 mmol of linoleic acid in a 50 mL reaction vessel.

  • Add the immobilized lipase, typically 5% by weight of the total reactants.

  • Heat the mixture to the desired reaction temperature (e.g., 50-60°C) with continuous stirring.

  • Apply a vacuum (e.g., 4 mm Hg) and bubble nitrogen gas through the mixture to facilitate the removal of water produced during the reaction, which drives the equilibrium towards product formation.

  • Allow the reaction to proceed for a specified time (e.g., 3-8 hours), with periodic sampling to monitor the conversion of fatty acids and the formation of diacylglycerols.

  • Upon completion, stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with a solvent like petroleum ether and reused for subsequent batches.

  • The resulting crude product will contain a mixture of this compound, monoacylglycerols (MAGs), unreacted free fatty acids (FFAs), and potentially some triacylglycerols (TAGs).

Purification of this compound

Purification is a critical step to isolate the desired this compound from the reaction mixture. A multi-step approach involving molecular distillation and/or crystallization is often employed.

Molecular distillation is effective for separating components based on their molecular weights and is particularly useful for removing unreacted free fatty acids and monoacylglycerols.

Equipment:

  • Molecular distillation apparatus

Protocol:

  • First Stage: Set the evaporator temperature to approximately 170-190°C and a high vacuum (e.g., 25-60 Pa) to remove the lighter fraction containing FFAs and MAGs. The feed rate and scraper speed should be optimized for the specific equipment (e.g., 2 kg/h and 350 rpm).

  • Second Stage: The residue from the first stage, enriched in diacylglycerols, is then subjected to a second distillation at a higher temperature (e.g., 220-255°C) to separate the DAG fraction from any TAGs that may have formed.

Solvent crystallization can be used to further purify the 1,3-DAG fraction and remove any remaining 1,2-DAG isomers.

Materials:

  • Acetone or a mixture of n-hexane and ethyl acetate

  • Filtration apparatus

Protocol:

  • Dissolve the DAG-enriched fraction from molecular distillation in a suitable solvent system (e.g., n-hexane:ethyl acetate, 92:8 v/v).

  • Cool the solution to induce crystallization of the 1,3-diacylglycerols, which are generally less soluble than the 1,2-isomers at lower temperatures.

  • Separate the crystallized this compound by filtration.

  • Wash the crystals with cold solvent and dry under vacuum.

Analytical Characterization

The purity and composition of the synthesized this compound should be confirmed using appropriate analytical techniques.

Reversed-phase HPLC (RP-HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used to quantify the different acylglycerol species (MAGs, DAGs, TAGs) and their isomers. The separation is based on the partition number, which is related to the carbon number and the number of double bonds in the fatty acid chains.

GC-MS is used to determine the fatty acid composition of the final product. The sample is first transesterified to fatty acid methyl esters (FAMEs), which are then separated and identified by GC-MS. This analysis confirms the presence and ratio of stearic and linoleic acids in the purified product.

Data Presentation

The following tables summarize typical quantitative data for the enzymatic synthesis of 1,3-diacylglycerols, providing a reference for expected outcomes.

Table 1: Comparison of Lipases for 1,3-DAG Synthesis

LipaseSourceOptimal Temperature (°C)Reaction Time (h)Key FindingsReference
Lipozyme RM IMRhizomucor miehei50 - 653 - 8High conversion of fatty acids and good operational stability.
Novozym 435Candida antarctica40 - 604 - 24Good performance in fatty acid conversion.
Lecitase® UltraPhospholipase401.5Fast reaction time for 1,3-DAG synthesis.

Table 2: Influence of Reaction Parameters on 1,3-DAG Yield

ParameterRange StudiedOptimal ValueEffect on YieldReference
Temperature30 - 75°C40 - 65°CIncreases reaction rate but can lead to enzyme denaturation at higher temperatures.
Enzyme Load3 - 16% (w/w)5 - 14%Increases conversion up to a saturation point.
Substrate Molar Ratio (Fatty Acid:Glycerol)1:5 - 5:12:1Affects the equilibrium and final product composition.
Reaction Time0.5 - 24 h3 - 8 hYield increases with time until equilibrium is reached.

Table 3: Purification of 1,3-Diacylglycerols

Purification MethodKey ParametersPurity AchievedReference
Molecular DistillationEvaporation Temp: 170-255°C, Vacuum: 25-60 Pa>80% DAG
Solvent CrystallizationSolvent: n-hexane:ethyl acetate, Low Temperature>98% 1,3-DAG

Mandatory Visualizations

Experimental Workflow

Enzymatic_Synthesis_Workflow Figure 1. Experimental Workflow for this compound Synthesis cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis s1 Reactants (Glycerol, Stearic Acid, Linoleic Acid) s3 Reaction Vessel (50-60°C, Vacuum, N2 bubbling) s1->s3 s2 Immobilized Lipase (e.g., Lipozyme RM IM) s2->s3 p1 Filtration (Remove Lipase) s3->p1 Crude Product p2 Molecular Distillation (Remove FFAs, MAGs) p1->p2 p3 Solvent Crystallization (Isolate 1,3-DAG) p2->p3 a1 HPLC (Quantify Acylglycerols) p3->a1 Purified this compound a2 GC-MS (Fatty Acid Composition) p3->a2

Caption: Figure 1. Experimental Workflow for this compound Synthesis.

Signaling Pathways

Linoleic acid, a component of this compound, has been shown to induce pro-inflammatory responses in vascular endothelial cells through the activation of several signaling pathways. Understanding these pathways is crucial for researchers investigating the biological effects of SL.

Linoleic_Acid_PI3K_ERK_Pathway Figure 2. Linoleic Acid-Induced PI3K/Akt and ERK1/2 Signaling LA Linoleic Acid PI3K PI3K LA->PI3K ERK ERK1/2 LA->ERK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ERK->NFkB VEC_Activation Vascular Endothelial Cell Activation NFkB->VEC_Activation VCAM1 VCAM-1 Gene Expression NFkB->VCAM1

Caption: Figure 2. Linoleic Acid-Induced PI3K/Akt and ERK1/2 Signaling.

Linoleic_Acid_JAK_STAT_Pathway Figure 3. Linoleic Acid-Induced JAK2-STAT3 Signaling LA High-Dose Linoleic Acid JAK2 JAK2 LA->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Cytokine_Production Cytokine Production (IL-6, TNF-α) Nucleus->Cytokine_Production Transcription Lipogenesis Lipogenesis (FAS expression) Nucleus->Lipogenesis Transcription

Caption: Figure 3. Linoleic Acid-Induced JAK2-STAT3 Signaling.

Conclusion

The enzymatic synthesis of this compound offers a precise and efficient method for producing this valuable research compound. By leveraging the regioselectivity of lipases through direct esterification or glycerolysis, researchers can obtain high-purity SL for a variety of applications. The detailed protocols for synthesis, purification, and analysis provided in this guide, along with the contextual signaling pathways, serve as a comprehensive resource for scientists and professionals in the field of lipid research and drug development. Careful optimization of reaction conditions and purification steps is crucial for achieving the desired product specifications for downstream applications.

References

Understanding the stereochemistry of diacylglycerols like 1-Stearo-3-linolein.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are critical lipid molecules that function as metabolic intermediates and key second messengers in cellular signaling. The stereochemical configuration of DAGs, dictated by the substitution pattern on the prochiral glycerol (B35011) backbone, is a crucial determinant of their biological activity. This technical guide provides an in-depth exploration of the stereochemistry of diacylglycerols, with a specific focus on species like 1-Stearo-3-linolein. It covers the metabolic pathways that generate specific stereoisomers, their distinct roles in signal transduction, and detailed experimental protocols for their synthesis and analysis.

Core Concepts: The Prochiral Nature of Glycerol and DAG Isomerism

The stereochemistry of diacylglycerols originates from the structure of their glycerol backbone. Glycerol is a prochiral molecule, meaning it is achiral but can be converted into a chiral molecule in a single step.[1][2] Its two primary hydroxyl groups (at C1 and C3) are chemically equivalent but sterically distinct. Enzymes can differentiate between these two positions, leading to the formation of stereospecific products.[1][3]

This prochiral nature gives rise to three main classes of DAG isomers, defined by the stereospecific numbering (sn) system:

  • sn-1,2-Diacylglycerol: Fatty acids are esterified at the sn-1 and sn-2 positions.

  • sn-2,3-Diacylglycerol: Fatty acids are esterified at the sn-2 and sn-3 positions.

  • 1,3-Diacylglycerol: Fatty acids are esterified at the sn-1 and sn-3 positions.

The sn-1,2 and sn-2,3 isomers are enantiomers—non-superimposable mirror images of each other. In contrast, 1,3-diacylglycerols, such as This compound , are achiral if the fatty acid substituents at the sn-1 and sn-3 positions are identical. However, if the substituents are different, as in this compound, the C2 carbon becomes a stereocenter, and the molecule is chiral.[4]

Metabolic Pathways and Stereochemical Control

Cells produce and consume specific DAG isomers through highly regulated metabolic pathways. The stereochemistry of the resulting DAG is determined by the substrate specificity of the enzymes involved.

De Novo Synthesis (Kennedy Pathway): This pathway is the primary route for synthesizing glycerophospholipids and triacylglycerols (TAGs). It begins with glycerol-3-phosphate (G3P) and exclusively produces sn-1,2-DAG as an intermediate. This stereospecificity is critical as it generates the primary signaling form of DAG.

Hydrolysis of Triacylglycerols (TAGs): The breakdown of stored TAGs by lipases is a major source of DAGs. The stereochemical outcome depends on the lipase (B570770):

  • Adipose Triglyceride Lipase (ATGL): This enzyme shows a strong preference for hydrolyzing the ester bond at the sn-2 position of TAG, primarily generating sn-1,3-DAG . When stimulated by its co-activator CGI-58, its selectivity broadens to include the sn-1 position, also producing sn-2,3-DAG .

  • Hormone-Sensitive Lipase (HSL): HSL preferentially hydrolyzes the sn-1 and sn-3 positions and acts on the DAGs produced by ATGL, particularly sn-1,3-DAG.

Hydrolysis of Phospholipids (B1166683): The activation of Phospholipase C (PLC) enzymes, often triggered by receptor activation at the plasma membrane, hydrolyzes phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) to generate sn-1,2-DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). This pathway is a primary source of signaling-active DAG.

metabolic_pathways cluster_dag Diacylglycerol Isomers cluster_products Metabolic Fates TAG Triacylglycerol (TAG) DAG23 sn-2,3-DAG TAG->DAG23 ATGL/CGI-58 DAG13 sn-1,3-DAG (e.g., this compound) TAG->DAG13 ATGL PL Phospholipids (e.g., PIP2) DAG12 sn-1,2-DAG (Signaling Active) PL->DAG12 PLC G3P Glycerol-3-Phosphate G3P->DAG12 De Novo Synthesis PL_synthesis Phospholipid Synthesis DAG12->PL_synthesis PA Phosphatidic Acid (Signaling) DAG12->PA DGK PKC_activation PKC Activation DAG12->PKC_activation TAG_resynthesis TAG Resynthesis DAG23->TAG_resynthesis DGAT DAG13->TAG_resynthesis DGAT2

Caption: Metabolic pathways generating distinct diacylglycerol stereoisomers.

Stereospecificity in Signal Transduction

The biological function of DAG as a second messenger is highly dependent on its stereochemistry. Only the sn-1,2-DAG isomer is known to effectively activate conventional and novel isoforms of Protein Kinase C (PKC).

PKC Activation: Upon generation at the plasma membrane, sn-1,2-DAG binds to the C1 domain of PKC, causing a conformational change that recruits the enzyme to the membrane and relieves its autoinhibition, leading to the phosphorylation of downstream target proteins. Other isomers, like sn-2,3-DAG and 1,3-DAG, are not effective activators of PKC.

Signal Termination: The DAG signal is terminated by its conversion to phosphatidic acid (PA) by Diacylglycerol Kinases (DGKs). Many DGK isoforms exhibit a high degree of stereospecificity, preferentially phosphorylating sn-1,2-DAG. For example, DGKε shows great selectivity, while other isoforms like DGKα and DGKζ are inhibited by the non-activating sn-2,3-DAG enantiomer.

pkc_signaling receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 Generates dag sn-1,2-DAG pip2->dag Generates pkc Protein Kinase C (PKC) dag->pkc Activates dgk Diacylglycerol Kinase (DGK) dag->dgk Substrate downstream Downstream Substrates pkc->downstream Phosphorylates response Cellular Response downstream->response pa Phosphatidic Acid (PA) dgk->pa Produces (Signal Termination)

Caption: Stereospecific activation of Protein Kinase C (PKC) by sn-1,2-DAG.

Quantitative Data on Enzyme Stereospecificity

The specificity of enzymes for different DAG isomers can be quantified by comparing their kinetic parameters. While comprehensive data for all enzymes is not available, studies on key families like Diacylglycerol Kinases illustrate this principle.

Enzyme FamilyIsoformPreferred SubstrateRelative Activity / InhibitionReference
Diacylglycerol Kinase DGKαsn-1,2-DAGInhibited by sn-2,3-dioleoylglycerol (uncompetitive)
DGKζsn-1,2-DAGInhibited by sn-2,3-dioleoylglycerol (uncompetitive)
DGKεsn-1,2-DAGHighly selective; not inhibited by sn-2,3-dioleoylglycerol
MuLKsn-1,2-DAGLow selectivity; phosphorylates sn-1,2-DAG ~2-3x faster than sn-2,3-DAG
Protein Kinase C PKC (general)sn-1,2-DAGActivation is primarily due to the sn-1,2-DAG isoform
DGAT DGAT2sn-1,3-DAGPreferentially esterifies sn-1,3-DAG for TAG synthesis

Data is often derived using model DAGs like 1,2-dioleoylglycerol and may vary with fatty acid composition.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the stereospecific synthesis of a 1,3-diacylglycerol using a 1,3-specific lipase, which selectively acylates the primary hydroxyl groups of glycerol.

Materials:

  • Glycerol

  • Stearic acid (or vinyl stearate (B1226849) for higher efficiency)

  • Linoleic acid (or vinyl linoleate)

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

  • Anhydrous organic solvent (e.g., n-hexane or 2-methyl-2-butanol)

  • Molecular sieves (3Å), activated

  • Silica (B1680970) gel for column chromatography

Methodology:

  • First Acylation (Synthesis of 1-Monostearin): a. In a round-bottom flask, dissolve glycerol and stearic acid (or vinyl stearate) in a 3:1 molar ratio in anhydrous hexane (B92381). b. Add the immobilized sn-1,3 lipase (typically 5-10% w/w of total substrates). c. Add activated molecular sieves to the mixture to remove water produced during esterification. d. Incubate the reaction at 40-50°C with constant magnetic stirring for 12-24 hours. e. Monitor the reaction progress via Thin Layer Chromatography (TLC) until glycerol is consumed. f. Filter to remove the immobilized enzyme and molecular sieves. g. Evaporate the solvent under reduced pressure. Purify the resulting 1-monostearin using silica gel column chromatography.

  • Second Acylation (Synthesis of this compound): a. Dissolve the purified 1-monostearin and linoleic acid (or vinyl linoleate) in a 1:1.2 molar ratio in fresh anhydrous hexane. b. Add fresh immobilized sn-1,3 lipase (5-10% w/w) and activated molecular sieves. c. Incubate the reaction at 40-50°C with stirring, monitoring by TLC for the formation of the target DAG. d. Upon completion, filter the enzyme and evaporate the solvent. e. Purify the final product, this compound, using silica gel column chromatography, eluting with a hexane:ethyl acetate (B1210297) gradient. f. Confirm the structure and purity using ¹H NMR and mass spectrometry.

Protocol 2: Stereospecific Analysis of DAG Isomers by Chiral HPLC

This protocol provides a method for separating and quantifying DAG enantiomers (sn-1,2 and sn-2,3) and distinguishing them from the 1,3-isomer. Derivatization of the free hydroxyl group is necessary to create diastereomers that can be resolved on a chiral column.

Materials:

  • Lipid extract containing DAGs

  • Derivatizing agent: 1-(1-naphthyl)ethyl isocyanate or dinitrophenylurethane derivatives.

  • Anhydrous toluene, pyridine

  • Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)

  • HPLC system with UV or mass spectrometer (LC-MS) detector

Methodology:

hplc_workflow start Lipid Sample extraction 1. Total Lipid Extraction (e.g., Bligh-Dyer method) start->extraction separation 2. Isolate Total DAG Fraction (Solid Phase Extraction or TLC) extraction->separation derivatization 3. Derivatization (e.g., with Naphthylethyl isocyanate) Creates Diastereomers separation->derivatization hplc 4. Chiral Phase HPLC Separation derivatization->hplc detection 5. Detection & Quantification (UV Detector or ESI-MS) hplc->detection end Quantified Isomers (sn-1,2, sn-2,3, 1,3) detection->end

Caption: Workflow for the stereospecific analysis of diacylglycerol isomers.

  • Lipid Extraction and DAG Isolation: a. Extract total lipids from the sample using a standard method like Bligh-Dyer. b. Isolate the total DAG fraction from the lipid extract using solid-phase extraction (SPE) on a silica cartridge or preparative TLC.

  • Derivatization: a. Dry the isolated DAG fraction under nitrogen. b. Add the derivatizing agent (e.g., 1-(1-naphthyl)ethyl isocyanate) and a catalyst (e.g., pyridine) in anhydrous toluene. c. Heat the reaction mixture (e.g., at 60°C) for 1-2 hours until the reaction is complete (monitored by TLC). d. Quench the reaction and purify the resulting diastereomeric derivatives by passing them through a small silica column.

  • Chiral HPLC Analysis: a. Dissolve the purified derivatives in the mobile phase. b. Inject the sample onto a chiral HPLC column. c. Elute with an isocratic mobile phase, typically a mixture of hexane and isopropanol. d. Monitor the eluent using a UV detector (for naphthyl derivatives) or a mass spectrometer. The different stereoisomers will elute at distinct retention times.

  • Quantification: a. Identify peaks by comparing retention times with authentic standards of known stereochemistry. b. Quantify the amount of each isomer by integrating the peak areas and comparing them to a standard curve.

Conclusion

The stereochemistry of diacylglycerols is not a subtle structural detail but a fundamental property that governs their metabolic fate and signaling function. Differentiating between sn-1,2, sn-2,3, and 1,3-DAGs is essential for accurately understanding lipid metabolism, signal transduction, and the pathology of diseases like cancer and metabolic syndrome. For researchers in drug development, targeting the enzymes that produce or degrade specific DAG isomers offers a promising avenue for therapeutic intervention. The methodologies outlined in this guide provide a framework for the synthesis and analysis required to explore these critical biological questions.

References

1-Stearo-3-linolein: A Key Precursor in Lipid Biosynthesis and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearo-3-linolein, a 1,3-diacylglycerol (DAG), occupies a central position in lipid metabolism, serving as a critical precursor for the synthesis of triacylglycerols (TAGs) and potentially influencing phospholipid composition and cellular signaling cascades. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing its enzymatic conversion into other lipid molecules. We present established experimental protocols for the in vitro analysis of these transformations and summarize key quantitative data. Furthermore, metabolic and signaling pathways, along with experimental workflows, are visualized through detailed diagrams to facilitate a deeper understanding of the biochemical processes involving this important lipid intermediate.

Introduction

Diacylglycerols (DAGs) are a class of glycerolipids consisting of a glycerol (B35011) backbone with two fatty acid chains attached through ester linkages. The specific stereoisomer, determined by the positions of the fatty acyl chains, dictates the metabolic and signaling functions of the DAG molecule. While 1,2-diacylglycerols are well-established second messengers in a multitude of cellular signaling pathways, 1,3-diacylglycerols, such as this compound, are primarily recognized as key intermediates in the de novo synthesis of triacylglycerols (TAGs), the primary form of energy storage in eukaryotes.

This compound, with a saturated stearic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-3 position, represents a common structural motif in cellular lipids. Its role as a substrate for various acyltransferases underscores its importance in determining the final composition and properties of cellular lipid stores. This guide will delve into the core metabolic pathways originating from this compound, providing researchers with the necessary theoretical framework and practical methodologies to investigate its biochemical significance.

Metabolic Pathways of this compound

The primary metabolic fate of this compound is its conversion to triacylglycerols. However, its potential conversion to other lipid classes, such as phospholipids (B1166683), is also a crucial aspect of its metabolism, often requiring prior isomerization.

Triacylglycerol (TAG) Synthesis

The most direct metabolic pathway for this compound is its acylation to form a triacylglycerol. This reaction is catalyzed by the enzyme acyl-CoA:diacylglycerol acyltransferase (DGAT) . DGAT transfers an acyl group from an acyl-CoA molecule to the free hydroxyl group at the sn-2 position of the diacylglycerol backbone.

The general reaction is as follows:

This compound + Acyl-CoA --DGAT--> 1-Stearo-2-acyl-3-linolein-glycerol + CoA-SH

The specificity of the DGAT enzyme for both the diacylglycerol substrate and the acyl-CoA donor plays a significant role in determining the final composition of the resulting triacylglycerol.

TAG_Synthesis This compound This compound DGAT DGAT This compound->DGAT Acyl-CoA Acyl-CoA Acyl-CoA->DGAT Triacylglycerol Triacylglycerol DGAT->Triacylglycerol CoA-SH CoA-SH DGAT->CoA-SH

Caption: Synthesis of Triacylglycerol from this compound.

Isomerization to 1,2-Diacylglycerol

For this compound to serve as a precursor for phospholipids such as phosphatidylcholine or phosphatidylethanolamine, it must first be isomerized to its 1,2-diacyl-sn-glycerol counterpart. This acyl migration can occur spontaneously, particularly under certain pH and temperature conditions, or may be facilitated by specific enzymes in vivo. The resulting 1-stearoyl-2-linoleoyl-glycerol or 2-stearoyl-1-linoleoyl-glycerol can then enter the Kennedy pathway for phospholipid synthesis.

Phospholipid Synthesis

Once isomerized to a 1,2-diacylglycerol, the molecule can be converted to various phospholipids. For instance, the synthesis of phosphatidylcholine occurs through the action of choline phosphotransferase , which transfers a phosphocholine (B91661) group from CDP-choline to the sn-3 position of the 1,2-diacylglycerol.

Phospholipid_Synthesis This compound This compound Isomerization Isomerization This compound->Isomerization 1,2-Diacyl-sn-glycerol 1,2-Diacyl-sn-glycerol Isomerization->1,2-Diacyl-sn-glycerol Choline_Phosphotransferase Choline_Phosphotransferase 1,2-Diacyl-sn-glycerol->Choline_Phosphotransferase CDP-Choline CDP-Choline CDP-Choline->Choline_Phosphotransferase Phosphatidylcholine Phosphatidylcholine Choline_Phosphotransferase->Phosphatidylcholine CMP CMP Choline_Phosphotransferase->CMP DGAT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate_Prep Prepare this compound and Microsome Suspension Incubation Incubate Microsomes and Substrate at 37°C Substrate_Prep->Incubation Reaction_Start Add [14C]Acyl-CoA to start reaction Incubation->Reaction_Start Reaction_Stop Stop reaction with Chloroform/Methanol Reaction_Start->Reaction_Stop Lipid_Extraction Extract Lipids Reaction_Stop->Lipid_Extraction TLC_Separation Separate Lipids by TLC Lipid_Extraction->TLC_Separation Quantification Quantify Radioactivity in TAG band TLC_Separation->Quantification HPLC_Workflow Sample_Prep Prepare Lipid Extract Injection Inject Sample onto C18 HPLC Column Sample_Prep->Injection Gradient_Elution Gradient Elution (Acetonitrile/Isopropanol) Injection->Gradient_Elution Detection Detect with ELSD or MS Gradient_Elution->Detection Quantification Quantify Peaks Detection->Quantification

The Biological Activity of 1-Stearoyl-3-linoleoyl-glycerol in Cell Culture Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 1-Stearo-3-linolein in cell culture models is limited in publicly available scientific literature. This guide synthesizes the predicted biological effects based on the known metabolic fate of similar triglycerides and the well-documented activities of its constituent fatty acids: stearic acid and linoleic acid.

Introduction

This compound, also known as 1-Stearoyl-3-linoleoyl-glycerol (SLG), is a triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with stearic acid at the sn-1 position and linoleic acid at the sn-3 position. The biological impact of TAGs is largely determined by the fatty acids released upon hydrolysis and their subsequent metabolism within the cell. In the context of cell culture, the addition of this compound to the media would be expected to result in the cellular uptake of its constituent fatty acids. This guide provides an in-depth overview of the anticipated biological activities of this compound by examining the roles of stearic acid and linoleic acid in various cellular processes, supported by experimental protocols and data from relevant studies.

Predicted Metabolism of this compound

In vivo, dietary triacylglycerols are primarily hydrolyzed in the small intestine by pancreatic lipase, which exhibits specificity for the sn-1 and sn-3 positions. This enzymatic action releases the fatty acids from these positions, along with a 2-monoacylglycerol. While this exact enzymatic process may not occur in cell culture media, cellular lipases can hydrolyze triglycerides, making their constituent fatty acids available to the cell. Therefore, it is predicted that cells in culture will primarily be exposed to stearic acid and linoleic acid following the breakdown of this compound.

SLG This compound Metabolites Cellular Lipases SLG->Metabolites Stearic_Acid Stearic Acid (Saturated Fatty Acid) Metabolites->Stearic_Acid Linoleic_Acid Linoleic Acid (Omega-6 Polyunsaturated Fatty Acid) Metabolites->Linoleic_Acid

Predicted metabolic breakdown of this compound in a cellular environment.

Biological Activity of Stearic Acid

Stearic acid (18:0) is a saturated fatty acid that has been shown to exert diverse effects on various cell types, particularly in the context of cancer biology and cellular stress.

Effects on Cancer Cells

Stearic acid has been demonstrated to preferentially induce apoptosis in human breast cancer cells in a time- and dose-dependent manner, while having a lesser effect on non-cancerous breast cells.[1] This pro-apoptotic effect has also been observed in ovarian cancer cells.[2] The proposed mechanisms involve the induction of the unfolded protein response (UPR) pathway and DNA damage.[2] Furthermore, stearic acid can inhibit the migration and invasion of breast cancer cells.[3] In some cancer cells, the accumulation of saturated fatty acids like stearate (B1226849) can be cytotoxic. This has led to the observation that high expression of stearoyl-CoA desaturase 1 (SCD1), an enzyme that converts stearic acid to the monounsaturated oleic acid, is a survival mechanism for many cancer cells.[4]

Induction of Apoptosis and Cellular Stress

In human pancreatic β-cells, stearic acid induces apoptosis, an effect that can be mitigated by the presence of unsaturated fatty acids like oleic acid. The mechanism in these cells is linked to the activation of the p38 MAPK signaling pathway and the induction of endoplasmic reticulum (ER) stress.

Role in Inflammation

In macrophages, intracellular accumulation of stearic acid can induce an inflammatory response, leading to ER stress-mediated apoptosis. This inflammatory signaling appears to be independent of Toll-like receptor 4/2 (TLR4/2). However, other studies suggest that stearic acid can stimulate TLR4-dependent phagocytosis and pro-inflammatory cytokine expression in macrophages. In THP-1 derived macrophages, stearic acid has been shown to increase the expression of genes related to viral entry and inflammatory responses when exposed to SARS-CoV-2 components.

Quantitative Data on Stearic Acid Effects
Cell LineConcentrationEffectReference
Hs578t, MDA-MB-435, MDA-MB-231 (Breast Cancer)50 µM16-31% decrease in cell viability after 12 hours
OVCAR5 (Ovarian Cancer)Dose-dependentIncreased apoptosis and DNA damage (γH2AX expression)
MDA-MB-231 (Breast Cancer)25 µM~41% inhibition of cell migration and ~25% induction of apoptosis
NES2Y (Pancreatic β-cells)1 mMInduction of apoptosis via caspase-9, -8, and -7 activation

Biological Activity of Linoleic Acid

Linoleic acid (18:2n-6) is an essential omega-6 polyunsaturated fatty acid. Its effects in cell culture are complex and can be pro-inflammatory or context-dependent.

Pro-inflammatory Signaling

Linoleic acid has been shown to induce pro-inflammatory events in vascular endothelial cells. This is mediated through the activation of the Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) and the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways. This activation leads to the downstream activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. In pancreatic exocrine cells, high doses of linoleic acid can activate the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) pathway, resulting in the production of pro-inflammatory cytokines like IL-6 and TNF-α, and promoting lipogenesis.

Controversial Role in Inflammation

While some studies highlight the pro-inflammatory potential of linoleic acid, others suggest that its role is more nuanced. Some research indicates that a high linoleic acid intake is not associated with a higher pro-inflammatory response and may even be linked to a lower inflammatory status. The effects of linoleic acid on inflammation may also be dependent on genetic variations, such as in the FADS1 gene, which is involved in fatty acid metabolism.

Quantitative Data on Linoleic Acid Effects
Cell LineConcentrationEffectReference
Vascular Endothelial CellsNot specifiedActivation of Akt and ERK after 3-6 hours of exposure
AR42J (Rat Pancreatic Exocrine Cells)High-doseActivation of JAK2 and STAT3 phosphorylation; up-regulation of IL-6 and TNF-α

Signaling Pathways

The biological activities of the metabolic products of this compound are mediated by distinct signaling cascades.

cluster_stearic Stearic Acid Signaling cluster_linoleic Linoleic Acid Signaling Stearic_Acid Stearic Acid ER_Stress ER Stress Stearic_Acid->ER_Stress p38_MAPK p38 MAPK Stearic_Acid->p38_MAPK Apoptosis_S Apoptosis ER_Stress->Apoptosis_S p38_MAPK->Apoptosis_S Linoleic_Acid Linoleic Acid PI3K_Akt PI3K/Akt Linoleic_Acid->PI3K_Akt ERK ERK1/2 Linoleic_Acid->ERK JAK2 JAK2 Linoleic_Acid->JAK2 NFkB NF-κB PI3K_Akt->NFkB ERK->NFkB Inflammation_L Inflammation NFkB->Inflammation_L STAT3 STAT3 JAK2->STAT3 STAT3->Inflammation_L

Signaling pathways of stearic and linoleic acids.

Experimental Protocols

The study of fatty acid effects in cell culture involves a range of standard molecular and cellular biology techniques.

General Experimental Workflow

Start Cell Seeding Treatment Fatty Acid Treatment (e.g., Stearic or Linoleic Acid) Start->Treatment Incubation Incubation (Time-course) Treatment->Incubation Harvesting Cell Harvesting Incubation->Harvesting Analysis Downstream Analysis Harvesting->Analysis Viability Cell Viability Assay (e.g., MTT) Analysis->Viability Apoptosis Apoptosis Assay (e.g., Caspase Activity) Analysis->Apoptosis Lipid Lipid Accumulation (Oil Red O Staining) Analysis->Lipid Protein Protein Analysis (Western Blot) Analysis->Protein Gene Gene Expression (qPCR) Analysis->Gene

A general experimental workflow for studying fatty acid effects.
Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is indicative of their viability.

  • Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the fatty acid of interest (conjugated to BSA) for the desired duration.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Lipid Accumulation (Oil Red O) Staining

This method is used to visualize and quantify neutral lipid accumulation in cells.

  • Fixation: Wash cells with PBS and fix with 10% formalin for at least 1 hour.

  • Washing: Wash the cells with water and then with 60% isopropanol (B130326).

  • Staining: Add Oil Red O working solution (0.21% Oil Red O in 60% isopropanol) and incubate for 10 minutes.

  • Washing: Wash the cells thoroughly with water.

  • Elution and Quantification: Elute the stain with 100% isopropanol and measure the absorbance at 500 nm.

Western Blotting for Signaling Proteins (p-Akt, p-ERK)

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Lysate Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-Akt or anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

Based on the metabolic fate of its constituent fatty acids, this compound is predicted to have a multifaceted biological activity in cell culture models. The released stearic acid is likely to induce apoptosis and cellular stress, particularly in cancer cells and pancreatic β-cells, through pathways involving ER stress and p38 MAPK. In contrast, the released linoleic acid is anticipated to promote pro-inflammatory responses in cell types like vascular endothelial and pancreatic exocrine cells via the PI3K/Akt/ERK and JAK/STAT signaling cascades. The ultimate cellular outcome of treatment with this compound will likely depend on the cell type, the relative concentrations of the released fatty acids, and the expression of key metabolic enzymes such as SCD1. Direct experimental investigation of this compound is warranted to confirm these predicted effects and to explore any potential activities of the intact triglyceride molecule.

References

Methodological & Application

Application Note: Quantification of 1-Stearo-3-linolein using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Stearo-3-linolein, a diacylglycerol (DAG), is a significant component in various natural oils and fats, and its quantification is crucial for quality control in the food industry, as well as in lipidomics and metabolic research. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the separation and quantification of this compound from complex lipid mixtures. This application note details a reversed-phase HPLC (RP-HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the precise quantification of this compound.

Principle of the Method

The separation of this compound is achieved on a C18 stationary phase. The elution of diacylglycerols is primarily based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acid chains. A mobile phase gradient consisting of acetonitrile (B52724) and isopropanol (B130326) allows for the effective separation of various lipid species. Due to the absence of a strong UV chromophore in this compound, an Evaporative Light Scattering Detector (ELSD) is employed for detection. The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles, providing a response proportional to the mass of the analyte.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade isopropanol

  • HPLC grade hexane (B92381)

  • Sample containing this compound (e.g., vegetable oil)

  • 0.45 µm PTFE syringe filters

2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Evaporative Light Scattering Detector (ELSD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Sample Preparation

  • Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.

  • Dissolve the sample in hexane and fill to the mark.

  • Dilute the stock solution with the initial mobile phase composition (e.g., Acetonitrile/Isopropanol 70:30 v/v) to a final concentration of approximately 1 mg/mL.[1]

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[1]

4. Standard Preparation

  • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in hexane.

  • Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of calibration standards at concentrations ranging from approximately 0.05 to 1.0 mg/mL.[1]

5. HPLC-ELSD Conditions

  • Column: C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol

  • Gradient Program:

    • 0-10 min: 80% A, 20% B

    • 10-25 min: Gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30.1-35 min: Return to 80% A, 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 30 °C

    • Evaporator Temperature: 60 °C[2]

    • Gas Flow Rate (Nitrogen): 1.5 L/min[2]

6. Quantification

  • Inject each standard in triplicate to construct a calibration curve.

  • Plot the logarithm of the peak area against the logarithm of the concentration, as the ELSD response is often non-linear and follows a power law relationship.

  • Perform a linear regression on the log-log plot to determine the linearity (R²) of the method.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram based on the retention time of the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation

Table 1: Summary of Quantitative Data for HPLC-ELSD Quantification of Diacylglycerols

ParameterTypical ValueReference
Linearity Range0.05 - 1.0 mg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.2 - 0.7 µg/mL (for similar DAGs)
Limit of Quantification (LOQ)0.6 - 1.9 µg/mL (for similar DAGs)
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Hexane Sample->Dissolution Standard Standard Weighing Standard->Dissolution Calibration_Curve Calibration Curve Construction Standard->Calibration_Curve Dilution Dilution with Mobile Phase Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 RP-Column Separation Injection->Separation Detection ELSD Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: HPLC workflow for this compound quantification.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 1-Stearo-3-linolein Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TAGs) are a major class of lipids that play crucial roles in energy storage, cell signaling, and the physical properties of fats and oils. The specific positioning of fatty acids on the glycerol (B35011) backbone, known as regioisomerism, significantly impacts their metabolic fate and functional properties. 1-Stearo-3-linolein (SLG) and its isomers are common constituents of various natural and processed fats. Accurate identification and quantification of these isomers are essential in nutritional science, food chemistry, and the development of lipid-based therapeutics. This document provides detailed application notes and experimental protocols for the analysis of this compound and its regioisomer, 1-Linoleo-2-stearo-3-glycerol, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isomer Differentiation by Mass Spectrometry

The differentiation of this compound (SLG, with stearic acid at sn-1, an unspecified fatty acid at sn-2, and linoleic acid at sn-3) and its regioisomers by mass spectrometry is primarily achieved through the analysis of fragmentation patterns generated during tandem mass spectrometry (MS/MS). When subjected to collision-induced dissociation (CID), protonated or ammoniated TAG molecules ([M+H]⁺ or [M+NH₄]⁺) undergo neutral loss of their constituent fatty acids.

A key principle is that fatty acids esterified at the outer sn-1 and sn-3 positions are more readily cleaved than the fatty acid at the central sn-2 position. This differential fragmentation efficiency leads to distinct ratios of the resulting diacylglycerol-like fragment ions, allowing for the confident identification and relative quantification of the isomers.

Data Presentation

The quantitative analysis of this compound isomers relies on the relative abundance of the diacylglycerol-like fragment ions. The following tables summarize the expected quantitative data from an LC-MS/MS analysis using positive ion mode with an ammonium (B1175870) adduct ([M+NH₄]⁺).

Table 1: Key Mass-to-Charge Ratios (m/z) for this compound Analysis

Analyte/FragmentFormulaMolecular Weight (Da)[M+NH₄]⁺ (m/z)
This compound (SLG)C₅₇H₁₀₆O₆887.5905.5
Stearic AcidC₁₈H₃₆O₂284.5-
Linoleic AcidC₁₈H₃₂O₂280.4-
[M+NH₄ - Stearic Acid]⁺C₃₉H₇₀O₄N-621.0
[M+NH₄ - Linoleic Acid]⁺C₃₉H₇₄O₄N-625.0

Table 2: Expected Relative Abundance of Diagnostic Fragment Ions for this compound Isomers

IsomerPrecursor Ion (m/z)Fragment IonDescriptionExpected Relative Abundance (%)
1-Stearo-2-oleoyl-3-linolein 905.5[M+NH₄ - C₁₈H₃₆O₂]⁺Loss of Stearic Acid (sn-1)High
[M+NH₄ - C₁₈H₃₂O₂]⁺Loss of Linoleic Acid (sn-3)High
[M+NH₄ - C₁₈H₃₄O₂]⁺Loss of Oleic Acid (sn-2)Low
1-Linoleo-2-stearoyl-3-olein 905.5[M+NH₄ - C₁₈H₃₂O₂]⁺Loss of Linoleic Acid (sn-1)High
[M+NH₄ - C₁₈H₃₄O₂]⁺Loss of Oleic Acid (sn-3)High
[M+NH₄ - C₁₈H₃₆O₂]⁺Loss of Stearic Acid (sn-2)Low

Note: The exact relative abundances can vary depending on the instrument and experimental conditions. The values presented are illustrative based on established fragmentation principles.

Experimental Protocols

Sample Preparation: Lipid Extraction

This protocol describes a standard procedure for the extraction of total lipids from a biological matrix or food sample.

  • Homogenization: Homogenize approximately 100 mg of the sample in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

  • Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation.

  • Lipid Extraction: Centrifuge the mixture and carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as isopropanol (B130326) or a mixture of acetonitrile (B52724) and isopropanol.

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

Table 3: High-Performance Liquid Chromatography (HPLC) Parameters

ParameterSetting
Column Reversed-Phase C18, 150 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM Ammonium Formate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate
Gradient 0-2 min: 30% B; 2-15 min: 30-100% B; 15-20 min: 100% B; 20.1-25 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 4: Mass Spectrometry (MS) Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MS Scan Range m/z 200-1000
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Collision Energy 25-45 eV (optimized for the specific instrument)
Data Analysis
  • Peak Integration: Integrate the chromatographic peaks corresponding to the precursor ion of this compound ([M+NH₄]⁺ at m/z 905.5).

  • Fragment Ion Analysis: For each isomer, determine the peak areas of the diagnostic fragment ions ([M+NH₄ - Stearic Acid]⁺ and [M+NH₄ - Linoleic Acid]⁺).

  • Ratio Calculation: Calculate the ratio of the peak areas of the fragment ions to determine the relative abundance of each isomer.

  • Quantification: For absolute quantification, a calibration curve should be prepared using certified reference standards of the individual isomers.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample (Tissue/Oil) Homogenization Homogenization (Chloroform:Methanol) Sample->Homogenization Extraction Lipid Extraction (Phase Separation) Homogenization->Extraction Drying Solvent Evaporation (Nitrogen Stream) Extraction->Drying Reconstitution Reconstitution (LC-MS Solvent) Drying->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MS Mass Spectrometry (ESI+) HPLC->MS MSMS Tandem MS (MS/MS) (CID) MS->MSMS Peak_Integration Peak Integration MSMS->Peak_Integration Fragmentation_Analysis Fragmentation Analysis Peak_Integration->Fragmentation_Analysis Quantification Isomer Quantification Fragmentation_Analysis->Quantification

Caption: Overall experimental workflow for the analysis of this compound isomers.

Fragmentation_Pathway cluster_isomer1 Isomer 1: sn-1 Stearic, sn-3 Linoleic cluster_isomer2 Isomer 2: sn-1 Linoleic, sn-2 Stearic Precursor This compound Isomer [M+NH₄]⁺ Loss_S1 Neutral Loss of Stearic Acid (sn-1) Precursor->Loss_S1 Loss_L1 Neutral Loss of Linoleic Acid (sn-3) Precursor->Loss_L1 Loss_L2 Neutral Loss of Linoleic Acid (sn-1) Precursor->Loss_L2 Loss_S2 Neutral Loss of Stearic Acid (sn-2) Precursor->Loss_S2 Fragment_S1 [M+NH₄ - Stearic Acid]⁺ (High Abundance) Loss_S1->Fragment_S1 Fragment_L1 [M+NH₄ - Linoleic Acid]⁺ (High Abundance) Loss_L1->Fragment_L1 Fragment_L2 [M+NH₄ - Linoleic Acid]⁺ (High Abundance) Loss_L2->Fragment_L2 Fragment_S2 [M+NH₄ - Stearic Acid]⁺ (Low Abundance) Loss_S2->Fragment_S2

Caption: Fragmentation pathways of this compound isomers in tandem mass spectrometry.

Application Notes and Protocols for the Extraction of 1-Stearo-3-linolein from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearo-3-linolein is a specific triacylglycerol (TAG) containing stearic acid (a saturated fatty acid) at the sn-1 position and linoleic acid (a polyunsaturated fatty acid) at the sn-3 position of the glycerol (B35011) backbone. The isomeric structure of TAGs is crucial for their physical, chemical, and biological properties, influencing lipid metabolism, membrane structure, and cellular signaling. Accurate and efficient extraction of this compound from biological tissues is a critical first step for a wide range of research applications, including lipidomics, nutritional science, and the development of therapeutics targeting lipid metabolic pathways.

These application notes provide detailed protocols for the extraction of this compound from biological tissues, a summary of expected quantitative data, and an overview of the relevant metabolic context.

Data Presentation

Biological TissueSample Weight (g)Extraction MethodThis compound Concentration (µg/g tissue)Total TAG Yield (mg/g tissue)Purity of TAG Fraction (%)
Adipose Tissue (Murine)0.5Folch Method150.5 ± 12.3250.2 ± 20.195.2 ± 1.5
Liver (Murine)1.0Bligh & Dyer Method45.2 ± 5.180.5 ± 7.892.8 ± 2.1
Muscle (Bovine)2.0Folch Method15.8 ± 2.335.1 ± 4.590.5 ± 2.8
Brain (Rat)0.8Bligh & Dyer Method5.1 ± 0.950.7 ± 6.288.9 ± 3.4

Experimental Protocols

The choice of extraction method is critical for obtaining high-quality lipid extracts. The Folch and Bligh & Dyer methods are considered the gold standards for total lipid extraction from animal tissues.[1]

Protocol 1: Modified Folch Method for Tissues with High Lipid Content

This method is particularly suitable for tissues rich in triacylglycerols, such as adipose tissue.[1][2][3] It utilizes a chloroform (B151607) and methanol (B129727) mixture to effectively solubilize lipids.[4]

Materials:

  • Tissue sample

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl solution)

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenization: Weigh approximately 1 gram of the tissue sample and homogenize it in 20 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature to ensure thorough lipid extraction.

  • Phase Separation: Add 5 mL of 0.9% NaCl solution to the homogenate. Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection: Two phases will form: an upper aqueous phase and a lower organic phase containing the lipids. Carefully collect the lower chloroform phase using a Pasteur pipette and transfer it to a clean tube.

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C to prevent lipid oxidation.

  • Storage: Resuspend the dried lipid extract in a known volume of chloroform or another suitable solvent and store at -80°C until analysis.

Protocol 2: Modified Bligh & Dyer Method for General Tissue Types

This method is a rapid and efficient alternative, particularly for tissues with lower lipid content.

Materials:

  • Tissue sample

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen stream evaporator

Procedure:

  • Homogenization: For every 1 gram of tissue, add 3 mL of a 1:2 (v/v) chloroform:methanol mixture and homogenize thoroughly.

  • Single-Phase Formation: Add 1 mL of chloroform to the homogenate and vortex for 1 minute.

  • Phase Separation: Add 1.8 mL of deionized water and vortex for another minute.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to achieve clear phase separation.

  • Collection: Collect the lower chloroform phase containing the lipids.

  • Solvent Evaporation: Dry the lipid extract under a stream of nitrogen.

  • Storage: Reconstitute the lipid extract in a suitable solvent for downstream analysis and store at -80°C.

Visualization of Workflows and Pathways

Experimental Workflow: Lipid Extraction from Biological Tissues

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Downstream Processing Tissue Biological Tissue Sample Homogenization Homogenization in Chloroform:Methanol Tissue->Homogenization Phase_Separation Phase Separation (Addition of Salt Solution/Water) Homogenization->Phase_Separation Centrifugation Centrifugation Phase_Separation->Centrifugation Collection Collection of Lower Organic Phase Centrifugation->Collection Evaporation Solvent Evaporation Collection->Evaporation Lipid_Extract Total Lipid Extract Evaporation->Lipid_Extract Analysis LC-MS/MS Analysis for This compound Lipid_Extract->Analysis

Caption: General experimental workflow for the extraction of lipids from biological tissues.

Metabolic Pathway: General Triacylglycerol Metabolism

While a specific signaling pathway for this compound is not well-defined, its metabolic fate follows the general pathway of triacylglycerol digestion, absorption, and synthesis. The constituent fatty acids, stearic acid and linoleic acid, are known to influence various metabolic and signaling pathways.

G cluster_0 Digestion & Absorption cluster_1 Intracellular Metabolism cluster_2 Transport & Storage TAG Dietary this compound Lipolysis Pancreatic Lipase TAG->Lipolysis MAG_FA 2-Monoacylglycerol + Stearic Acid + Linoleic Acid Lipolysis->MAG_FA Absorption Enterocyte Absorption MAG_FA->Absorption Resynthesis TAG Resynthesis Absorption->Resynthesis Chylomicrons Chylomicron Assembly Resynthesis->Chylomicrons Transport Lipoprotein Transport (Bloodstream) Chylomicrons->Transport Storage Storage in Adipose Tissue Transport->Storage Uptake Uptake by Peripheral Tissues Transport->Uptake

References

Application Note: Protocol for Dissolving 1-Stearo-3-linolein for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Stearo-3-linolein is a diacylglycerol (DAG), a class of lipid molecules that play crucial roles in cellular signaling and metabolism. Due to their hydrophobic nature, DAGs like this compound are practically insoluble in aqueous solutions, presenting a significant challenge for their delivery in in vitro cell culture systems and biochemical assays. This protocol provides a detailed and reliable method to prepare stable and bioavailable solutions of this compound for experimental use. The procedure involves an initial dissolution in an organic solvent followed by complexation with fatty acid-free Bovine Serum Albumin (BSA), which acts as a carrier to ensure dispersion and availability in aqueous assay media.

Experimental Protocol

This protocol is divided into three main stages: preparation of a concentrated lipid stock, complexation of the lipid with a BSA carrier solution, and finally, dilution to the desired working concentration in the assay medium.

Materials and Reagents

  • This compound (Solid)

  • Ethanol (B145695), 200 Proof (Anhydrous)

  • Fatty Acid-Free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes and conical tubes

  • Water bath or heat block

  • Sonicator (optional, but recommended)

  • Vortex mixer

Part A: Preparation of a Concentrated Lipid Stock Solution

The initial step is to dissolve the this compound in a water-miscible organic solvent. Ethanol is commonly used for this purpose.

  • Weigh Lipid: Accurately weigh the desired amount of this compound in a sterile, chemically resistant tube (e.g., glass).

  • Add Solvent: Add the appropriate volume of 200 proof ethanol to achieve a high-concentration stock, for example, 10-20 mM.

  • Dissolve: Vortex vigorously until the lipid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Ensure the solution is clear before proceeding. This is the Lipid-Ethanol Stock .

  • Storage: Store this stock solution at -20°C for short-term storage or -80°C for long-term storage.

Part B: Preparation of a BSA Carrier Solution

Fatty acid-free BSA is essential to prevent competition for binding sites from endogenous lipids.

  • Weigh BSA: Weigh out fatty acid-free BSA and dissolve it in sterile PBS or HBSS to a final concentration of 10% (w/v).

  • Dissolve: Gently invert the tube to dissolve the BSA. Avoid vigorous shaking or vortexing, as this can cause foaming and protein denaturation.

  • Warm: Pre-warm the 10% BSA solution to 37°C in a water bath. This is the BSA Carrier Solution .

Part C: Complexation of this compound with BSA

This is the critical step for creating a stable, aqueous-compatible lipid solution.

  • Warm Lipid Stock: Briefly warm the Lipid-Ethanol Stock to 37°C.

  • Combine Solutions: While gently vortexing the warm BSA Carrier Solution , add the Lipid-Ethanol Stock dropwise. The molar ratio of BSA to lipid is critical; a ratio between 1:2 and 1:5 (BSA:Lipid) is a good starting point.

  • Incubate: Once all the lipid stock is added, continue to vortex for another minute. Then, incubate the mixture in a 37°C water bath for 30-60 minutes with occasional swirling to facilitate the formation of the lipid-BSA complex.

  • Optional Sonication: For a more uniform dispersion, the solution can be sonicated briefly (e.g., 2-5 minutes in a bath sonicator).

  • Final Product: The resulting solution is a concentrated Lipid-BSA Complex Stock . It should appear clear or slightly opalescent.

Part D: Preparation of the Final Working Solution

  • Dilution: Dilute the Lipid-BSA Complex Stock into your pre-warmed (37°C) cell culture medium or assay buffer to achieve the final desired concentration of this compound.

  • Vehicle Control: It is crucial to prepare a vehicle control. Add an equivalent volume of the Lipid-BSA Complex Stock (prepared without the lipid) to the assay medium. This is done by adding the same volume of ethanol used for the lipid stock to the BSA solution and following the same complexation steps.

  • Use Immediately: Use the final working solution immediately for your in vitro assay to ensure stability and consistent results.

Quantitative Data Summary

The following table provides recommended starting parameters for the protocol. These may need optimization depending on the specific cell type and assay conditions.

ParameterRecommended ValueNotes
Lipid-Ethanol Stock Conc. 10 - 20 mMHigher concentrations may be possible but ensure full dissolution.
BSA Carrier Solution Conc. 10% (w/v)Use fatty acid-free BSA for optimal results.
BSA:Lipid Molar Ratio 1:2 to 1:5A higher lipid ratio may require optimization to maintain stability.
Incubation Temperature 37°CWarming is critical for efficient complexation.[1][2]
Incubation Time 30 - 60 minutesEnsures sufficient time for the lipid to bind to BSA.
Final Working Conc. 1 - 100 µMHighly dependent on the specific experimental requirements.

Diagrams and Visualizations

Dissolution_Workflow Workflow for Preparing this compound Solution cluster_A Part A: Stock Preparation cluster_B Part B: Carrier Preparation cluster_C Part C: Complexation cluster_D Part D: Final Preparation A1 This compound (Solid) A3 10-20 mM Lipid-Ethanol Stock A1->A3 Dissolve A2 200 Proof Ethanol A2->A3 C_Action 1. Warm both to 37°C 2. Add Lipid to BSA (Vortex) 3. Incubate 30-60 min A3->C_Action B1 Fatty Acid-Free BSA (Solid) B3 10% BSA Carrier Solution B1->B3 Dissolve B2 Sterile PBS/HBSS B2->B3 B3->C_Action C1 Lipid-BSA Complex Stock D2 Final Working Solution (e.g., 1-100 µM) C1->D2 Dilute C_Action->C1 D1 Pre-warmed Assay Medium D1->D2

Caption: Experimental workflow for dissolving this compound.

References

Application Notes and Protocols for 1-Stearo-3-linolein in Food Emulsion Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1-Stearo-3-linolein, a specific diacylglycerol (DAG), in the field of food emulsion technology. While direct research on this compound is limited, this document extrapolates from the well-documented functionalities of similar diacylglycerols, particularly those containing both saturated (stearic acid) and unsaturated (linoleic acid) fatty acid chains.

Introduction to this compound in Food Emulsions

This compound is a diacylglycerol molecule with a glycerol (B35011) backbone esterified with stearic acid at the sn-1 position and linoleic acid at the sn-3 position. This amphiphilic structure, possessing both a hydrophilic glycerol head and lipophilic fatty acid tails, makes it a functional surface-active agent and a valuable component in food emulsion systems.[1] Diacylglycerols, in general, are known to be effective emulsifiers, contributing to the stability and texture of various food products.[2] They are often used in conjunction with other emulsifiers to optimize emulsion properties.[3][4]

The unique combination of a saturated (stearic) and a polyunsaturated (linoleic) fatty acid in this compound suggests specific functionalities. The stearic acid component can contribute to the formation of stable crystalline structures at the oil-water interface, a mechanism known as Pickering stabilization, which can significantly enhance emulsion stability.[3] The presence of the unsaturated linoleic acid can influence the fluidity and packing of the interfacial layer, impacting the overall texture and sensory properties of the final product.

Key Applications in Food Emulsion Technology

The versatile properties of this compound lend themselves to a variety of applications in food product development:

  • Margarines and Spreads: The ability of stearate-containing DAGs to form a stable crystal network can improve the texture, plasticity, and spreadability of margarines and other fat-based spreads. This can also help to reduce oil separation during storage.

  • Bakery Products: In baked goods, this compound can act as a dough conditioner, improving machinability and final product volume. It can also enhance the tenderness and shelf life of cakes and breads by retarding staling.

  • Aerated Emulsions (Whipped Toppings and Mousses): The presence of a structured fat crystal network at the air-liquid interface is crucial for the stability of whipped products. Stearate-based DAGs have been shown to enhance the partial coalescence of fat globules, leading to heat-stable foam structures with good shaping capabilities.

  • Low-Fat Formulations: As an effective emulsifier, this compound can be used to create stable emulsions with a lower oil content, catering to the demand for reduced-fat food products without compromising on texture and mouthfeel.

  • Encapsulation and Delivery Systems: The stable interfacial layer formed by this compound can be utilized to encapsulate and protect sensitive bioactive compounds, such as vitamins, flavors, and nutraceuticals, within the oil droplets of an emulsion. This can improve their stability and control their release.

Quantitative Data Summary

Due to the limited availability of direct quantitative data for this compound, the following table summarizes representative data for emulsions stabilized by diacylglycerols with similar long-chain saturated and unsaturated fatty acids. This data provides a baseline for expected performance.

ParameterValueEmulsion System & ConditionsReference
Interfacial Tension Approx. half of Triacylglycerol (TAG)DAG vs. TAG at an oil-water interface
Elastic Modulus (E') Up to 246.42 mN/mAerated emulsion with stearate-based long-chain DAG
Droplet Size (d₄,₃) 10.53 ± 0.28 µm to 14.71 ± 0.40 µmW/O/W emulsion with 1-5 wt% PGPR and DAG
Freeze-Thaw Stability HighW/O emulsion with DAG and PGPR

Experimental Protocols

The following are detailed protocols for the preparation and characterization of oil-in-water (O/W) and water-in-oil (W/O) emulsions, which can be adapted for the use of this compound.

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes the formation of a stable O/W emulsion, suitable for applications such as dressings, sauces, and beverages.

Materials:

  • This compound

  • Vegetable Oil (e.g., Soybean, Sunflower)

  • Distilled Water

  • Co-emulsifier (e.g., Egg Yolk, Polysorbate 80) (Optional)

  • Vinegar or other acidulant (for pH adjustment) (Optional)

  • High-speed homogenizer

Procedure:

  • Preparation of the Aqueous Phase:

    • In a beaker, dissolve any water-soluble ingredients, such as co-emulsifiers (if used) and acidulants, in the required amount of distilled water.

    • Stir the mixture until all components are fully dissolved.

  • Preparation of the Oil Phase:

    • In a separate beaker, weigh the desired amount of this compound and vegetable oil.

    • Gently heat the mixture to a temperature above the melting point of this compound (e.g., 50-60°C) and stir until a homogenous solution is formed.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-speed homogenizer.

    • Start the homogenization at a lower speed and gradually increase to the desired speed (e.g., 10,000 - 15,000 rpm).

    • Homogenize for a sufficient time (e.g., 5-10 minutes) to achieve the desired droplet size.

  • Cooling and Storage:

    • Rapidly cool the emulsion to room temperature in an ice bath while stirring gently to promote the crystallization of the this compound at the interface.

    • Transfer the emulsion to a sealed container and store under appropriate conditions (e.g., refrigeration).

Protocol 2: Characterization of Emulsion Stability

This protocol outlines key methods to assess the physical stability of the prepared emulsion.

Methods:

  • Droplet Size Analysis:

    • Technique: Laser Diffraction or Dynamic Light Scattering.

    • Procedure: Dilute a small sample of the emulsion with an appropriate solvent (e.g., water for O/W emulsions) to avoid multiple scattering effects. Measure the particle size distribution.

    • Analysis: Evaluate the mean droplet size (e.g., d₃,₂ and d₄,₃) and the polydispersity index. Smaller and more uniform droplet sizes generally indicate higher stability.

  • Microscopy:

    • Technique: Light Microscopy or Confocal Laser Scanning Microscopy (CLSM).

    • Procedure: Place a drop of the emulsion on a microscope slide and observe the microstructure. For CLSM, fluorescent dyes can be used to visualize the oil and water phases.

    • Analysis: Visually inspect for signs of flocculation, coalescence, or creaming.

  • Rheological Measurements:

    • Technique: Rotational Rheometer.

    • Procedure: Perform steady-state flow measurements to determine the viscosity profile and oscillatory measurements to determine the viscoelastic properties (storage modulus G' and loss modulus G'').

    • Analysis: Higher viscosity and a dominant elastic behavior (G' > G'') often correlate with improved emulsion stability.

  • Accelerated Stability Testing (Centrifugation):

    • Procedure: Centrifuge a sample of the emulsion at a specific speed and for a set duration (e.g., 3000 x g for 30 minutes).

    • Analysis: Measure the height of any separated cream or serum layer. A smaller separated layer indicates higher stability.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in food emulsions.

EmulsionStabilizationMechanism Mechanism of Emulsion Stabilization by this compound. cluster_oil Oil Droplet cluster_interface Oil-Water Interface cluster_water Continuous Water Phase Oil Oil Phase Emulsifier Hydrophilic Head (Glycerol) Lipophilic Tails (Stearic & Linoleic Acid) Oil->Emulsifier:tail Water Water Phase Emulsifier:head->Water ExperimentalWorkflow General Experimental Workflow for Emulsion Development. cluster_prep Preparation Steps cluster_char Characterization Methods cluster_stab Stability Assessment prep Emulsion Preparation p1 Phase Preparation (Oil & Aqueous) char Characterization c1 Droplet Size Analysis char->c1 c2 Microscopy char->c2 c3 Rheology char->c3 stab Stability Analysis s1 Visual Observation stab->s1 s2 Centrifugation stab->s2 s3 Environmental Stress (e.g., Freeze-Thaw) stab->s3 app Application Testing p2 Homogenization p1->p2 p3 Cooling p2->p3 p3->char c1->stab c2->stab c3->stab s1->app s2->app s3->app

References

Application Notes and Protocols for 1-Stearo-3-linolein in Lipase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearo-3-linolein is a mixed-acid 1,3-diacylglycerol containing stearic acid (a saturated fatty acid) at the sn-1 position and linoleic acid (a polyunsaturated fatty acid) at the sn-3 position of the glycerol (B35011) backbone. This specific molecular structure makes it a valuable substrate for investigating the positional specificity and fatty acid selectivity of lipases (triacylglycerol acylhydrolases, EC 3.1.1.3). Lipases are crucial enzymes in lipid metabolism and are significant targets in drug development for conditions such as obesity, dyslipidemia, and pancreatitis. The use of a defined, structured diacylglycerol like this compound allows for precise and reproducible enzymatic assays to characterize lipase (B570770) activity, screen for inhibitors, and understand the enzyme's mechanism of action.

These application notes provide detailed protocols for utilizing this compound as a substrate in various lipase activity assays, including spectrophotometric, titrimetric, and chromatographic methods.

Principle of the Assay

The fundamental principle behind using this compound in lipase assays is the enzymatic hydrolysis of the ester bonds at the sn-1 and/or sn-3 positions by a lipase. This reaction releases free fatty acids (stearic acid and/or linoleic acid) and monoacylglycerols. The rate of formation of these products is directly proportional to the lipase activity under defined assay conditions. By quantifying the release of these products over time, the enzymatic activity of the lipase can be determined. This substrate is particularly useful for differentiating between lipases with varying positional specificities (e.g., 1,3-specific vs. non-specific lipases).

Applications

  • Characterization of Lipase Specificity: Elucidate the positional (sn-1 vs. sn-3) and fatty acid (saturated vs. unsaturated) selectivity of various lipases.

  • Enzyme Kinetics: Determine key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for different lipases.

  • High-Throughput Screening (HTS) for Lipase Inhibitors: Screen compound libraries to identify potential inhibitors of specific lipases for therapeutic development.

  • Quality Control of Lipase Preparations: Assess the activity and purity of commercial or purified lipase enzymes.

  • Drug Development: Evaluate the efficacy and mechanism of action of drugs targeting lipases.

Data Presentation

Table 1: Representative Kinetic Parameters of Lipases with Diacylglycerol Substrates

Lipase SourceSubstrateKm (mM)Vmax (µmol/min/mg)Assay MethodReference
Rhizomucor miehei1,3-Dioleoyl-glycerol5.2125.6HPLCFictional Data
Porcine Pancreatic Lipase1,3-Dilinoleoyl-glycerol3.8210.3TitrimetricFictional Data
Candida antarctica Lipase B1-Stearo-3-oleoyl-glycerol6.598.7SpectrophotometricFictional Data
Human Pancreatic LipaseThis compound4.5180.1HPLC-MSFictional Data

Note: The data presented in this table are representative examples and may not reflect actual experimental values for this compound. Researchers should determine these parameters experimentally for their specific conditions.

Experimental Protocols

Protocol 1: Spectrophotometric Assay

This method is based on the quantification of the released free fatty acids (FFAs) using a colorimetric reaction.

Materials:

  • This compound

  • Lipase solution (e.g., from porcine pancreas, Candida rugosa)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl2 and 1 mM EDTA

  • Substrate Emulsion: Prepare a 10 mM stock solution of this compound in isopropanol. Create an emulsion by adding this stock solution dropwise to the assay buffer containing 0.5% (w/v) gum arabic and 0.2% (w/v) Triton X-100 while vortexing.

  • Copper Reagent: Dissolve 6.45 g of copper(II) nitrate (B79036) trihydrate in 100 mL of deionized water.

  • Colorimetric Reagent: A solution for forming a complex with copper-bound fatty acids (e.g., based on diphenylcarbazide).

  • Heptane (B126788)

  • Microplate reader

Procedure:

  • Dispense 180 µL of the substrate emulsion into the wells of a 96-well microplate.

  • Add 10 µL of the lipase solution (or buffer for the blank) to each well to initiate the reaction.

  • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) with gentle shaking.

  • Stop the reaction by adding 100 µL of 1 M HCl.

  • Add 200 µL of heptane to each well, seal the plate, and vortex for 1 minute to extract the released free fatty acids.

  • Centrifuge the plate at 1000 x g for 5 minutes to separate the phases.

  • Transfer 100 µL of the upper heptane layer to a new microplate.

  • Add 50 µL of the copper reagent to each well and vortex for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes.

  • Transfer 50 µL of the upper heptane layer (containing the copper-fatty acid complex) to a new microplate.

  • Add 150 µL of the colorimetric reagent to each well.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at the appropriate wavelength (e.g., 550 nm) using a microplate reader.

  • Calculate the amount of released fatty acids based on a standard curve prepared with known concentrations of stearic acid or linoleic acid.

Protocol 2: Titrimetric Assay

This classic method quantifies the released free fatty acids by titration with a standardized alkali solution.[1]

Materials:

  • This compound

  • Lipase solution

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 5 mM CaCl2

  • Substrate Emulsion: Prepare a 5% (w/v) emulsion of this compound in the assay buffer containing 2% (w/v) gum arabic. Homogenize using a high-speed blender or sonicator.

  • Stopping Solution: Ethanol/Acetone (1:1, v/v)

  • Indicator: Thymolphthalein (B86794) (0.1% in ethanol)

  • Titrant: Standardized 0.05 M NaOH solution

  • pH-stat or automatic titrator (or manual burette)

Procedure:

  • In a reaction vessel, add 10 mL of the pre-warmed (37°C) substrate emulsion.

  • Adjust the pH of the emulsion to 8.0 with the NaOH solution.

  • Initiate the reaction by adding 1 mL of the lipase solution.

  • Maintain the pH at 8.0 by continuous titration with the 0.05 M NaOH solution for a fixed period (e.g., 10-20 minutes). The rate of addition of NaOH is recorded.

  • Alternatively, for an endpoint assay, stop the reaction after a defined time by adding 10 mL of the stopping solution.

  • Add a few drops of thymolphthalein indicator and titrate the mixture with 0.05 M NaOH until a faint blue color persists.

  • A blank reaction (without lipase) should be run to account for any non-enzymatic hydrolysis.

  • Calculate the lipase activity based on the volume of NaOH consumed over time. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmole of fatty acid per minute under the specified conditions.

Protocol 3: HPLC-Based Assay

This highly sensitive and specific method allows for the direct quantification of the substrate and its hydrolysis products (stearic acid, linoleic acid, and monoacylglycerols).

Materials:

  • This compound

  • Lipase solution

  • Assay Buffer: 50 mM phosphate (B84403) buffer, pH 7.0

  • Substrate Solution: 5 mM this compound in a suitable organic solvent (e.g., hexane (B92381) or isopropanol).

  • Stopping Solution: Chloroform/Methanol (2:1, v/v)

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column

  • Mobile Phase: Acetonitrile/Isopropanol/Water gradient

Procedure:

  • Prepare the reaction mixture by emulsifying the substrate solution in the assay buffer.

  • Initiate the reaction by adding the lipase solution.

  • Incubate at the desired temperature for various time points.

  • At each time point, withdraw an aliquot of the reaction mixture and stop the reaction by adding it to the stopping solution.

  • Vortex and centrifuge to separate the phases.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the HPLC system.

  • Separate the components using a suitable gradient elution program.

  • Quantify the substrate and products by comparing their peak areas to those of known standards.

  • Calculate the rate of substrate depletion or product formation to determine lipase activity.

Visualization of Signaling Pathways and Experimental Workflows

Lipase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_result Result Substrate This compound Substrate Emulsion Preparation Incubation Incubation at Controlled Temperature & pH Substrate->Incubation Enzyme Lipase Solution Preparation Enzyme->Incubation Spectro Spectrophotometric Detection Incubation->Spectro Colorimetric Reaction Titri Titrimetric Quantification Incubation->Titri Titration of Released FFAs Chromo Chromatographic Separation & Quantification Incubation->Chromo Separation of Products Activity Lipase Activity Calculation Spectro->Activity Titri->Activity Chromo->Activity

Caption: General workflow for a lipase activity assay using this compound.

Lipase_Hydrolysis cluster_reactants Reactants cluster_products Products Substrate This compound Stearic Acid (sn-1) Linoleic Acid (sn-3) FFA Free Fatty Acids (Stearic Acid and/or Linoleic Acid) Substrate->FFA MAG Monoacylglycerol (1-stearoyl-glycerol or 3-linoleoyl-glycerol) Substrate->MAG Lipase Lipase Lipase->Substrate Hydrolysis

Caption: Enzymatic hydrolysis of this compound by lipase.

References

Chromatographic separation of 1-Stearo-3-linolein from other diglycerides.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearo-3-linolein, a specific 1,3-diglyceride (1,3-diacylglycerol or 1,3-DAG), is of significant interest in various fields, including lipidomics, cell signaling research, and the development of structured lipids for pharmaceutical and nutraceutical applications. The precise separation of this compound from its isomers (e.g., 1,2-diglycerides) and other diglycerides with different fatty acid compositions is crucial for its accurate quantification and for ensuring the purity of standards and final products. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for this purpose.

Principle of Separation

The separation of diglyceride isomers by RP-HPLC is primarily based on their relative hydrophobicity. The Equivalent Carbon Number (ECN), calculated as the total number of carbon atoms in the fatty acyl chains minus twice the number of double bonds, is a key parameter in predicting the elution order.[1] Generally, molecules with a lower ECN will elute earlier from the reversed-phase column.[1] For isomers with the same ECN, such as 1,3- and 1,2-diglycerides, the 1,3-isomers tend to be less retained and elute slightly earlier than their 1,2-counterparts.[2]

Experimental Protocol: RP-HPLC Separation of Diglycerides

This protocol outlines a method for the separation of this compound from other diglyceride species.

Materials and Reagents:

  • Sample: A mixture of diglycerides containing this compound, dissolved in a suitable organic solvent (e.g., chloroform (B151607) or hexane).

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.

  • Column: A C18 reversed-phase column is commonly used for this separation.[1]

  • Mobile Phase: Acetonitrile (B52724) (HPLC grade).[2]

  • Detector: A UV detector set at a low wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD) can be used. ELSD is a universal detector for non-volatile analytes and is well-suited for lipids.

Chromatographic Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic elution with 100% Acetonitrile
Flow Rate 1.1 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 205 nm or ELSD (Nebulizer: 40°C, Evaporator: 40°C, Gas Flow: 1.6 SLM)

Data Presentation: Elution Order of Diglycerides

The following table summarizes the expected elution order of this compound and other relevant diglycerides based on published data. The retention times are illustrative and may vary depending on the specific HPLC system and column used.

Peak No.Compound NameAbbreviationECNExpected Retention Time (min)
11,3-DilinoleinLL32~10.5
21,2-Dilinolein32~11.0
31-Oleoyl-3-linoleoyl-glycerolOL34~12.8
41(2)-Oleoyl-2(3)-linoleoyl-glycerol34~13.5
51,3-DioleinOO36~15.2
61,2-Diolein36~16.0
7 1-Linoleoyl-3-stearoyl-glycerol LS 34 ~18.5
81(2)-Linoleoyl-2(3)-stearoyl-glycerol34~19.2
91-Oleoyl-3-stearoyl-glycerolOS36~21.0
101,3-DistearinSS38~25.0
111,2-Distearin38~26.0

Note: The target compound, this compound (SL), would have the same ECN as 1-Linoleoyl-3-stearoyl-glycerol (LS) and is expected to elute in close proximity.

Experimental Workflow

The following diagram illustrates the logical workflow for the chromatographic separation and analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Diglyceride Mixture dissolve Dissolve in Chloroform/Hexane sample->dissolve inject Inject Sample dissolve->inject separation C18 RP-Column Isocratic Elution (100% Acetonitrile) inject->separation detection UV (205 nm) or ELSD separation->detection chromatogram Generate Chromatogram detection->chromatogram identify Identify Peaks by Retention Time chromatogram->identify quantify Quantify this compound identify->quantify

Caption: Workflow for the separation and analysis of this compound.

Alternative and Preparative Scale Purification

For larger scale purification of this compound, silica (B1680970) gel column chromatography can be employed. This technique separates compounds based on polarity.

Protocol Outline for Silica Gel Chromatography:

  • Column Packing: A slurry of silica gel in a non-polar solvent like n-hexane is prepared and packed into a glass column.

  • Sample Loading: The crude diglyceride mixture is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

  • Elution: A gradient of a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) in a non-polar solvent (e.g., n-hexane) is used to elute the compounds. A typical gradient might be hexane:diethyl ether:acetic acid (80:20:1 v/v/v).

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure 1,3-diglyceride.

  • Solvent Evaporation: The solvent from the pooled, pure fractions is removed under reduced pressure to yield the purified this compound.

The following diagram illustrates the logical relationship in preparative scale purification.

preparative_workflow start Crude Diglyceride Mixture column_prep Prepare Silica Gel Column in n-Hexane start->column_prep load_sample Load Sample onto Column column_prep->load_sample elute Gradient Elution (Hexane/Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool Identify Pure Fractions evaporate Evaporate Solvent pool->evaporate product Purified this compound evaporate->product

Caption: Preparative purification workflow using silica gel chromatography.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and reproducible approach for the analytical separation of this compound from other diglycerides. The choice of a C18 column with an isocratic mobile phase of acetonitrile allows for the effective resolution of positional isomers. For preparative scale purification, silica gel column chromatography serves as a valuable alternative. These protocols are essential for ensuring the purity and accurate analysis of this compound in research and development settings.

References

Application Note and Protocol: Synthesis of Radiolabeled 1-Stearoyl-3-linoleoyl-[U-¹⁴C]glycerol for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-diacylglycerols (1,3-DAGs) are important signaling molecules and metabolic intermediates. The specific isomer 1-stearoyl-3-linoleoyl-glycerol (SLG) is of interest in various physiological and pathophysiological studies. To facilitate the investigation of its metabolic fate, absorption, distribution, and role in signaling pathways, a radiolabeled version is an invaluable tool. This application note provides a detailed protocol for the synthesis of 1-stearoyl-3-linoleoyl-[U-¹⁴C]glycerol, a mixed 1,3-diacylglycerol radiolabeled on the glycerol (B35011) backbone.

The synthesis is based on a two-step enzymatic esterification of uniformly labeled [¹⁴C]glycerol using a 1,3-specific lipase (B570770). This method offers high regioselectivity, minimizing the formation of 1,2-diacylglycerol and triacylglycerol byproducts. The protocol also details the purification and characterization of the final radiolabeled product.

Signaling Pathway Involving Diacylglycerols

Diacylglycerols are key second messengers in various cellular signaling cascades. One of the most well-characterized pathways is the activation of Protein Kinase C (PKC).

DAG Signaling Pathway GPCR GPCR Activation (e.g., by hormone) PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) (e.g., 1-Stearo-3-linolein) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release->PKC co-activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: Diacylglycerol (DAG) signaling pathway.

Experimental Workflow

The overall workflow for the synthesis, purification, and characterization of radiolabeled 1-stearoyl-3-linoleoyl-glycerol is depicted below.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start [U-¹⁴C]Glycerol + Stearic Acid step1 Step 1: Enzymatic Esterification (1,3-specific lipase) start->step1 intermediate 1-Stearoyl-[U-¹⁴C]glycerol (Monoacylglycerol) step1->intermediate step2 Step 2: Enzymatic Esterification with Linoleic Acid intermediate->step2 product Crude Radiolabeled 1-Stearoyl-3-linoleoyl-[U-¹⁴C]glycerol step2->product md Molecular Distillation (Remove unreacted fatty acids and MAG) product->md fc Fractional Crystallization (Isolate 1,3-DAG) md->fc final_product Pure Radiolabeled This compound fc->final_product hplc HPLC Analysis (Radiochemical Purity) lsc Liquid Scintillation Counting (Specific Activity) ms Mass Spectrometry (Structural Confirmation) final_product->hplc final_product->lsc final_product->ms

Caption: Synthesis and purification workflow.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 1,3-diacylglycerols using enzymatic methods. These values are based on similar syntheses reported in the literature and serve as a benchmark for the expected outcomes of the provided protocol.[1][2][3]

Table 1: Reaction Parameters and Yields for Enzymatic Synthesis of 1,3-Diacylglycerols

ParameterValueReference
EnzymeImmobilized 1,3-specific lipase (e.g., Lipozyme RM IM)[2]
SystemSolvent-free[2]
Temperature50-75 °C
Molar Ratio (Fatty Acid:Glycerol)2:1
Reaction Time3-6 hours
Conversion of Fatty Acid>95%
Crude 1,3-DAG Content50-80%

Table 2: Purification and Final Product Characterization

ParameterMethodResultReference
Purification
Removal of Unreacted SubstratesMolecular Distillation>99% removal of FFAs and MAGs
Isolation of 1,3-DAGFractional Crystallization>98% purity of 1,3-DAG isomer
Characterization
Radiochemical PurityHPLC with radiometric detection>98%
Specific Activity of [U-¹⁴C]Glycerol-125-180 mCi/mmol
Final Product Specific ActivityCalculatedDependent on initial [U-¹⁴C]Glycerol activity
Structural ConfirmationMass SpectrometryConsistent with expected molecular weight

Experimental Protocols

Materials and Reagents:

  • [U-¹⁴C]Glycerol (Specific Activity: 125-180 mCi/mmol)

  • Stearic acid (≥98% purity)

  • Linoleic acid (≥98% purity)

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM or Novozym 435)

  • Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Other organic solvents for chromatography (as required)

  • Molecular sieves (4 Å)

Protocol 1: Two-Step Enzymatic Synthesis of 1-Stearoyl-3-linoleoyl-[U-¹⁴C]glycerol

This protocol is adapted from methods for synthesizing symmetrical and mixed 1,3-diacylglycerols.

Step 1: Synthesis of 1-Stearoyl-[U-¹⁴C]glycerol (Monoacylglycerol Intermediate)

  • In a reaction vessel, combine [U-¹⁴C]glycerol and stearic acid in a 1:1 molar ratio.

  • Add the immobilized 1,3-specific lipase (e.g., 5% w/w of total reactants).

  • Heat the mixture to 75°C with continuous stirring under vacuum (e.g., 4 mm Hg) to remove the water produced during esterification.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the desired conversion to 1-stearoyl-[U-¹⁴C]glycerol is achieved (typically 3-6 hours).

  • After the reaction, filter to remove the immobilized enzyme. The enzyme can be washed and reused.

  • The crude product containing the monoacylglycerol intermediate, unreacted glycerol, and stearic acid is used directly in the next step or can be purified by molecular distillation to remove unreacted starting materials.

Step 2: Synthesis of 1-Stearoyl-3-linoleoyl-[U-¹⁴C]glycerol

  • To the crude product from Step 1, add linoleic acid. The molar ratio of the 1-stearoyl-[U-¹⁴C]glycerol intermediate to linoleic acid should be approximately 1:1.

  • Add fresh or recycled immobilized 1,3-specific lipase (5% w/w).

  • Continue the reaction at 75°C under vacuum with stirring for another 3-6 hours. The 1,3-specific nature of the lipase will direct the esterification of linoleic acid to the available sn-3 position of the glycerol backbone.

  • Monitor the formation of the desired 1-stearoyl-3-linoleoyl-[U-¹⁴C]glycerol by TLC or GC.

  • Once the reaction is complete, filter to remove the enzyme. The resulting crude product will contain the desired radiolabeled 1,3-DAG, along with unreacted components and potential byproducts (1,2-DAG, TAG).

Protocol 2: Purification of Radiolabeled 1-Stearoyl-3-linoleoyl-glycerol

1. Molecular Distillation

  • Subject the crude reaction mixture to molecular distillation to remove unreacted free fatty acids and monoacylglycerols.

  • Typical conditions for this step involve high vacuum and elevated temperatures, which will vary depending on the specific equipment used.

2. Fractional Crystallization

  • Dissolve the residue from molecular distillation, which is enriched in diacylglycerols, in a suitable solvent mixture such as n-hexane:ethyl acetate.

  • Cool the solution to induce crystallization. The 1,3-DAG isomer is typically less soluble and will crystallize out first.

  • Collect the crystals by filtration and wash with cold solvent to remove soluble impurities (primarily 1,2-DAG and any remaining TAG).

  • Multiple recrystallization steps may be necessary to achieve high purity.

Protocol 3: Characterization of the Final Product

1. Radiochemical Purity Assessment by HPLC

  • Dissolve a small aliquot of the final product in a suitable solvent (e.g., hexane/isopropanol).

  • Analyze by high-performance liquid chromatography (HPLC) using a normal-phase silica (B1680970) column.

  • Use an isocratic mobile phase, for example, n-hexane:isopropanol:formic acid.

  • Employ a radiometric detector in series with a UV or evaporative light scattering detector to determine the radiochemical purity.

2. Specific Activity Determination

  • Accurately weigh a sample of the purified radiolabeled 1-stearoyl-3-linoleoyl-glycerol.

  • Dissolve the sample in a scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific activity in mCi/mmol based on the measured radioactivity and the known molar mass of the compound. The specific activity will be dependent on the specific activity of the starting [U-¹⁴C]glycerol.

3. Structural Confirmation by Mass Spectrometry

  • Analyze the purified product using mass spectrometry (e.g., ESI-MS or MALDI-MS) to confirm the molecular weight of 1-stearoyl-3-linoleoyl-glycerol.

Logical Relationships in Synthesis and Purification

The following diagram illustrates the logical flow and decision points in the synthesis and purification process.

Logical Relationships start Start: [U-¹⁴C]Glycerol, Stearic Acid, Linoleic Acid ester1 Step 1: Mono-esterification (Glycerol + Stearic Acid) start->ester1 check1 Monitor MAG formation (TLC/GC) ester1->check1 check1->ester1 Incomplete ester2 Step 2: Di-esterification (MAG + Linoleic Acid) check1->ester2 Sufficient MAG check2 Monitor 1,3-DAG formation (TLC/GC) ester2->check2 check2->ester2 Incomplete purify1 Molecular Distillation (Remove FFA & MAG) check2->purify1 Sufficient 1,3-DAG purify2 Fractional Crystallization (Isolate 1,3-DAG) purify1->purify2 analyze Characterize Final Product (Purity, Specific Activity, Structure) purify2->analyze end End: Pure Radiolabeled this compound analyze->end

Caption: Logical flow of synthesis and purification.

References

Application Notes and Protocols for the Use of 1-Stearo-3-linolein in Reconstituted Lipid Vesicle Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 1-Stearo-3-linolein, a specific diacylglycerol (DAG), in reconstituted lipid vesicle experiments. This document outlines the significance of incorporating this mixed-chain DAG into model membranes, details its effects on vesicle properties, and provides protocols for vesicle preparation, characterization, and key functional assays.

Introduction to this compound in Model Membranes

This compound, a diacylglycerol with a saturated stearic acid at the sn-1 position and an unsaturated linoleic acid at the sn-3 position, is a valuable tool for studying various aspects of membrane biology and drug delivery. Its asymmetric acyl chain composition allows for the investigation of how subtle differences in lipid structure can influence membrane properties and biological processes.

Key Applications:

  • Modulation of Membrane Physical Properties: The presence of both saturated and unsaturated fatty acids in this compound can introduce packing defects and alter the fluidity of the lipid bilayer.

  • Membrane Fusion and Fission Studies: Diacylglycerols are known to be potent fusogens, promoting the merging of lipid bilayers by inducing negative membrane curvature.

  • Reconstitution of Signaling Pathways: As a signaling lipid, this compound can be used to create model membranes for studying the recruitment and activation of DAG-binding proteins, such as Protein Kinase C (PKC) isoforms.

  • Drug Delivery Vehicle Development: The inclusion of this compound in liposomal formulations can enhance drug encapsulation and facilitate the fusion of drug-loaded vesicles with target cell membranes, improving drug delivery efficiency.

Data Presentation: Expected Effects of this compound on Vesicle Properties

The incorporation of this compound into lipid vesicles is expected to induce significant changes in their biophysical properties. The following tables summarize the anticipated quantitative effects based on the known behavior of diacylglycerols in model membranes.

Vesicle Property0 mol% this compound (Control)5 mol% this compound10 mol% this compound
Mean Vesicle Diameter (nm) 105 ± 5110 ± 7115 ± 8
Polydispersity Index (PDI) 0.12 ± 0.020.15 ± 0.030.18 ± 0.04
Zeta Potential (mV) -5 ± 1-4.5 ± 1-4 ± 1
Membrane Fluidity (Anisotropy) 0.25 ± 0.020.22 ± 0.020.19 ± 0.03

Table 1: Physicochemical Characterization of Vesicles. Expected data from Dynamic Light Scattering (DLS) and fluorescence anisotropy measurements of vesicles composed of a primary phospholipid (e.g., POPC) with varying concentrations of this compound.

Assay0 mol% this compound (Control)5 mol% this compound10 mol% this compound
Membrane Fusion (% of max) 15 ± 345 ± 575 ± 7
PKC Recruitment (Fold Increase) 1.0 (baseline)3.5 ± 0.56.2 ± 0.8
Drug Release (% over 24h) 10 ± 225 ± 440 ± 5

Table 2: Functional Assays of Vesicles. Anticipated results from a FRET-based membrane fusion assay, a fluorescence-based protein recruitment assay for a C1 domain-containing protein, and a drug release study using a fluorescently labeled cargo.

Experimental Protocols

Protocol for Preparation of Lipid Vesicles Containing this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • Primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)

  • This compound

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Glass vials

  • Rotary evaporator or nitrogen stream

Procedure:

  • Lipid Film Preparation:

    • In a clean glass vial, dissolve the desired amounts of the primary phospholipid and this compound in chloroform to achieve the target molar ratio.

    • Remove the chloroform under a gentle stream of nitrogen or using a rotary evaporator to form a thin lipid film on the bottom of the vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired hydration buffer by vortexing vigorously for 1-2 minutes. The final lipid concentration is typically between 1 and 10 mg/mL.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Pass the MLV suspension through the extruder 11-21 times to form LUVs of a uniform size.

  • Characterization:

    • Determine the vesicle size distribution and zeta potential using Dynamic Light Scattering (DLS).

    • The final vesicle suspension can be stored at 4°C for short-term use.

Vesicle_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Vesicle Formation cluster_2 Characterization dissolve Dissolve Lipids in Chloroform evaporate Evaporate Solvent dissolve->evaporate vacuum Dry under Vacuum evaporate->vacuum hydrate Hydrate Film (forms MLVs) vacuum->hydrate extrude Extrude through 100nm membrane (forms LUVs) hydrate->extrude characterize Analyze Size & Zeta Potential (DLS) extrude->characterize

Caption: Workflow for preparing lipid vesicles containing this compound.

Protocol for FRET-Based Membrane Fusion Assay

This assay measures the mixing of lipids between two populations of vesicles, one of which contains this compound.

Materials:

  • Donor Vesicles: LUVs composed of the primary phospholipid, this compound, and a FRET pair of fluorescent lipids (e.g., 1 mol% NBD-PE and 1 mol% Rhodamine-PE).

  • Acceptor Vesicles: Unlabeled LUVs of the same lipid composition (with or without this compound).

  • Fusion buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare donor and acceptor vesicle populations as described in Protocol 3.1.

  • In a fluorometer cuvette, mix the donor and acceptor vesicles at a ratio of 1:9 (donor:acceptor) in the fusion buffer.

  • Monitor the fluorescence of the donor fluorophore (NBD-PE) over time at its emission wavelength (e.g., 530 nm) while exciting at its excitation wavelength (e.g., 460 nm).

  • As fusion occurs, the FRET pair in the donor vesicles will be diluted into the acceptor vesicle membrane, leading to an increase in the donor's fluorescence signal.

  • To determine the maximum fluorescence (100% fusion), add a detergent (e.g., Triton X-100) to completely disrupt all vesicles.

  • Calculate the percentage of fusion at each time point relative to the maximum fluorescence.

Membrane_Fusion_Assay cluster_0 Initial State cluster_1 Fusion Event cluster_2 Measurement donor Donor Vesicles (with FRET pair & DAG) fusion Lipid Mixing donor->fusion acceptor Acceptor Vesicles (unlabeled) acceptor->fusion measurement Increase in Donor Fluorescence (FRET decreases) fusion->measurement

Caption: Principle of the FRET-based membrane fusion assay.

Protocol for Reconstitution of a DAG-Sensing Protein

This protocol describes the reconstitution of a fluorescently tagged C1 domain (a common DAG-binding motif) to study its recruitment to vesicles containing this compound.

Materials:

  • LUVs with and without this compound (prepared as in Protocol 3.1).

  • Purified, fluorescently labeled C1 domain protein (e.g., GFP-C1a).

  • Binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM DTT, pH 7.2).

  • Fluorometer or fluorescence microscope.

Procedure:

  • In a microplate or cuvette, add a fixed concentration of the fluorescently labeled C1 domain to the binding buffer.

  • Add increasing concentrations of the lipid vesicles (with and without this compound).

  • Incubate for a set period (e.g., 30 minutes) at room temperature to allow for binding to reach equilibrium.

  • Measure the fluorescence intensity. The binding of the C1 domain to the vesicles can be quantified by changes in fluorescence polarization/anisotropy or by separating the vesicles from the unbound protein and measuring the fluorescence in the vesicle fraction.

  • Alternatively, visualize the recruitment of the fluorescent protein to giant unilamellar vesicles (GUVs) using fluorescence microscopy.

Signaling Pathway and Experimental Logic

PKC Activation by this compound

The generation of diacylglycerol in the plasma membrane is a critical step in many signal transduction pathways. One of the most well-studied is the activation of Protein Kinase C (PKC). The presence of this compound in a reconstituted vesicle can mimic this cellular event.

PKC_Activation_Pathway cluster_0 Membrane Events cluster_1 Cytosolic Events PLC Phospholipase C (PLC) DAG This compound (DAG) PLC->DAG hydrolyzes IP3 IP3 PLC->IP3 hydrolyzes PIP2 PIP2 PKC_inactive Inactive PKC DAG->PKC_inactive PKC_active Active PKC PKC_inactive->PKC_active recruited & activated by Phospho_Substrate Phosphorylated Substrate PKC_active->Phospho_Substrate phosphorylates Substrate Substrate

Caption: Simplified signaling pathway of PKC activation involving diacylglycerol.

Experimental Logic:

The experimental protocols provided are designed to investigate the direct consequences of incorporating this compound into a lipid bilayer.

Experimental_Logic cluster_0 Hypothesized Membrane Changes cluster_1 Observable Outcomes Input Incorporate This compound into Vesicles Fluidity Increased Membrane Fluidity Input->Fluidity Curvature Induction of Negative Curvature Input->Curvature Defects Creation of Packing Defects Input->Defects Recruitment Protein Recruitment (e.g., PKC) Input->Recruitment DrugRelease Increased Drug Permeability/Release Fluidity->DrugRelease Fusion Enhanced Membrane Fusion Curvature->Fusion Defects->Fusion Defects->DrugRelease

Caption: Logical flow from lipid incorporation to measurable experimental outcomes.

These application notes provide a foundational framework for researchers to explore the multifaceted roles of this compound in reconstituted lipid vesicle systems. By following these protocols and understanding the underlying principles, scientists can gain valuable insights into membrane biology and advance the development of novel drug delivery platforms.

Troubleshooting & Optimization

Technical Support Center: Prevention of 1-Stearo-3-linolein Oxidation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the prevention of oxidation of 1-Stearo-3-linolein during storage.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Q1: I suspect my this compound has oxidized. What are the tell-tale signs?

A1: Both physical and chemical indicators can suggest oxidation. Visually, you might observe a color change from white or colorless to a yellowish hue, and an increase in the viscosity of the compound. A distinct rancid odor is also a strong indicator of advanced oxidation.

Chemically, the most reliable way to confirm oxidation is by measuring established oxidation markers. An elevated Peroxide Value (PV) indicates the initial stages of oxidation, while high levels of Thiobarbiturates Reactive Substances (TBARS) and a significant p-Anisidine (B42471) Value (p-AV) point towards the presence of secondary oxidation products.

Q2: My analytical results for an experiment using this compound are inconsistent. Could oxidation be the culprit?

A2: Yes, inconsistent experimental outcomes are a common consequence of using oxidized this compound. The presence of hydroperoxides, aldehydes, and other oxidation byproducts can interfere with your assays, leading to a lack of reproducibility. These reactive species can alter the chemical and physical properties of your formulations and interact with other components in your system. We strongly recommend verifying the quality of your this compound stock if you are experiencing unexpected variability in your results.

Q3: I have detected a high Peroxide Value in my this compound sample. Is it still usable?

A3: A high Peroxide Value indicates the presence of primary oxidation products (hydroperoxides). While the sample has started to degrade, it may still be suitable for some non-critical applications where the presence of these byproducts does not interfere with the experimental goals. However, for most research and development purposes, especially in drug development, it is highly recommended to use a fresh, unoxidized sample to ensure the accuracy and reliability of your results. If you must use the current sample, it is crucial to document the Peroxide Value and consider its potential impact on your data interpretation.

Q4: How do I choose the most appropriate antioxidant for my this compound formulation?

A4: The choice of antioxidant depends on several factors, including the nature of your formulation (e.g., oil-based, emulsion), processing conditions (e.g., temperature), and regulatory requirements for your final product.

  • For lipid-based systems: Lipophilic antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E) are effective.

  • For aqueous or emulsion systems: Water-soluble antioxidants like ascorbic acid (Vitamin C) or its lipid-soluble derivative, ascorbyl palmitate, are more suitable.

  • Synergistic Effects: A combination of antioxidants can often provide enhanced protection. For instance, ascorbyl palmitate can regenerate tocopherols, extending their antioxidant activity.

It is advisable to perform a small-scale stability study to determine the most effective antioxidant and its optimal concentration for your specific application.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the storage and handling of this compound.

Q1: What are the primary factors that cause the oxidation of this compound?

A1: The oxidation of this compound is primarily driven by the presence of the polyunsaturated linoleoyl chain, which is highly susceptible to attack by free radicals. The main factors that accelerate this process are:

  • Oxygen: The presence of atmospheric oxygen is the key initiator of the oxidation cascade.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Light: Exposure to light, particularly UV radiation, can generate free radicals and promote oxidation.

  • Metal Ions: Transition metals such as iron and copper can act as pro-oxidant catalysts.

Q2: What are the ideal storage conditions for this compound to ensure long-term stability?

A2: To maximize the shelf-life of this compound, the following storage conditions are recommended:

  • Temperature: Store at or below -20°C.

  • Atmosphere: Displace oxygen by blanketing the sample with an inert gas such as nitrogen or argon before sealing.

  • Packaging: Use a tightly sealed, opaque container (e.g., amber glass vial) to protect from light and moisture.

  • Purity: Ensure that the storage container and any handling equipment are free from metal contaminants.

Q3: How does packaging material affect the stability of this compound?

A3: Packaging plays a critical role in preventing oxidation.[1][][3][4] The ideal packaging should provide a barrier against oxygen, light, and moisture.[4] For laboratory-scale storage, amber glass vials with tight-fitting caps (B75204) are recommended. For larger quantities, consider packaging with an oxygen-scavenging layer or using materials with low oxygen permeability.

Q4: Can I repeatedly freeze and thaw my this compound sample?

A4: It is best to avoid repeated freeze-thaw cycles. Each time the sample is thawed, it is exposed to ambient temperature and potentially to oxygen, which can accelerate oxidation. If you need to use small amounts of the material over time, it is advisable to aliquot the sample into smaller, single-use vials under an inert atmosphere before freezing.

Data Presentation

The following tables summarize quantitative data on factors affecting the stability of triglycerides containing linoleic acid, which can be used as a proxy for the behavior of this compound.

Table 1: Effect of Storage Temperature on the Peroxide Value (PV) of Linoleic Acid-Rich Oil

Storage Time (Days)PV at 4°C (meq/kg)PV at 25°C (meq/kg)PV at 40°C (meq/kg)
01.21.21.2
72.58.925.4
144.117.358.7
216.835.1112.3
289.268.9Not Measured (Severely Oxidized)

Note: Data is illustrative and based on typical degradation profiles of oils rich in linoleic acid.

Table 2: Efficacy of Different Antioxidants in a Linoleic Acid-Rich Triglyceride System (Accelerated Oxidation at 60°C)

Antioxidant (200 ppm)Induction Period (hours)Peroxide Value at 24 hours (meq/kg)
Control (No Antioxidant)4.595.2
α-Tocopherol12.832.1
Ascorbyl Palmitate15.225.8
BHT (Butylated Hydroxytoluene)22.515.6
BHA (Butylated Hydroxyanisole)20.118.3

Note: Induction period is the time taken for a rapid increase in oxidation to occur. Data is representative of comparative studies on antioxidant efficacy.

Experimental Protocols

Detailed methodologies for key experiments to assess the oxidative status of this compound are provided below.

Peroxide Value (PV) Determination (AOCS Official Method Cd 8-53)

This method determines the concentration of peroxides, the primary products of lipid oxidation.

Reagents:

  • Acetic Acid-Chloroform solution (3:2, v/v)

  • Saturated Potassium Iodide (KI) solution (freshly prepared)

  • 0.1 N Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)

  • 1% Starch indicator solution

Procedure:

  • Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution and mix for exactly one minute.

  • Immediately add 30 mL of distilled water.

  • Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution with constant agitation until the yellow iodine color almost disappears.

  • Add 0.5 mL of 1% starch indicator solution, which will result in a blue color.

  • Continue the titration until the blue color completely disappears.

  • Perform a blank determination under the same conditions.

Calculation:

Peroxide Value (meq/kg) = ( (S - B) * N * 1000 ) / W

Where:

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary oxidation product.

Reagents:

  • Thiobarbituric acid (TBA) reagent (0.375% w/v TBA, 15% w/v trichloroacetic acid in 0.25 N HCl)

  • 1,1,3,3-Tetramethoxypropane (TMP) for standard curve preparation

Procedure:

  • Weigh approximately 50 mg of the this compound sample into a test tube.

  • Add 1 mL of a suitable solvent (e.g., isopropanol) and vortex to dissolve.

  • Add 2 mL of the TBA reagent and vortex thoroughly.

  • Incubate the mixture in a boiling water bath for 15 minutes.

  • Cool the tubes in an ice bath for 10 minutes.

  • Centrifuge at 3000 x g for 15 minutes.

  • Measure the absorbance of the supernatant at 532 nm.

  • Prepare a standard curve using TMP, which hydrolyzes to MDA under the assay conditions.

Calculation:

Calculate the concentration of MDA in the sample using the standard curve and express the results as µmol MDA equivalents per gram of sample.

p-Anisidine Value (p-AV) Assay (AOCS Official Method Cd 18-90)

This method determines the amount of aldehydes (principally 2-alkenals and 2,4-alkadienals) in the sample.

Reagents:

Procedure:

  • Weigh an appropriate amount of the this compound sample and dissolve it in isooctane to a known volume (e.g., 25 mL).

  • Measure the absorbance of this solution at 350 nm against an isooctane blank (Ab).

  • Pipette 5 mL of the sample solution into one test tube and 5 mL of isooctane into a second (blank) test tube.

  • To each tube, add 1 mL of the p-anisidine solution, mix, and keep in the dark for 10 minutes.

  • Measure the absorbance of the sample solution at 350 nm against the blank solution (As).

Calculation:

p-Anisidine Value = ( 25 * (1.2 * As - Ab) ) / W

Where:

  • As = Absorbance of the sample solution after reaction with p-anisidine

  • Ab = Absorbance of the sample solution in isooctane

  • W = Weight of the sample (g)

Mandatory Visualizations

Lipid Oxidation Pathway

Lipid_Oxidation SLG This compound (Lipid) FreeRadical Lipid Radical (L•) SLG:e->FreeRadical:w Hydrogen Abstraction Initiation Initiation (Light, Heat, Metal Ions) Initiation->SLG PeroxylRadical Lipid Peroxyl Radical (LOO•) FreeRadical:e->PeroxylRadical:w + O2 Oxygen Oxygen (O2) Oxygen->FreeRadical Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) PeroxylRadical:e->Hydroperoxide:w + LH (Propagation) Propagation Propagation Propagation->PeroxylRadical Decomposition Decomposition Hydroperoxide:s->Decomposition:n SecondaryProducts Secondary Oxidation Products (Aldehydes, Ketones, etc.) Decomposition:s->SecondaryProducts:n Rancidity Rancidity (Off-flavors, Odors) SecondaryProducts:s->Rancidity:n

Caption: Autoxidation pathway of this compound.

Recommended Storage and Handling Workflow

Storage_Workflow start Receive this compound check_seal Check for Intact Seal start->check_seal aliquot Aliquot into Single-Use Vials (in an inert atmosphere) check_seal->aliquot Seal Intact discard Discard and Reorder check_seal->discard Seal Broken blanket Blanket with Inert Gas (N2 or Ar) aliquot->blanket seal Seal Tightly in Opaque Containers blanket->seal store Store at ≤ -20°C seal->store use Use Sample store->use

Caption: Recommended workflow for storage and handling.

Decision Tree for Selecting Preventative Measures

Prevention_Decision_Tree start Storage Duration? short_term Short-Term (< 1 month) start->short_term < 1 month long_term Long-Term (> 1 month) start->long_term > 1 month short_term_q Is the sample used frequently? short_term->short_term_q long_term_q Is the final product for human use? long_term->long_term_q short_term_yes Store at -20°C in original container short_term_q->short_term_yes No short_term_no Aliquot and Store at -20°C short_term_q->short_term_no Yes long_term_yes Use Inert Gas Blanket + Food-Grade Antioxidant (e.g., Tocopherols) long_term_q->long_term_yes Yes long_term_no Use Inert Gas Blanket ± Synthetic Antioxidant (e.g., BHT) long_term_q->long_term_no No

Caption: Decision tree for preventative measures.

References

Improving the solubility of 1-Stearo-3-linolein in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 1-Stearo-3-linolein. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to effectively manage the solubility challenges associated with this hydrophobic diacylglycerol in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

This compound is a lipid molecule with long fatty acid chains (stearic and linoleic acid), making it highly hydrophobic, or "water-fearing." Consequently, it has extremely low solubility in water-based solutions like most biological buffers. This poor solubility often leads to the formation of a separate oily phase, cloudiness, or precipitation when added directly to an aqueous environment.

Q2: What are the primary methods to solubilize this compound for in vitro experiments?

Several techniques can be employed to enhance the solubility of hydrophobic molecules. The most common and effective methods for lipids like this compound include:

  • Detergent-Based Solubilization: Using detergents to form micelles that encapsulate the lipid.

  • Cyclodextrin (B1172386) Complexation: Employing cyclodextrins to form inclusion complexes that shield the lipid from water.[1][2]

  • Co-Solvent Systems: Introducing a water-miscible organic solvent to the buffer to increase the overall polarity of the solution.[3]

  • Lipid Nanoparticle Formulation: Encapsulating the lipid in advanced delivery systems like solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) for improved stability and bioavailability.

Q3: How do I choose the right detergent for my experiment?

The choice of detergent is critical and depends on the downstream application. Key factors to consider are:

  • Critical Micelle Concentration (CMC): The concentration at which detergent monomers begin to form micelles. Solubilization occurs above the CMC.

  • Detergent Type:

    • Non-ionic detergents (e.g., Triton™ X-100, Brij®-35) are generally mild and non-denaturing, making them suitable for experiments involving proteins.

    • Zwitterionic detergents (e.g., CHAPS) are also mild and effective at breaking protein-lipid interactions while preserving protein function.

    • Ionic detergents (e.g., SDS) are harsh and denaturing and should be avoided unless protein denaturation is intended.

  • Micelle Size: Detergents with high CMCs and small micelle sizes (e.g., Octyl Glucoside) are easier to remove via dialysis if they interfere with subsequent assays.

Q4: Can I use cyclodextrins to improve solubility? Which one is recommended?

Yes, cyclodextrins are an excellent alternative to detergents. Methyl-β-cyclodextrin (MβCD) is particularly effective for solubilizing lipids. MβCD has a hydrophobic inner cavity and a hydrophilic exterior. It encapsulates the fatty acid chains of this compound, forming a water-soluble inclusion complex. This method is often preferred in cell-based assays as MβCD is widely used to manipulate membrane lipids.

Q5: What are the potential downsides of using detergents or cyclodextrins?

While effective, these agents can have drawbacks:

  • Assay Interference: Detergents can interfere with protein assays, enzyme kinetics, and mass spectrometry.

  • Cell Toxicity: High concentrations of detergents can disrupt cell membranes, leading to cytotoxicity. Similarly, MβCD can extract lipids from cell membranes, which can also be toxic. It is crucial to run controls with the solubilizing agent alone to assess its impact on the experimental system.

  • Artifacts: Detergents have been shown to potentially induce the formation of membrane domains that may not represent the native state.

Troubleshooting Guide

Issue ObservedPossible CauseSuggested Solution
Cloudy/Milky Appearance Incomplete solubilization, formation of large lipid aggregates, or precipitation.Increase the concentration of the detergent or cyclodextrin. Use sonication (probe or bath) or repeated vortexing to break down aggregates. Gentle heating (e.g., to 37°C) can also aid dissolution.
Phase Separation (Oily Layer) The concentration of this compound exceeds the solubilization capacity of the chosen agent.Decrease the final concentration of this compound. Alternatively, increase the concentration of the solubilizing agent. Ensure thorough mixing.
Interference with Downstream Assay The solubilizing agent is interacting with assay components (e.g., enzymes, antibodies).Run a control experiment containing only the buffer and the solubilizing agent. Consider a detergent removal step (e.g., dialysis, size-exclusion chromatography) if the agent is incompatible. Switch to an alternative solubilization method.
Cell Toxicity or Lysis in Culture The concentration of the detergent or cyclodextrin is too high for the cell type.Perform a dose-response experiment to determine the maximum non-toxic concentration of the solubilizing agent for your specific cell line. Use the lowest effective concentration for your experiments.

Comparison of Solubilization Methods

MethodMechanismTypical Starting ConcentrationAdvantagesDisadvantages
Detergents Forms micelles that encapsulate the lipid above the CMC.1-5x the Critical Micelle Concentration (CMC)Highly effective, wide variety of agents available.Can denature proteins, interfere with assays, cause cell toxicity.
Cyclodextrins Forms a water-soluble inclusion complex with the lipid.10-80 mM for MβCDGenerally less harsh than detergents, well-suited for cell-based assays.Can extract lipids from cell membranes, may have lower loading capacity than micelles.
Co-solvents Increases the polarity of the bulk solvent, allowing the lipid to dissolve.1-10% (v/v) of Ethanol (B145695), DMSO, etc.Simple to implement.High concentrations can denature proteins and be toxic to cells. May not be suitable for all buffer systems.
Nanoparticles Encapsulates the lipid within a solid or liquid lipid core.Formulation-dependentHigh loading capacity, protects the lipid from degradation, enhances bioavailability.Complex preparation process, requires specialized equipment and expertise.

Experimental Protocols

Protocol 1: Detergent-Based Solubilization

This protocol uses a lipid film hydration method, which is a standard procedure for preparing lipid solutions.

  • Prepare Lipid Stock: Dissolve this compound in a volatile organic solvent (e.g., chloroform (B151607) or ethanol) to a known concentration (e.g., 10 mg/mL).

  • Create Lipid Film: In a glass vial, add the desired amount of the lipid stock solution. Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen or argon) while rotating the vial. This creates a thin, uniform film of the lipid on the vial's inner surface.

  • Prepare Detergent Buffer: Prepare your aqueous buffer containing the chosen detergent at a concentration above its CMC (e.g., 1% Triton™ X-100).

  • Hydration & Solubilization: Add the detergent-containing buffer to the vial with the lipid film. Vortex vigorously for 5-10 minutes.

  • Sonication: For complete solubilization, sonicate the mixture. Use a bath sonicator for 10-20 minutes or a probe sonicator with short bursts on ice to avoid overheating, until the solution is clear.

  • Clarification (Optional): Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any non-solubilized lipid. Carefully collect the supernatant.

Protocol 2: Cyclodextrin-Based Solubilization

This method is often used for preparing lipid complexes for delivery to cells in culture.

  • Prepare MβCD Solution: Dissolve Methyl-β-cyclodextrin (MβCD) in your desired aqueous buffer to the final working concentration (e.g., 50 mM). Warm the solution slightly (e.g., to 37-40°C) to ensure the MβCD is fully dissolved.

  • Prepare Lipid Stock: Dissolve this compound in a minimal amount of a water-miscible organic solvent like ethanol (e.g., to 50 mg/mL).

  • Complexation: While vigorously vortexing the warm MβCD solution, add the concentrated lipid stock drop by drop. The solution may become transiently cloudy.

  • Incubation: Incubate the mixture in a shaking water bath at 37°C for at least 1-2 hours to facilitate the formation of the inclusion complex.

  • Clarification: Allow the solution to cool to room temperature. If any precipitation is visible, filter the solution through a 0.22 µm syringe filter to remove insoluble aggregates. The clear filtrate contains the solubilized lipid-cyclodextrin complex.

Visual Workflows and Mechanisms

G cluster_prep Phase 1: Preparation cluster_sol Phase 2: Solubilization Method cluster_proc Phase 3: Processing & Final Product start Start: Insoluble This compound stock Prepare concentrated stock in organic solvent (e.g., Ethanol) start->stock film Evaporate solvent to create thin lipid film stock->film choice Choose Solubilization Agent film->choice detergent Detergent (e.g., Triton X-100) choice->detergent cyclo Cyclodextrin (e.g., MβCD) choice->cyclo cosolvent Co-Solvent (e.g., DMSO) choice->cosolvent rehydrate Rehydrate film with agent-containing buffer detergent->rehydrate cyclo->rehydrate cosolvent->rehydrate mix Vortex / Sonicate / Incubate rehydrate->mix assess Assess Clarity mix->assess end Solubilized Lipid: Ready for Experiment assess->end  Clear troubleshoot Cloudy? Troubleshoot assess->troubleshoot Not Clear troubleshoot->mix

Caption: General workflow for solubilizing this compound.

G Mechanism of Detergent Solubilization cluster_micelle Micelle Structure lipid This compound (Hydrophobic) lipid->p1 detergent Detergent Monomer detergent->p1 center d1 d2 d1->d2 d3 d2->d3 d4 d3->d4 d5 d4->d5 d6 d5->d6 d7 d6->d7 d8 d7->d8 d8->d1 h1 h2 h3 h4 h5 h6 h7 h8 lipid_in Lipid Core p1->p2 + Aqueous Buffer (Above CMC)

Caption: Detergent monomers form a micelle to solubilize the lipid.

G Mechanism of Cyclodextrin Complexation lipid This compound lipid->p1 cyclo Methyl-β-cyclodextrin (Hydrophilic exterior, Hydrophobic interior) cyclo->p1 complex Soluble Inclusion Complex p1->p2 + Aqueous Buffer + Incubation p2->complex

Caption: Cyclodextrin forms an inclusion complex with the lipid.

References

Troubleshooting peak tailing for 1-Stearo-3-linolein in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reverse-Phase HPLC Analysis

Welcome to the technical support center. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information specifically addresses issues related to the analysis of 1-Stearo-3-linolein and other triglycerides using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic analysis of triglycerides, focusing on peak shape and resolution.

Q1: Why is my this compound peak tailing, and how can I fix it?

A1: Peak tailing, where a peak's trailing edge is broader than its leading edge, is a common issue in HPLC that can compromise resolution and the accuracy of quantification.[1] For a large, hydrophobic molecule like this compound, the causes can be multifaceted, spanning from instrument setup to chemical interactions within the column. A peak is generally considered to be tailing if the asymmetry factor (As) is greater than 1.2.[2]

The primary causes can be broken down into two main categories: physical issues related to the HPLC system and column, and chemical issues related to the separation method itself.

These issues are often related to the physical path the analyte travels and can affect all peaks in the chromatogram.

  • Column Void or Bed Deformation: A void at the column inlet or a collapsed packing bed can disrupt the sample band, leading to distorted peaks.[2][3] This can be caused by pressure shocks or operating outside the column's recommended pH range.[4] To diagnose this, reverse the column (if the manufacturer permits) and flush it to waste. If the problem persists, the column may need to be replaced.

  • Blocked Inlet Frit: Particulate matter from the sample or mobile phase can clog the column's inlet frit, causing poor peak shape for all analytes. Using in-line filters and guard columns, and ensuring samples are filtered, can prevent this.

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing. Using shorter, narrower internal diameter tubing (e.g., 0.005" or ~0.12 mm) can minimize this effect.

These factors are tied to the interactions between the analyte, the stationary phase, and the mobile phase.

  • Secondary Interactions with Stationary Phase: While the primary retention mechanism for triglycerides in reverse-phase is hydrophobic interaction, secondary interactions can still occur. Residual silanol (B1196071) groups on the silica-based stationary phase can interact with any polar moieties on the analyte or impurities, causing tailing.

    • Solution: Use a modern, high-purity, end-capped C18 or C30 column. End-capping neutralizes many of the active silanol groups. For triglycerides, a C30 column can offer better shape selectivity and resolution compared to a C18.

  • Poor Solubility and Solvent Mismatch: Triglycerides have very low water solubility. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% isopropanol (B130326) when the mobile phase starts at 90% acetonitrile), it can cause peak distortion.

    • Solution: Dissolve the this compound standard or sample in a solvent that is as close in composition to the initial mobile phase as possible. Dichloromethane (B109758) is also a suitable solvent for triglyceride standards, followed by dilution in the mobile phase.

  • Column Overload: Injecting too much sample mass (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to tailing peaks. This often affects all peaks in the chromatogram.

    • Solution: Dilute the sample or reduce the injection volume to see if the peak shape improves.

  • Inappropriate Mobile Phase or Temperature: The separation of triglycerides is highly sensitive to the mobile phase composition and column temperature.

    • Mobile Phase: Non-aqueous reverse-phase chromatography is common for triglycerides. Mobile phases typically consist of acetonitrile (B52724) as the weak solvent and a stronger, more lipid-soluble solvent like isopropanol (IPA), acetone, or methyl tert-butyl ether (MTBE). Using an insufficient percentage of the strong solvent can lead to poor solubility on the column and tailing.

    • Temperature: Unlike many small molecules, increasing the column temperature for triglyceride analysis often decreases resolution. Lowering the temperature (e.g., from 30°C to 20°C) can significantly improve the separation of structurally similar triglycerides.

Troubleshooting Summary Table

Potential CauseParameter to AdjustExpected Effect on Peak Asymmetry (As)
Secondary Silanol Interactions Switch from standard C18 to a fully end-capped C18 or C30 column.Decrease in As
Column Overload Reduce sample concentration by 50% (e.g., from 0.5 mg/mL to 0.25 mg/mL).Decrease in As towards 1.0
Solvent Mismatch Change injection solvent from 100% IPA to initial mobile phase composition.Decrease in As, improved peak shape
Temperature Too High Decrease column temperature from 40°C to 25°C.Decrease in As, improved resolution
Insufficient Strong Solvent Increase final percentage of IPA or Acetone in the gradient.Decrease in As

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the cause of peak tailing.

G start Peak Tailing Observed (Asymmetry > 1.2) check_all Are all peaks tailing? start->check_all instrumental_issues Suspect Physical/Instrumental Issue check_all->instrumental_issues all_peaks_path chemical_issues Suspect Chemical/Method Issue check_all->chemical_issues one_peak_path all_peaks_path Yes check_frit Check for Blocked Frit (High backpressure?) instrumental_issues->check_frit check_void Check for Column Void instrumental_issues->check_void check_overload Check for Overload instrumental_issues->check_overload frit_solution Action: Backflush or replace column/frit. check_frit->frit_solution void_solution Action: Replace column. check_void->void_solution overload_solution Action: Dilute sample or reduce injection volume. check_overload->overload_solution one_peak_path No check_interactions Secondary Interactions? chemical_issues->check_interactions check_solvent Sample Solvent Mismatch? chemical_issues->check_solvent check_temp Check Temperature chemical_issues->check_temp interactions_solution Action: Use highly end-capped C18 or C30 column. check_interactions->interactions_solution solvent_solution Action: Dissolve sample in initial mobile phase. check_solvent->solvent_solution temp_solution Action: Lower column temp. (e.g., to 20-30°C). check_temp->temp_solution

Caption: A logical workflow for troubleshooting peak tailing issues.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and similar triglycerides using RP-HPLC, typically with a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as triglycerides lack a strong UV chromophore.

Protocol: RP-HPLC Method for Triglyceride Analysis

Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with dichloromethane or a solvent matching the initial mobile phase.

  • Working Standards: Prepare a series of working standards (e.g., 0.05, 0.1, 0.25, 0.5, and 0.8 mg/mL) by serially diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: Dissolve oily samples in the initial mobile phase to a suitable concentration (e.g., 5 mg/mL). Filter through a 0.45 µm PTFE syringe filter before injection.

Chromatographic Conditions:

Two example methods are provided below. Method A uses a common solvent system for general triglyceride analysis, while Method B utilizes a C30 column for enhanced shape selectivity.

ParameterMethod AMethod B
Column C18 (e.g., Agilent ZORBAX StableBond), 4.6 x 250 mm, 5 µmC30 (e.g., Thermo Acclaim C30), 4.6 x 150 mm, 5 µm
Mobile Phase A Acetonitrile (ACN)Acetonitrile (ACN)
Mobile Phase B AcetoneIsopropanol (IPA)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C25°C
Injection Vol. 10 µL10 µL
Detector ELSD (Nebulizer Temp: 30°C, Gas: 35 psi)ELSD (Nebulizer Temp: 30°C, Gas: 35 psi)
Gradient See Table BelowSee Table Below

Gradient Elution Table:

Time (min)Method A (%B)Method B (%B)
0.0305
25.07095
25.1305
30.0305

Frequently Asked Questions (FAQs)

Q2: What is the mechanism behind peak tailing?

A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention. In an ideal reversed-phase separation, retention is governed solely by hydrophobic interactions. However, active sites on the stationary phase, such as acidic silanol groups (Si-OH), can create a secondary, stronger retention mechanism for some molecules. Molecules that experience only the primary hydrophobic interaction elute quickly, forming the main peak, while those delayed by the stronger secondary interactions elute later, forming the tail.

G cluster_0 Silica Particle Surface C18_1 C18 Silanol -Si-OH Eluted Forms Peak Tail C18_2 C18 C18_3 C18 Analyte1 Analyte (Hydrophobic Interaction) Analyte1->C18_2 Fast Desorption Analyte2 Analyte (Secondary Interaction) Analyte2->Silanol Slow Desorption

Caption: Secondary interactions with active silanol sites cause delayed elution.

Q3: Should I use a C18 or a C30 column for triglyceride analysis?

A3: Both C18 and C30 columns can be used for triglyceride analysis, but they offer different selectivities. A C18 column is a general-purpose reversed-phase column that separates triglycerides effectively based on their partition number (related to carbon chain length and unsaturation). A C30 column, however, provides enhanced shape selectivity, which can be particularly useful for separating structurally similar triglycerides, such as isomers. For complex samples or when resolving very similar compounds, a C30 column often provides higher resolution than a C18.

Q4: How does column temperature affect the separation of this compound?

A4: For large, flexible molecules like triglycerides, lower temperatures often lead to better resolution. While increasing temperature in HPLC typically shortens retention times by reducing mobile phase viscosity, for triglycerides it can also decrease selectivity, causing peaks to merge. An optimal temperature is often found between 20-30°C, which provides a good balance between resolution and manageable backpressure.

Q5: My sample is an oil. What is the best solvent to dissolve it in for injection?

A5: The ideal injection solvent is the initial mobile phase of your gradient. This prevents peak distortion caused by solvent mismatch. Since triglycerides have poor solubility in highly aqueous mobile phases, non-aqueous reversed-phase methods are used. For these methods, you should dissolve your oil sample directly in the starting mixture (e.g., 90:10 acetonitrile:isopropanol). If the oil is difficult to dissolve, a stronger, compatible solvent like dichloromethane can be used initially, but the final dilution before injection should be made with the mobile phase to minimize mismatch effects.

References

Technical Support Center: Optimization of Enzymatic Synthesis of 1-Stearo-3-linolein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in maximizing the yield of 1-Stearo-3-linolein through enzymatic synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during this process.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal enzyme activity. - Unfavorable reaction equilibrium. - Inefficient removal of water byproduct.- Increase reaction time or adjust the temperature to the optimal range for the selected lipase (B570770). - Ensure proper storage and handling of the lipase. Consider using a fresh batch of the enzyme. - Shift the reaction equilibrium towards product formation by adjusting the substrate molar ratio (an excess of fatty acids may be beneficial). - Apply a vacuum or use molecular sieves to effectively remove water generated during the esterification reaction.[1]
Presence of Undesired Byproducts (e.g., 1,2-Diglycerides, Triacylglycerols) - Acyl migration from the sn-1 or sn-3 position to the sn-2 position.[2][3] - Non-specific lipase activity.- Employ milder reaction conditions, such as lower temperatures and shorter reaction times, to minimize acyl migration.[4] - Select a highly sn-1,3 specific lipase, such as Lipozyme RM IM, to reduce the formation of unwanted isomers. - Optimize water content in the reaction medium, as both very low and very high water activity can promote acyl migration.[3]
Inconsistent Results Between Batches - Variability in raw material quality. - Inconsistent reaction conditions. - Enzyme deactivation.- Ensure the purity of glycerol (B35011), stearic acid, and linoleic acid. - Precisely control key parameters such as temperature, stirring speed, and vacuum level. - Evaluate the reusability of the immobilized lipase and replace it if a significant drop in activity is observed.
Difficulty in Product Purification - Complex mixture of mono-, di-, and triglycerides. - Similar physical properties of isomers.- Utilize a multi-step purification process, such as molecular distillation to remove free fatty acids, followed by solvent fractionation with a solvent like acetone (B3395972) to separate the desired 1,3-diglyceride. - Optimize crystallization conditions (temperature and solvent ratio) during solvent fractionation to enhance the separation of this compound from its isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for the enzymatic synthesis of this compound?

A1: The direct esterification of glycerol with stearic acid and linoleic acid using an sn-1,3 specific lipase is a commonly employed and effective method. This approach allows for the targeted placement of the fatty acids on the glycerol backbone. A solvent-free system is often preferred to simplify downstream processing and reduce environmental impact.

Q2: Which lipases are recommended for the synthesis of this compound?

A2: Immobilized sn-1,3 specific lipases are highly recommended to ensure the fatty acids are esterified at the desired positions. Lipases such as Lipozyme RM IM (from Rhizomucor miehei) and Novozym 435 (Candida antarctica lipase B) have demonstrated high efficacy in the synthesis of 1,3-diglycerides.

Q3: How can I minimize acyl migration during the synthesis?

A3: Acyl migration is a critical factor that reduces the purity of the target product. To minimize it, it is crucial to optimize reaction conditions. This includes using the lowest effective reaction temperature, minimizing the reaction time, and carefully controlling the water content in the reaction system.

Q4: What are the optimal reaction parameters for maximizing the yield of this compound?

A4: The optimal conditions are dependent on the specific lipase and reactor setup. However, general recommendations include a temperature range of 40-60°C, a substrate molar ratio of glycerol to total fatty acids of 1:2 to 1:3, and an enzyme loading of 5-10% (w/w of substrates). Continuous removal of water under vacuum is also critical to drive the reaction towards product formation.

Q5: How can I accurately quantify the yield and purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is a robust method for quantifying this compound and separating it from other glycerides. Gas Chromatography (GC) can also be used to analyze the fatty acid composition of the product after transesterification.

Data Presentation

Table 1: Influence of Key Reaction Parameters on 1,3-Diglyceride Yield and Purity

Parameter Effect on Yield Effect on Purity (Minimizing Acyl Migration) Typical Range
Temperature Increases reaction rate up to an optimum, then decreases due to enzyme denaturation.Higher temperatures significantly increase the rate of acyl migration.40 - 70°C
Reaction Time Yield increases with time until equilibrium is reached.Prolonged reaction times lead to increased acyl migration.2 - 24 hours
Substrate Molar Ratio (Glycerol:Fatty Acids) An excess of fatty acids can shift the equilibrium towards product formation.Can influence the concentration of intermediate mono- and diglycerides, which are prone to acyl migration.1:2 to 1:4
Enzyme Loading Higher enzyme concentration generally increases the reaction rate.Very high concentrations may not be cost-effective and can sometimes lead to a slight decrease in 1,3-diglyceride content due to increased acyl migration.5 - 15% (w/w)
Water Removal (Vacuum) Essential for driving the esterification reaction forward and achieving high conversion.Water content has a complex effect; both very low and high levels can promote acyl migration.< 10 mmHg

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound via Direct Esterification

This protocol describes a representative lab-scale synthesis in a solvent-free system.

Materials:

  • Glycerol (high purity, low water content)

  • Stearic Acid (≥99% purity)

  • Linoleic Acid (≥99% purity)

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

  • Jacketed glass reactor with mechanical stirring and vacuum connection

  • Thermostatic water bath

Procedure:

  • Substrate Preparation: In the jacketed glass reactor, combine glycerol, stearic acid, and linoleic acid in a 1:1:1 molar ratio.

  • Reaction Setup: Heat the mixture to 50°C using the thermostatic water bath with constant stirring (e.g., 200 rpm) to ensure a homogenous mixture.

  • Enzyme Addition: Once the substrates are completely melted and mixed, add the immobilized lipase at a concentration of 8% (w/w of total substrates).

  • Reaction Conditions: Apply a vacuum (e.g., 4 mm Hg) to the reactor to continuously remove the water produced during the esterification.

  • Monitoring the Reaction: Allow the reaction to proceed for 8 hours. Monitor the progress by taking small samples at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or HPLC.

  • Enzyme Removal: After the reaction is complete, stop the heating and stirring. Separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for potential reuse.

  • Product Analysis: Analyze the crude product using HPLC to determine the content of this compound, as well as the presence of unreacted substrates and byproducts.

Protocol 2: Two-Step Purification of Crude this compound

Step 1: Molecular Distillation to Remove Free Fatty Acids

  • Setup: Transfer the crude reaction product to a molecular distillation apparatus.

  • Distillation Conditions: Set the evaporator temperature and vacuum to selectively evaporate the unreacted free fatty acids, which have a lower boiling point than the diglycerides.

  • Collection: Collect the free fatty acid-free diglyceride fraction as the residue.

Step 2: Acetone Fractionation for Isomer Separation

  • Dissolution: Dissolve the free fatty acid-free product in acetone. A typical starting ratio is 1:5 (w/v).

  • Crystallization: Cool the solution to a specific temperature (e.g., 4°C) to induce the crystallization of the higher melting point glycerides, including this compound.

  • Separation: Separate the crystallized solid phase from the liquid phase (containing more of the undesired isomers) by vacuum filtration.

  • Washing and Drying: Wash the collected crystals with cold acetone to remove residual impurities. Remove the remaining acetone from the purified product using a rotary evaporator under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage substrates Substrates (Glycerol, Stearic Acid, Linoleic Acid) reactor Jacketed Glass Reactor substrates->reactor reaction Esterification Reaction (50°C, 8h, Vacuum) reactor->reaction lipase Immobilized Lipase (e.g., Lipozyme RM IM) lipase->reactor filtration Filtration reaction->filtration crude_product Crude Product filtration->crude_product used_lipase Used Lipase (for reuse) filtration->used_lipase mol_dist Molecular Distillation crude_product->mol_dist ffa Free Fatty Acids (Byproduct) mol_dist->ffa ffa_free_product FFA-Free Product mol_dist->ffa_free_product acetone_frac Acetone Fractionation ffa_free_product->acetone_frac impurities Impurities in Solution acetone_frac->impurities pure_product Purified this compound acetone_frac->pure_product analysis HPLC/GC Analysis pure_product->analysis logical_relationships cluster_inputs Reaction Inputs cluster_process Process cluster_outputs Reaction Outputs glycerol Glycerol esterification Direct Esterification glycerol->esterification stearic_acid Stearic Acid stearic_acid->esterification linoleic_acid Linoleic Acid linoleic_acid->esterification lipase sn-1,3 Lipase lipase->esterification target This compound (Desired Product) esterification->target byproduct1 1,2-Diglycerides (Acyl Migration) esterification->byproduct1 byproduct2 Triacylglycerols esterification->byproduct2 byproduct3 Monoglycerides esterification->byproduct3 byproduct4 Water esterification->byproduct4

References

Minimizing isomerization of 1-Stearo-3-linolein during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Stearo-3-linolein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isomerization during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is isomerization in the context of this compound?

A1: Isomerization of this compound refers to the intramolecular migration of the acyl groups (stearic acid and linoleic acid) between the sn-1, sn-2, and sn-3 positions of the glycerol (B35011) backbone. This process, also known as acyl migration, leads to the formation of positional isomers, such as 1-Stearo-2-linolein or 2-Stearo-1-linolein. This can significantly impact the biological and physical properties of the molecule.

Q2: Why is it crucial to minimize the isomerization of this compound?

A2: The specific positioning of fatty acids on the glycerol backbone determines the biological activity and metabolic fate of a triacylglycerol. Isomerization can lead to a mixture of different molecules, which can result in erroneous experimental results, altered drug efficacy, and inconsistent product quality. Therefore, maintaining the original isomeric purity of this compound is critical for accurate research and development.

Q3: What are the primary factors that promote the isomerization of this compound during sample preparation?

A3: The main factors that can induce acyl migration include:

  • Temperature: Elevated temperatures significantly accelerate the rate of isomerization.[1][2][3][4]

  • pH: Both acidic and basic conditions can catalyze acyl migration.

  • Solvent Polarity: Non-polar solvents tend to facilitate isomerization, while polar solvents can help to inhibit it.[5]

  • Presence of Catalysts: Certain enzymes (lipases) and chemical catalysts can promote acyl migration. The solid support used in chromatography can also influence the rate of isomerization.

  • Storage Time: The longer the sample is stored, especially under suboptimal conditions, the greater the extent of isomerization.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and preparation of this compound samples.

Issue Potential Cause Recommended Solution
Inconsistent analytical results between replicate samples. Isomerization may be occurring to varying degrees in different sample aliquots.Ensure uniform and immediate processing of all samples after thawing. Minimize the time samples spend at room temperature. Use consistent, optimized protocols for all replicates.
Appearance of unexpected peaks in chromatograms (e.g., HPLC, GC). The unexpected peaks are likely positional isomers of this compound formed via acyl migration.Review your sample preparation workflow. Identify and mitigate potential isomerization triggers such as high temperatures, inappropriate pH, or prolonged storage. Employ analytical methods capable of separating the isomers to quantify the extent of the issue.
Loss of biological activity of the compound. The formation of isomers with different biological properties can lead to an apparent loss of overall activity.Strictly control all sample preparation steps to prevent isomerization. Re-evaluate the purity of your sample before conducting biological assays.
Difficulty in purifying 2-monoacylglycerols after enzymatic hydrolysis. Acyl migration can occur in 2-monoacylglycerols, leading to the formation of 1(3)-monoacylglycerols, which can complicate purification.Perform enzymatic hydrolysis at low temperatures and for the shortest time necessary. Use polar solvents during extraction and purification steps to inhibit acyl migration.

Quantitative Data on Acyl Migration

Temperature (°C)Half-life (t½) of 1,2-Diacylglycerol (hours)
253,425
8015.8
Data adapted from a study on the acyl migration kinetics of long-chain 1,2-diacylglycerols. The rates for this compound may differ.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Matrices Minimizing Acyl Migration

This protocol is adapted from the Bligh & Dyer method with modifications to minimize isomerization.

Materials:

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (ice-cold)

  • Nitrogen gas cylinder

Procedure:

  • Homogenization:

    • Place the pre-weighed frozen tissue or cell pellet in a glass homogenizer on ice.

    • Add a 2:1 (v/v) mixture of ice-cold chloroform:methanol. Use a sufficient volume to ensure complete immersion and homogenization (e.g., 20 mL for 1 g of tissue).

    • Homogenize the sample quickly and efficiently, keeping the homogenizer in an ice bath to prevent heating.

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 0.25 volumes of the ice-cold 0.9% NaCl solution.

    • Vortex briefly (5-10 seconds) to mix.

    • Centrifuge at low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the phases.

  • Lipid Collection:

    • Carefully collect the lower (chloroform) phase containing the lipids using a glass Pasteur pipette. Avoid disturbing the protein interface.

    • Transfer the lipid extract to a clean glass tube.

  • Drying and Storage:

    • Dry the collected organic phase under a gentle stream of nitrogen gas. Ensure the sample remains cool during this process.

    • For immediate analysis, reconstitute the lipid extract in a suitable polar solvent (e.g., a mixture of chloroform and methanol).

    • For short-term storage, store the dried lipid extract at -80°C under a nitrogen atmosphere. For longer-term storage, consider storing in a solvent like chloroform:methanol at -80°C.

Protocol 2: Enzymatic Determination of Fatty Acid Position

This protocol uses pancreatic lipase (B570770) to selectively hydrolyze the sn-1 and sn-3 positions of triacylglycerols, allowing for the analysis of the fatty acid at the sn-2 position.

Materials:

  • Pancreatic lipase

  • Tris-HCl buffer (1 M, pH 8.0)

  • Calcium chloride (CaCl₂) solution (2.2%)

  • Sodium cholate (B1235396) solution (0.05%)

  • Diethyl ether or other suitable organic solvent

  • Thin-Layer Chromatography (TLC) plates (silica gel G)

  • Developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1 v/v/v)

  • Iodine vapor or other visualization agent

Procedure:

  • Reaction Setup:

    • In a screw-capped tube, dissolve approximately 1-2 mg of the this compound sample in 1 mL of diethyl ether.

    • Add 1 mL of Tris-HCl buffer (pH 8.0).

    • Add 0.5 mL of the CaCl₂ solution.

    • Add 0.2 mL of the sodium cholate solution.

    • Add 20 mg of pancreatic lipase.

  • Incubation:

    • Cap the tube tightly and shake vigorously for 2-3 minutes at a controlled low temperature (e.g., 4°C) to minimize acyl migration.

    • Allow the reaction to proceed for a short, standardized time.

  • Reaction Quenching:

    • Stop the reaction by adding 1 mL of ethanol (B145695) and 1 mL of 6 M HCl.

    • Vortex the mixture.

  • Extraction of Products:

    • Add 5 mL of diethyl ether, vortex, and centrifuge to separate the phases.

    • Collect the upper ether layer containing the hydrolysis products (2-monoacylglycerols and free fatty acids).

  • Isolation of 2-Monoacylglycerols:

    • Concentrate the ether extract under nitrogen.

    • Spot the extract onto a silica (B1680970) gel G TLC plate.

    • Develop the plate in the recommended solvent system.

    • Visualize the separated lipids (e.g., with iodine vapor). The 2-monoacylglycerols will be one of the separated bands.

  • Analysis:

    • Scrape the silica corresponding to the 2-monoacylglycerol band.

    • Extract the 2-monoacylglycerols from the silica using a suitable solvent.

    • Analyze the fatty acid composition of the isolated 2-monoacylglycerols (e.g., by GC-FAME analysis after transmethylation) to determine the fatty acid at the sn-2 position.

Visualizations

Isomerization_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome cluster_factors Factors Promoting Isomerization Start Start with This compound Sample Extraction Lipid Extraction (Low Temperature) Start->Extraction Solvent Use Polar Solvent (e.g., Chloroform:Methanol) Extraction->Solvent Drying Solvent Evaporation (Under Nitrogen, Cool) Solvent->Drying Storage Store at -80°C (Under Inert Gas) Drying->Storage Analysis Immediate Analysis (e.g., HPLC, GC-MS) Storage->Analysis Minimize time between prep and analysis Enzymatic Enzymatic Hydrolysis (Low Temperature, Short Time) Storage->Enzymatic Minimized Isomerization Minimized Analysis->Minimized Enzymatic->Minimized Prone Isomerization Prone Factors High Temperature Non-Polar Solvents Extreme pH Prolonged Storage Factors->Prone Acyl_Migration SL This compound (sn-SLS) LS 1-Linoleo-3-stearin (sn-LSS) SL->LS Acyl Migration (sn-1 to sn-3) SS 1-Stearo-2-linolein (sn-SLS isomer) SL->SS Acyl Migration (sn-3 to sn-2) LS->SL SS->SL

References

Technical Support Center: Stability of 1-Stearo-3-linolein in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 1-Stearo-3-linolein in various organic solvents. The following information is designed to help you design experiments, troubleshoot common issues, and ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in organic solvents?

A1: The stability of this compound, a triglyceride containing a polyunsaturated linoleic acid moiety, is primarily influenced by oxidation and hydrolysis. The double bonds in the linoleic acid chain are particularly susceptible to attack by oxygen and free radicals. Key environmental factors that accelerate degradation include:

  • Oxygen: The presence of oxygen is a primary driver of lipid oxidation.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation and hydrolysis.

  • Light: Exposure to light, especially UV light, can initiate and accelerate oxidative degradation.

  • Solvent Purity: Impurities in organic solvents, such as trace metals or water, can catalyze degradation reactions.

  • pH: Although less critical in anhydrous organic solvents, residual water and acidic or basic impurities can promote hydrolysis of the ester bonds.

Q2: Which organic solvents are recommended for dissolving and storing this compound?

  • Ethanol: this compound is soluble in ethanol. However, as a protic solvent, the risk of hydrolysis may be slightly higher over long-term storage compared to aprotic solvents, especially if water is present.

  • Acetone: Acetone is another potential solvent. It is crucial to use a high-purity, dry grade to minimize water content.

  • Dimethylformamide (DMF): This is a common solvent for lipids, offering good solubility.

  • Chloroform and Dichloromethane: While effective at dissolving triglycerides, these solvents must be handled with care due to their potential to contain acidic impurities (from degradation to phosgene (B1210022) in the case of chloroform) which can catalyze hydrolysis. It is recommended to use stabilized grades containing a radical scavenger like amylene.

For short-term use, these solvents are generally acceptable. For long-term storage, it is crucial to minimize exposure to air and light and to store solutions at low temperatures.

Q3: How can I monitor the stability of my this compound solution?

A3: The most common method to monitor the initial stages of oxidative degradation is by determining the Peroxide Value (PV). The PV measures the concentration of peroxides and hydroperoxides formed during the initial phase of lipid oxidation. A significant increase in the PV over time indicates ongoing degradation. For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometry - MS) can be used to quantify the remaining this compound and detect the appearance of degradation products.

Troubleshooting Guide

Problem Probable Cause Solution
Unexpected peaks appear in my HPLC chromatogram over time. Degradation of this compound into smaller, more polar compounds due to oxidation or hydrolysis.1. Confirm Degradation: Analyze a fresh sample of this compound to confirm the identity of the main peak. 2. Improve Storage: Store your stock and working solutions under an inert atmosphere (e.g., argon or nitrogen), in amber vials to protect from light, and at -20°C or lower. 3. Check Solvent Purity: Use high-purity, anhydrous solvents. Consider purifying the solvent if necessary.
I observe a decrease in the peak area of this compound in my quantitative analysis. The compound is degrading, leading to a lower concentration in the solution.1. Implement Stability-Indicating Method: Use an analytical method, such as HPLC, that can separate the intact triglyceride from its degradation products. 2. Perform a Stability Study: Analyze your solution at regular intervals to determine the rate of degradation under your specific storage conditions. 3. Prepare Fresh Solutions: For critical experiments, prepare solutions fresh from solid material whenever possible.
The solution has developed a yellow tint or an off-odor. This can be a sign of advanced oxidation, leading to the formation of secondary oxidation products like aldehydes and ketones.1. Discard the Solution: At this stage, the chemical integrity of the sample is compromised, and it should not be used for experiments. 2. Review Handling Procedures: Ensure that all handling of the solvent and the this compound is done in a way that minimizes exposure to air and light.

Data Presentation: Factors Affecting Stability and Recommended Storage

Since specific quantitative degradation data for this compound in various organic solvents is not extensively available, the following table summarizes the key factors influencing its stability and provides recommended handling and storage conditions to minimize degradation.

Factor Effect on Stability Recommended Mitigation Strategy
Oxygen Promotes oxidative degradation of the linoleate (B1235992) moiety.Purge solvent and headspace of the storage container with an inert gas (e.g., nitrogen or argon). Use sealed containers with airtight caps.
Temperature Higher temperatures accelerate the rates of both oxidation and hydrolysis.Store solutions at low temperatures, preferably -20°C or -80°C for long-term storage.
Light UV and visible light can initiate and catalyze photo-oxidative reactions.Store solutions in amber glass vials or protect clear vials from light by wrapping them in aluminum foil.
Solvent Type Protic solvents may increase the risk of hydrolysis. Impurities in any solvent can act as catalysts.For long-term storage, consider aprotic solvents. Always use high-purity, anhydrous grade solvents.
Storage Duration The longer the storage period, the greater the potential for degradation.Prepare solutions as fresh as possible. If long-term storage is necessary, perform periodic quality control checks (e.g., PV or HPLC analysis).

Experimental Protocols

Protocol for Determination of Peroxide Value (PV)

This protocol is a standard method to quantify the initial products of lipid oxidation.

Materials:

  • This compound solution in the organic solvent of interest

  • Acetic acid-chloroform solution (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • Deionized water

  • 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)

  • 1% Starch indicator solution

  • Erlenmeyer flask

  • Burette

Procedure:

  • Accurately weigh approximately 5 g of the this compound solution into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, swirl, and let it stand in the dark for exactly 1 minute.

  • Add 30 mL of deionized water and shake vigorously.

  • Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, shaking continuously until the yellow iodine color almost disappears.

  • Add 0.5 mL of the 1% starch indicator solution. The solution will turn blue.

  • Continue the titration with sodium thiosulfate, drop by drop, with vigorous shaking, until the blue color completely disappears.

  • Perform a blank determination under the same conditions without the sample.

  • Calculate the Peroxide Value (PV) using the following formula:

    PV (meq/kg) = [(S - B) * N * 1000] / W

    Where:

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis cluster_results Data Interpretation prep Prepare this compound Solution in Organic Solvent storage_dark Dark (Amber Vial) prep->storage_dark Store under different conditions storage_light Light Exposure prep->storage_light Store under different conditions storage_temp_low -20°C prep->storage_temp_low Store under different conditions storage_temp_high Room Temperature prep->storage_temp_high Store under different conditions analysis Analyze at Time Points (t=0, t=1 week, t=1 month, etc.) storage_dark->analysis storage_light->analysis storage_temp_low->analysis storage_temp_high->analysis hplc HPLC-ELSD/MS for Quantification analysis->hplc pv Peroxide Value (PV) Titration analysis->pv results Assess Degradation: - Decrease in Main Peak Area - Increase in PV - Appearance of New Peaks hplc->results pv->results

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Guide cluster_symptoms Symptom Identification cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem Observed: Unexpected Results symptom1 New Peaks in Chromatogram start->symptom1 symptom2 Decreased Peak Area start->symptom2 symptom3 Solution Discoloration/Odor start->symptom3 cause1 Oxidative Degradation symptom1->cause1 cause2 Hydrolytic Degradation symptom1->cause2 symptom2->cause1 symptom2->cause2 symptom3->cause1 solution1 Improve Storage: - Inert Atmosphere - Low Temperature - Protect from Light cause1->solution1 solution3 Prepare Fresh Solutions cause1->solution3 solution4 Discard Compromised Sample cause1->solution4 cause2->solution1 solution2 Use High-Purity Anhydrous Solvents cause2->solution2 cause2->solution3 cause3 Solvent Impurities cause3->solution2

Caption: Troubleshooting logic for stability issues with this compound solutions.

Technical Support Center: Purification of Commercial 1-Stearo-3-linolein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial 1-Stearo-3-linolein. Our aim is to help you effectively remove impurities and obtain a high-purity product for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

Commercial this compound, a 1,3-diacylglycerol (1,3-DAG), often contains several process- and storage-related impurities. The most common include:

  • Positional Isomers: 1,2-diacylglycerols (1,2-DAGs) are the most frequent isomeric impurity. Due to acyl migration, an equilibrium mixture of 1,2- and 1,3-DAGs can form, particularly in the presence of heat or catalysts.

  • Monoacylglycerols (MAGs): These can be present as byproducts from the synthesis process.

  • Triacylglycerols (TAGs): Unreacted starting materials or byproducts of the synthesis can result in TAG contamination.

  • Free Fatty Acids (FFAs): Hydrolysis of the ester bonds, often due to moisture, can lead to the presence of free stearic and linoleic acid.

  • Oxidation Products: The linolein (B12465316) moiety contains double bonds that are susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and ketones, especially with improper storage.[1]

Q2: How should I store commercial this compound to minimize degradation?

To maintain the integrity of this compound, proper storage is crucial.[1] Key recommendations include:

  • Low Temperature: Store at -20°C or below to slow down both hydrolytic and oxidative degradation.[1]

  • Inert Atmosphere: To prevent oxidation, store the compound under an inert gas like nitrogen or argon.[1]

  • Protection from Light: Use amber glass vials or store in the dark to prevent photo-oxidation.[1]

  • Anhydrous Conditions: Ensure the container is tightly sealed to protect from moisture, which can cause hydrolysis. If stored in a solvent, use an anhydrous grade solvent.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

Several analytical methods can be used to assess the purity of your sample:

  • Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring the progress of purification and qualitatively assessing the presence of different lipid classes (MAGs, DAGs, TAGs, FFAs).

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying positional isomers (1,2- and 1,3-DAGs) and other lipid species.

  • Gas Chromatography (GC): After derivatization (e.g., silylation), GC can be used to quantify the different acylglycerols and free fatty acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of this compound and help identify and quantify isomeric impurities.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Actions
Low Purity After Purification Incomplete separation of isomers (1,2- vs. 1,3-DAGs).Co-elution of other lipid classes (MAGs, TAGs).Contamination from solvents or glassware.For Column Chromatography: - Optimize the solvent gradient. A shallower gradient can improve resolution.- Check the activity of the silica (B1680970) gel.- Ensure proper column packing to avoid channeling.For Recrystallization: - Screen for a more selective solvent system.- Ensure slow cooling to promote the formation of pure crystals.- Wash the collected crystals with a small amount of cold solvent.
Low Yield After Purification Product loss during solvent transfers.Precipitation of the product during column chromatography.Product remains in the mother liquor after recrystallization.For Column Chromatography: - Ensure complete dissolution of the sample in the loading solvent.- Avoid using a mobile phase that is too non-polar, which could cause precipitation on the column.For Recrystallization: - Cool the solution to a lower temperature to maximize crystal formation.- Minimize the amount of solvent used to dissolve the crude product.- Consider a second crystallization from the mother liquor.
Acyl Migration (Formation of 1,2-isomer) Exposure to high temperatures.Presence of acidic or basic residues on glassware or in solvents.- Avoid excessive heating during solvent evaporation.- Use neutral, high-purity solvents.- Ensure all glassware is thoroughly cleaned and rinsed.
Sample Oxidation Exposure to air and/or light during the purification process.- Purge solvents with an inert gas (nitrogen or argon).- Minimize the exposure of the sample to air, especially when evaporating solvents.- Wrap collection flasks in aluminum foil to protect from light.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This method is highly effective for separating lipid classes based on their polarity.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (B92381) (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Glass chromatography column

  • Fraction collector

  • Rotary evaporator

  • TLC plates, developing tank, and iodine chamber

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed free of air bubbles.

    • Wash the packed column with 2-3 column volumes of hexane.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent like hexane and gradually increase the polarity by adding diethyl ether. A suggested gradient is as follows:

      • Fraction 1 (TAGs): Elute with 100% Hexane.

      • Fraction 2 (1,3-DAGs): Elute with a gradient of 2-10% diethyl ether in hexane. This compound is expected to elute in this fraction.

      • Fraction 3 (1,2-DAGs and FFAs): Increase the diethyl ether concentration to 10-30%.

      • Fraction 4 (MAGs): Elute with a higher concentration of diethyl ether or a more polar solvent system.

    • Collect fractions using a fraction collector.

  • Fraction Analysis:

    • Monitor the separation by spotting collected fractions on a TLC plate.

    • Develop the TLC plate in a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

    • Visualize the spots using iodine vapor. The 1,3-diacylglycerols will have a higher Rf value than 1,2-diacylglycerols and monoacylglycerols.

  • Product Recovery:

    • Pool the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator under reduced pressure, avoiding high temperatures.

    • Confirm the purity of the final product using HPLC or GC.

Protocol 2: Purification by Recrystallization

Recrystallization is a useful technique for removing minor impurities, especially after a preliminary purification step.

Materials:

  • Crude or partially purified this compound

  • Recrystallization solvent (e.g., acetone, hexane, or a mixture)

  • Erlenmeyer flask

  • Heating plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • The ideal solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures. Acetone or hexane are common choices for lipids.

    • Test small amounts of your sample in different solvents to find the most suitable one.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid is completely dissolved.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath or a -20°C freezer to maximize crystal formation.

  • Crystal Harvesting:

    • Separate the crystals from the mother liquor by vacuum filtration.

    • Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Assessment:

    • Analyze the purity of the crystallized this compound by HPLC or GC and determine its melting point.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Principle Advantages Disadvantages Typical Purity
Silica Gel Chromatography Separation by polarityHigh resolution, effective for separating different lipid classes and isomers.Can be time-consuming, requires larger volumes of solvent.>98%
Recrystallization Differential solubilitySimple, rapid, and good for removing minor impurities. Scalable.Lower resolution for complex mixtures, potential for lower yield.95-98%

Table 2: Common Solvents for Lipid Purification

Solvent Polarity Typical Use
Hexane Non-polarEluting non-polar lipids (TAGs) in chromatography, solvent for recrystallization.
Diethyl Ether Slightly polarUsed in combination with hexane to elute DAGs in chromatography.
Acetone Polar aproticRecrystallization solvent, eluting more polar lipids.
Methanol Polar proticEluting highly polar lipids (MAGs, phospholipids).
Chloroform Slightly polarOften used in initial lipid extractions.

Visualizations

Purification_Workflow start Commercial This compound purity_check1 Purity Assessment (TLC, HPLC) start->purity_check1 purification Purification Step purity_check1->purification Purity < Specification pure_product High-Purity This compound purity_check1->pure_product Purity Meets Specification chromatography Silica Gel Column Chromatography purification->chromatography Complex Mixture recrystallization Recrystallization purification->recrystallization Minor Impurities purity_check2 Purity Assessment (HPLC, GC, NMR) chromatography->purity_check2 recrystallization->purity_check2 purity_check2->pure_product Purity > 98% storage Store at -20°C under Inert Gas pure_product->storage

Caption: General workflow for the purification of commercial this compound.

Decision_Tree start Initial Sample Purity? high_purity Minor Impurities Present (e.g., >95% pure) start->high_purity High low_purity Complex Mixture (e.g., <95% pure) start->low_purity Low recrystallize Proceed with Recrystallization high_purity->recrystallize chromatography Proceed with Silica Gel Chromatography low_purity->chromatography chrom_then_recrys Consider Recrystallization of pooled fractions for higher purity chromatography->chrom_then_recrys

Caption: Decision tree for selecting a purification method for this compound.

References

Addressing matrix effects in the analysis of 1-Stearo-3-linolein in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address matrix effects in the quantitative analysis of 1-Stearo-3-linolein (SLin), a diacylglycerol, in plasma samples using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound in plasma, this interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of the measurement.[1][3]

Q2: What are the primary causes of matrix effects in plasma lipid analysis?

The main culprits for matrix effects in plasma are phospholipids (B1166683), which are highly abundant and can co-extract with lipids like this compound.[1] Other sources include salts, proteins, and other endogenous metabolites that can interfere with the ionization process in the mass spectrometer's ion source.

Q3: How can I quantitatively determine if my this compound analysis is affected by matrix effects?

The most common quantitative method is the post-extraction spike. This involves comparing the response of this compound spiked into an extracted blank plasma sample to its response in a neat (clean) solvent. The ratio of these responses, known as the Matrix Factor (MF), indicates the degree of ion suppression or enhancement. Regulatory guidelines, such as those from the EMA, suggest calculating the coefficient of variation (CV) of the internal standard-normalized MF from at least six different lots of matrix, which should not exceed 15%.

Q4: What is the best type of internal standard (IS) to compensate for matrix effects?

The gold standard is a stable isotope-labeled (SIL) internal standard of the analyte itself (e.g., ¹³C-labeled this compound). SIL standards have nearly identical chemical and physical properties to the analyte, ensuring they experience similar extraction recovery and matrix effects, thus providing the most accurate correction. If a SIL version of this compound is unavailable, a structurally similar lipid that is not endogenously present can be used, though it may not compensate for matrix effects as effectively.

Troubleshooting Guide

Issue 1: Low signal intensity and poor sensitivity for this compound.

This is often a direct result of ion suppression caused by co-eluting matrix components, particularly phospholipids.

  • Troubleshooting Steps:

    • Enhance Sample Cleanup: The most effective strategy is to remove interferences before LC-MS analysis. Techniques like Solid-Phase Extraction (SPE) or specific phospholipid removal plates (e.g., HybridSPE) are highly effective at removing >95% of phospholipids.

    • Optimize Chromatography: Adjust the LC gradient to better separate this compound from the regions where phospholipids typically elute.

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but this may compromise the limit of quantitation.

Issue 2: Poor reproducibility and high variability in results.

Inconsistent results between samples are often caused by variable matrix effects across different plasma lots or column fouling from the buildup of matrix components like phospholipids.

  • Troubleshooting Steps:

    • Implement a Robust Sample Preparation Method: Use a validated sample preparation technique known for high reproducibility, such as automated SPE or phospholipid removal plates. These methods can yield %RSD values consistently below 5%.

    • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is crucial for correcting variability introduced during both sample preparation and ionization.

    • Incorporate Column Washes: Add a strong solvent wash step at the end of each chromatographic run to elute strongly retained matrix components and prevent their accumulation on the column. Periodically flushing the column may also be necessary.

Issue 3: Peak shape distortion or retention time shifts.

These issues can arise when the analytical column becomes fouled by irreversibly bound matrix components, altering its chemistry. Matrix components can also interact with the analyte, affecting its retention behavior.

  • Troubleshooting Steps:

    • Improve Sample Preparation: The primary solution is to use a more effective sample cleanup method to prevent column contamination.

    • Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.

    • Column Flushing: If fouling is suspected, flush the column with a series of strong solvents as recommended by the manufacturer. If performance is not restored, the column may need to be replaced.

Data & Methodologies

Table 1: Comparison of Sample Preparation Techniques for Plasma
TechniquePhospholipid Removal EfficiencyThroughputSelectivity & CleanlinessKey Considerations
Protein Precipitation (PPT) LowHighLowSimple and fast, but leaves significant phospholipids and other interferences, often leading to strong matrix effects.
Liquid-Liquid Extraction (LLE) Medium to HighLowMediumCan provide clean extracts, but analyte recovery may be low and variable, especially for more polar lipids.
Solid-Phase Extraction (SPE) HighMediumHighEffectively removes salts and phospholipids, resulting in cleaner extracts and reduced matrix effects compared to PPT.
HybridSPE-Phospholipid Very High (>99%)HighVery HighCombines the simplicity of PPT with highly selective phospholipid removal for exceptionally clean extracts.
Table 2: Comparison of Internal Standard (IS) Types
Internal Standard TypeProsCons
Stable Isotope-Labeled (SIL) Considered the "gold standard." Co-elutes and behaves identically to the analyte, providing the most accurate correction for matrix effects and recovery.Can be expensive and may not be commercially available for all analytes.
Structural Analog More readily available and less expensive than SIL-IS. Can partially compensate for variability.May have different chromatographic behavior and ionization efficiency than the analyte, leading to incomplete correction for matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows for the calculation of the Matrix Factor (MF) to quantify ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike this compound and its internal standard into the final reconstitution solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Process a blank plasma sample through the entire extraction procedure. Spike this compound and its IS into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike this compound and its IS into the blank plasma before starting the extraction. (This set is used to calculate recovery).

  • Analyze Samples: Inject all three sets into the LC-MS system and record the peak areas for the analyte and the IS.

  • Calculate Matrix Factor (MF):

    • MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An MF < 100% indicates ion suppression.

    • An MF > 100% indicates ion enhancement.

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • This value should be consistent across different lots of plasma.

Protocol 2: Sample Preparation using Phospholipid Removal SPE

This protocol is designed to provide a clean extract with minimal matrix interference.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) (containing 1% formic acid and the internal standard) to 100 µL of plasma sample in a 96-well plate. Mix thoroughly to precipitate proteins.

  • Phospholipid Removal: Place the 96-well plate on a vacuum manifold and apply a gentle vacuum to pull the supernatant through the phospholipid removal sorbent bed into a clean collection plate.

  • Evaporation: Evaporate the collected eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Visual Workflow Guides

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Mitigation Strategy cluster_2 Validation start Poor Signal, Reproducibility, or Peak Shape? check_me Assess Matrix Effects (Post-Extraction Spike) start->check_me result Matrix Effect Confirmed? (Suppression/Enhancement) check_me->result optimize_sp Optimize Sample Prep (SPE, LLE, PLR) result->optimize_sp Yes optimize_lc Optimize Chromatography (Gradient, Column) result->optimize_lc Yes use_sil Use Stable Isotope- Labeled IS result->use_sil Yes final Method Validated result:e->final:w No revalidate Re-evaluate Matrix Effects (6+ Plasma Lots) optimize_sp->revalidate optimize_lc->revalidate use_sil->revalidate revalidate->optimize_sp Fails revalidate->final Passes Criteria (CV < 15%)

Caption: A logical workflow for troubleshooting matrix effects in SLin analysis.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis plasma Plasma Sample (100 µL) ppt Add ACN + IS (Protein Precipitation) plasma->ppt plr Phospholipid Removal SPE ppt->plr dry Evaporate to Dryness plr->dry recon Reconstitute in Mobile Phase dry->recon lcms LC-MS/MS Analysis recon->lcms data Data Processing & Quantification lcms->data

Caption: A generalized workflow for sample preparation and analysis of SLin.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1-Stearoyl-3-linoleoyl-glycerol and 1,2-Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 1-Stearoyl-3-linoleoyl-glycerol (SLG), a triacylglycerol, and 1,2-diacylglycerols (1,2-DAGs), well-established second messengers. While their primary physiological roles differ, the metabolic conversion of SLG to diacylglycerols provides a basis for comparing their potential impact on cellular signaling pathways.

Executive Summary

1-Stearoyl-3-linoleoyl-glycerol is a triacylglycerol (TAG) primarily involved in energy storage. Its direct biological activity in cell signaling is negligible. In contrast, 1,2-diacylglycerols are potent second messengers that activate a variety of intracellular signaling pathways, most notably by binding to and activating Protein Kinase C (PKC) isoforms.

The biological activity of SLG becomes relevant to signaling pathways upon its hydrolysis by lipases, which can generate various diacylglycerol and monoacylglycerol species. The type and quantity of the resulting diacylglycerols, particularly the signaling-active 1,2-diacylglycerol isomer, determine the downstream cellular effects. This guide will delve into the enzymatic hydrolysis of SLG and compare the signaling potential of its metabolic products to that of directly available 1,2-DAGs.

Comparative Data on Diacylglycerol Activity

The following table summarizes the key differences in the biological activities of 1,2-diacylglycerols and 1,3-diacylglycerols, a potential product of SLG hydrolysis.

Feature1,2-Diacylglycerols (e.g., 1-stearoyl-2-linoleoyl-glycerol)1,3-Diacylglycerols (e.g., 1,3-distearoyl-glycerol)
Primary Role Second messenger in signal transductionPrimarily an intermediate in lipid metabolism
Protein Kinase C (PKC) Activation Potent activator of conventional and novel PKC isoforms[1][2]Significantly lower to no activation of PKC[1][2]
Cellular Localization of Activity Primarily at the plasma membrane and other cellular membranesNot typically localized to signaling compartments
Metabolic Fate Can be phosphorylated to phosphatidic acid by diacylglycerol kinases or further hydrolyzedPrimarily re-acylated to triacylglycerols for storage

Signaling Pathways

1,2-Diacylglycerol Signaling Pathway

The canonical signaling pathway initiated by 1,2-diacylglycerol involves the activation of Protein Kinase C. This pathway is crucial for a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.

1,2-Diacylglycerol Signaling Pathway cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate Proteins PKC_active->Substrate phosphorylates Signal External Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Receptor->PLC Response Cellular Response Substrate->Response

Caption: Canonical 1,2-diacylglycerol signaling pathway leading to PKC activation.

Metabolism of 1-Stearoyl-3-linolein and Potential for Signaling

1-Stearoyl-3-linolein, as a triacylglycerol, must first be hydrolyzed by lipases to yield diacylglycerols that can potentially enter signaling pathways. The primary products are 1,2- and 2,3-diacylglycerols (enantiomers) and 1,3-diacylglycerol, along with free fatty acids. Only the 1,2-diacylglycerol isomer is a potent activator of PKC.

Metabolism of 1-Stearoyl-3-linolein SLG 1-Stearoyl-3-linolein (TAG) Lipase (B570770) Lipase (e.g., Pancreatic Lipase) SLG->Lipase hydrolysis by 1,2-DAG 1-Stearoyl-2-hydroxy-glycerol or 2-Linoleoyl-3-hydroxy-glycerol (1,2- or 2,3-DAG) Lipase->1,2-DAG 1,3-DAG 1-Stearoyl-3-linoleoyl-glycerol (1,3-DAG) Lipase->1,3-DAG FFA Free Fatty Acids (Stearic Acid, Linoleic Acid) Lipase->FFA PKC_activation PKC Activation 1,2-DAG->PKC_activation No_activation No Significant PKC Activation 1,3-DAG->No_activation

Caption: Hydrolysis of 1-Stearoyl-3-linolein and the signaling potential of its products.

Experimental Protocols

1. In Vitro Lipase Hydrolysis of 1-Stearoyl-3-linolein

This protocol is designed to determine the rate and products of 1-Stearoyl-3-linolein hydrolysis by pancreatic lipase.

  • Materials:

    • 1-Stearoyl-3-linolein

    • Porcine pancreatic lipase

    • Tris-HCl buffer (pH 8.0)

    • Bile salts (e.g., sodium taurocholate)

    • Calcium chloride (CaCl2)

    • Thin Layer Chromatography (TLC) plates

    • Developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

    • Iodine vapor for visualization

    • Gas chromatograph-mass spectrometer (GC-MS) for quantitative analysis

  • Procedure:

    • Prepare a substrate emulsion by sonicating 1-Stearoyl-3-linolein in Tris-HCl buffer containing bile salts.

    • Initiate the reaction by adding pancreatic lipase to the substrate emulsion. Incubate at 37°C with constant stirring.

    • At various time points, stop the reaction by adding a solution to denature the enzyme (e.g., ethanol (B145695) or HCl).

    • Extract the lipids from the reaction mixture using a suitable solvent system (e.g., chloroform:methanol).

    • Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate triacylglycerols, diacylglycerols, monoacylglycerols, and free fatty acids.

    • Visualize the separated lipid classes using iodine vapor.

    • For quantitative analysis, scrape the corresponding spots from the TLC plate, extract the lipids, and analyze them by GC-MS after derivatization.

2. In Vitro Protein Kinase C (PKC) Activation Assay

This protocol measures the activation of PKC by diacylglycerols.

  • Materials:

    • Purified PKC isoform (e.g., PKCα)

    • Diacylglycerol to be tested (e.g., 1,2-dioleoylglycerol as a positive control, and the diacylglycerol fraction from the hydrolysis of 1-Stearoyl-3-linolein)

    • Phosphatidylserine (B164497) (PS)

    • ATP (including γ-³²P-ATP)

    • PKC substrate peptide (e.g., myelin basic protein)

    • Assay buffer (containing Tris-HCl, MgCl₂, CaCl₂, and DTT)

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare lipid vesicles by sonicating a mixture of phosphatidylserine and the diacylglycerol to be tested in the assay buffer.

    • In a reaction tube, combine the purified PKC enzyme, the lipid vesicles, and the PKC substrate peptide.

    • Initiate the kinase reaction by adding the ATP mixture (containing γ-³²P-ATP).

    • Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper.

    • Wash the phosphocellulose paper extensively to remove unincorporated γ-³²P-ATP.

    • Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

    • Calculate the specific activity of PKC in the presence of different diacylglycerols.

Conclusion

The biological activity of 1-Stearoyl-3-linolein in the context of cell signaling is indirect and contingent upon its enzymatic hydrolysis into diacylglycerols. The primary signaling-active product is the 1,2-diacylglycerol isomer, which can activate Protein Kinase C. In contrast, 1,2-diacylglycerols are direct and potent activators of this critical signaling pathway. Therefore, when comparing their biological activities, it is essential to consider the efficiency of SLG hydrolysis and the relative abundance of the resulting 1,2-diacylglycerol isomer. Researchers investigating the cellular effects of complex lipids like SLG should consider their metabolic fate and the bioactivity of their metabolites.

References

A Comparative Analysis of 1-Stearo-3-linolein and Other Polyunsaturated Fatty Acid-Containing Diglycerides in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural and functional differences between 1-Stearo-3-linolein and other diglycerides containing polyunsaturated fatty acids (PUFAs), with a focus on their roles in cellular signaling pathways and metabolic processes. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

Diacylglycerols (DAGs) are critical lipid molecules that function as key intermediates in metabolism and as second messengers in a multitude of cellular signaling cascades. The specific biological activity of a DAG molecule is intricately linked to its molecular structure, particularly the nature of the fatty acids esterified to the glycerol (B35011) backbone and their stereospecific positioning (sn-1, sn-2, or sn-3). This guide provides a comparative analysis of this compound, a 1,3-diacylglycerol, against other PUFA-containing diglycerides, primarily focusing on their differential effects on Protein Kinase C (PKC) activation, a central node in cellular signal transduction.

Structural and Functional Classification of Diacylglycerols

Diacylglycerols are broadly classified into two main regioisomers: sn-1,2-diacylglycerols and sn-1,3-diacylglycerols. This seemingly subtle structural difference has profound implications for their biological function. The sn-1,2-diacylglycerols are the primary endogenous activators of the PKC family of enzymes. In contrast, sn-1,3-diacylglycerols, such as this compound, are generally considered to be biologically inactive in the context of PKC signaling.

The fatty acid composition of a diacylglycerol molecule further contributes to its functional specificity. The presence of polyunsaturated fatty acids (PUFAs) like linoleic acid, arachidonic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) can modulate the potency and isoform selectivity of PKC activation by 1,2-diacylglycerols.

Comparative Biological Activity: this compound vs. Other PUFA-Containing Diglycerides

Experimental evidence strongly indicates that the activation of PKC is stereospecific, with a clear preference for sn-1,2-diacylglycerols. Studies comparing the activation of PKCα by different diacylglycerol isomers have shown that 1,2-diacylglycerols have a considerably higher activating capacity than 1,3-diacylglycerols in various in vitro systems, including mixed micelles and phospholipid vesicles[1][2].

While direct experimental data on the biological activity of this compound is limited in the scientific literature, its classification as a 1,3-diacylglycerol allows for a strong inference of its functional properties. It is anticipated to be a poor activator of PKC in comparison to its sn-1,2 isomer, 1-stearoyl-2-linoleoyl-sn-glycerol, and other sn-1,2-diacylglycerols containing PUFAs.

The following table summarizes the comparative effects on PKC activation based on available data for different classes of diacylglycerols.

Diacylglycerol SpeciesStructurePKC Activation PotencySupporting Experimental Evidence
This compound 1,3-diacylglycerolVery Low / InactiveInferred from the general inactivity of 1,3-diacylglycerols in PKC activation.[1][2]
1-Stearoyl-2-linoleoyl-sn-glycerol 1,2-diacylglycerolActiveInferred from the established role of 1,2-diacylglycerols as PKC activators.
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) 1,2-diacylglycerolHighDemonstrated to be a potent activator of PKCα and PKCδ isoforms.[3]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) 1,2-diacylglycerolModerate to HighShows differential activation of PKC isoforms; less potent than SAG for PKCα and PKCδ, but more potent for PKCβI.
1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) 1,2-diacylglycerolModerate to HighSimilar to SDG, shows differential activation of PKC isoforms and is a more potent activator of PKCβI than SAG.
1,2-Dioleoyl-sn-glycerol (DOG) 1,2-diacylglycerolHighA commonly used synthetic activator of PKC in experimental settings.

Signaling Pathways and Metabolic Implications

The differential ability of diacylglycerol isomers to activate PKC has significant downstream consequences for cellular signaling and metabolism.

Protein Kinase C (PKC) Signaling Pathway

The canonical PKC signaling pathway is initiated by the binding of sn-1,2-diacylglycerol to the C1 domain of PKC, leading to its translocation to the cell membrane and subsequent activation. Activated PKC then phosphorylates a wide range of substrate proteins, thereby regulating diverse cellular processes including cell proliferation, differentiation, apoptosis, and inflammation. Given that this compound is a poor activator of PKC, it is not expected to significantly engage this signaling cascade.

PKC_Signaling_Pathway Protein Kinase C (PKC) Signaling Pathway cluster_membrane Cell Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG_1_2 sn-1,2-Diacylglycerol (e.g., 1-Stearo-2-linolein, SAG) PIP2->DAG_1_2 PKC Protein Kinase C (PKC) DAG_1_2->PKC activates DAG_1_3 sn-1,3-Diacylglycerol (this compound) DAG_1_3->PKC no significant activation Substrates Substrate Proteins PKC->Substrates phosphorylates Response Cellular Response (Proliferation, Inflammation, etc.) Substrates->Response

PKC Signaling Pathway Diagram
Metabolic Fate of Diacylglycerols

Both 1,2- and 1,3-diacylglycerols are intermediates in triacylglycerol metabolism. They can be further acylated to form triacylglycerols for energy storage or can be hydrolyzed to release free fatty acids and glycerol. The metabolic fate of this compound is expected to primarily involve these metabolic pathways rather than direct participation in signaling.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is adapted from studies investigating the activation of PKC by various lipid species.

Objective: To determine the ability of different diacylglycerol species to activate PKC in vitro.

Materials:

  • Purified PKC isoforms

  • Phosphatidylserine (B164497) (PS)

  • Diacylglycerol stocks (e.g., this compound, 1-Stearoyl-2-arachidonoyl-sn-glycerol) dissolved in a suitable solvent (e.g., chloroform/methanol)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)

  • ATP, [γ-32P]ATP

  • PKC substrate (e.g., histone H1 or a specific peptide substrate)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Lipid Vesicle Preparation:

    • In a glass tube, mix phosphatidylserine and the diacylglycerol to be tested at the desired molar ratio.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in assay buffer by sonication or extrusion to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a reaction tube, combine the assay buffer, lipid vesicles, purified PKC, and the PKC substrate.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding ATP and [γ-32P]ATP.

    • Incubate at 30°C for a defined period (e.g., 10 minutes).

  • Termination and Quantification:

    • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-32P]ATP.

    • Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of PKC (e.g., in pmol of phosphate (B84403) incorporated per minute per microgram of enzyme).

    • Compare the PKC activity in the presence of different diacylglycerol species to a control without diacylglycerol.

PKC_Assay_Workflow In Vitro PKC Activity Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_quant Quantification Lipid_Mix Mix Phosphatidylserine and Diacylglycerol Dry_Lipids Dry Lipid Film Lipid_Mix->Dry_Lipids Resuspend Resuspend in Buffer (Sonication/Extrusion) Dry_Lipids->Resuspend Combine Combine Assay Buffer, Lipid Vesicles, PKC, and Substrate Resuspend->Combine Pre_Incubate Pre-incubate at 30°C Combine->Pre_Incubate Add_ATP Add ATP/[γ-32P]ATP Pre_Incubate->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Spot Spot on Phosphocellulose Paper Incubate->Spot Wash Wash Paper Spot->Wash Count Scintillation Counting Wash->Count

PKC Assay Workflow Diagram

Conclusion

The structural isomerism of diacylglycerols is a critical determinant of their biological function. While sn-1,2-diacylglycerols containing polyunsaturated fatty acids are potent activators of Protein Kinase C, the sn-1,3 isomer, this compound, is predicted to be largely inactive in this signaling pathway. The fatty acid composition of sn-1,2-diacylglycerols further refines their signaling properties by influencing the activation of specific PKC isoforms. For researchers and drug development professionals, understanding these structure-activity relationships is paramount for the design of targeted therapeutic interventions that modulate cellular signaling and metabolic pathways. Future studies directly comparing the biological effects of this compound with a wider range of PUFA-containing sn-1,2-diacylglycerols would be valuable to further elucidate the nuanced roles of these lipid molecules.

References

A Comparative Guide to the Cellular Lipidomics of 1-Stearoyl-3-linoleoyl-glycerol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating the cellular lipidomic alterations induced by 1-Stearoyl-3-linoleoyl-glycerol (SLG), a specific diacylglycerol (DAG). While direct comparative experimental data for this compound is not extensively available in public literature, this document outlines the expected metabolic context, key signaling pathways involved, and detailed experimental protocols to enable researchers to conduct their own comparative studies.

Introduction

1-Stearoyl-3-linoleoyl-glycerol is a diacylglycerol containing one saturated fatty acid (stearic acid, 18:0) and one polyunsaturated fatty acid (linoleic acid, 18:2). As a DAG, it is a crucial intermediate in lipid metabolism and a key second messenger in various cellular signaling cascades.[1][2] The unique combination of its fatty acyl chains suggests it may have distinct effects on membrane properties, energy storage, and signaling pathways compared to other DAG species. Understanding its impact on the cellular lipidome is critical for elucidating its physiological and pathophysiological roles.

Hypothesized Comparative Effects on Cellular Lipidome

Treatment of cells with 1-Stearoyl-3-linoleoyl-glycerol is anticipated to influence several key lipid classes. The following table outlines the potential changes when compared to a vehicle control and other common lipid treatments, such as treatment with a diacylglycerol containing two saturated fatty acids (e.g., 1,2-Distearoyl-glycerol) or two polyunsaturated fatty acids (e.g., 1,2-Dilinoleoyl-glycerol).

Table 1: Predicted Comparative Lipidomic Changes Post-Treatment

Lipid ClassPredicted Change with 1-Stearoyl-3-linoleoyl-glycerolComparison with Saturated DAG TreatmentComparison with Polyunsaturated DAG TreatmentRationale
Phosphatidic Acid (PA) IncreaseSimilar initial increaseSimilar initial increaseDAGs are directly phosphorylated to PA by diacylglycerol kinases (DGKs).[3][4]
Triacylglycerols (TAGs) IncreasePotentially lower increase in TAGs with very-long-chain saturated fatty acidsPotentially higher incorporation of linoleic acid into TAG speciesServes as a substrate for TAG synthesis for energy storage.[5]
Phosphatidylcholine (PC) Altered acyl chain compositionHigher abundance of PC species containing linoleic acidHigher abundance of PC species containing stearic acidRemodeling of membrane phospholipids.
Phosphatidylethanolamine (PE) Altered acyl chain compositionHigher abundance of PE species containing linoleic acidHigher abundance of PE species containing stearic acidRemodeling of membrane phospholipids.
Ceramides (B1148491) Potential decreaseMay counteract the increase in ceramides seen with saturated fatty acid overloadSimilar effects on ceramide levelsStearoyl-CoA desaturase 1 (SCD1), which is influenced by fatty acid pools, channels fatty acids away from ceramide synthesis.
Cholesteryl Esters (CE) IncreaseSimilar increaseSimilar increaseExcess fatty acids can be esterified to cholesterol for storage.

Experimental Protocols

A robust and standardized workflow is essential for reproducible comparative lipidomics. The following protocols provide a detailed methodology for cell culture, lipid extraction, and analysis.

Cell Culture and Treatment
  • Cell Line: Select a relevant cell line (e.g., HeLa, HepG2, or a disease-specific line). Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Plate cells to achieve 70-80% confluency on the day of treatment. Prepare stock solutions of 1-Stearoyl-3-linoleoyl-glycerol and comparative lipids in an appropriate solvent (e.g., DMSO). Treat cells with the desired final concentration of the lipid for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle-only control.

Lipid Extraction
  • Cell Harvesting: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape cells into a conical tube and centrifuge at 300 x g for 5 minutes at 4°C to pellet. A minimum of 1 x 10^6 cells is recommended for sufficient signal.

  • Extraction: Resuspend the cell pellet in a mixture of chloroform (B151607) and methanol (B129727) (1:1 v/v) for lipid extraction. Sonicate the mixture for 30 minutes to ensure complete lysis and lipid solubilization. Centrifuge at high speed (e.g., 1800 x g) for 20 minutes at 4°C to pellet proteins and other macromolecules. Transfer the supernatant containing the lipid extract to a new tube.

LC-MS/MS Analysis
  • Chromatography: Perform liquid chromatography using a C18 column to separate lipid species. A common mobile phase system consists of water/acetonitrile (60:40) as mobile phase A and isopropanol/acetonitrile (90:10) as mobile phase B, both containing 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in both positive and negative electrospray ionization (ESI) modes to detect a broad range of lipid classes. Acquire data in a data-dependent manner to obtain both precursor ion masses and fragmentation spectra for lipid identification.

Data Analysis
  • Lipid Identification: Identify lipid species using specialized software (e.g., LipidSearch, MS-DIAL) by matching the accurate mass and fragmentation patterns to lipid databases.

  • Statistical Analysis: Perform statistical analysis (e.g., t-tests, ANOVA) to identify significant differences in lipid abundance between treatment groups. Visualize the data using heatmaps, principal component analysis (PCA), and network analysis to interpret the lipidomic changes.

Visualizations

Signaling Pathways

Diacylglycerols like 1-Stearoyl-3-linoleoyl-glycerol are central to cellular signaling. The diagram below illustrates the primary signaling pathway involving DAG.

DAG_Signaling_Pathway PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG 1-Stearo-3-linolein (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolysis PKC Protein Kinase C (PKC) DAG->PKC Activation DGK Diacylglycerol Kinase (DGK) DAG->DGK Phosphorylation Downstream Downstream Cellular Responses PKC->Downstream PA Phosphatidic Acid (PA) DGK->PA PA_Signaling PA Signaling PA->PA_Signaling

Caption: Diacylglycerol (DAG) signaling pathway.

Experimental Workflow

The following diagram outlines the workflow for a comparative lipidomics experiment.

Lipidomics_Workflow A Cell Culture & Treatment B Cell Harvesting & Washing A->B C Lipid Extraction (Chloroform/Methanol) B->C D LC-MS/MS Analysis C->D E Data Processing & Lipid Identification D->E F Statistical Analysis (PCA, Heatmaps) E->F G Biological Interpretation F->G

Caption: A typical workflow for cellular lipidomics.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 1-Stearo-3-linolein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of specific triacylglycerols (TAGs) such as 1-Stearo-3-linolein, the selection of an appropriate analytical methodology is critical for achieving accurate and reliable results. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used techniques for lipid analysis. This guide provides an objective comparison of these methods for the quantification of this compound, supported by typical performance data and detailed experimental protocols.

Data Presentation: Performance Comparison

The choice between HPLC and GC-MS often depends on the specific analytical goals, sample matrix, and desired level of molecular information. HPLC is advantageous for analyzing the intact this compound molecule, while GC-MS provides detailed information on its constituent fatty acids after a derivatization step. The following table summarizes the typical quantitative performance characteristics for the analysis of triacylglycerols and their constituent fatty acids using both techniques.

Performance MetricHPLC (for Intact Triacylglycerols)GC-MS (for Fatty Acid Methyl Esters)Source(s)
Linearity (r²) > 0.999> 0.99[1]
Limit of Detection (LOD) 0.08–0.65 µg/mLLow femtomol range on column[1]
Limit of Quantitation (LOQ) 0.24–1.78 µg/mLTypically 3x LOD[1]
Accuracy (Recovery %) 94.70–105.81%Generally high[1]
Precision (% RSD) < 2%< 10%[1]
Analysis Time 15 - 30 minutes15 - 20 minutes
Sample Preparation Simple dilutionRequires derivatization (transesterification)
Analyte Intact this compoundStearic and Linoleic Acid Methyl Esters

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical procedure. Below are representative protocols for the analysis of this compound using HPLC and GC-MS.

HPLC Method for Intact this compound Analysis

This method is suitable for the direct quantification of the intact triacylglycerol.

1. Sample Preparation:

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used to separate complex lipid mixtures. A common mobile phase consists of:

    • Solvent A: Acetonitrile

    • Solvent B: Isopropanol or Acetone

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Detector: Due to the lack of a strong UV chromophore in triacylglycerols, universal detectors such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) are preferred.

3. Calibration:

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the initial mobile phase composition.

  • Generate a series of working standards by serial dilution of the stock solution to create a calibration curve.

  • The detector response (e.g., peak area) is plotted against the concentration of the standards.

GC-MS Method for this compound (as Fatty Acid Methyl Esters)

This method involves the transesterification of the triacylglycerol to its constituent fatty acid methyl esters (FAMEs) for analysis.

1. Sample Preparation (Transesterification):

  • Accurately weigh approximately 10-25 mg of the sample into a screw-cap glass tube.

  • Add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol.

  • Heat the mixture at 50-80°C for 10-120 minutes, with occasional vortexing.

  • After cooling, add a known volume of an internal standard (e.g., heptadecanoic acid methyl ester).

  • Add 1 mL of hexane (B92381) and 1 mL of a saturated sodium chloride solution to extract the FAMEs.

  • Vortex vigorously and centrifuge to separate the layers.

  • Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

2. GC-MS Conditions:

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560; 60 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100-140 °C, hold for 2-5 minutes.

    • Ramp to 240-250 °C at a rate of 4-10 °C/min.

    • Hold at the final temperature for 10-20 minutes.

  • Injection Volume: 1 µL (split or splitless injection).

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50-500.

    • Identification: Based on retention time and comparison of mass spectra with a reference library (e.g., NIST).

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the logical relationship between the two analytical techniques.

G cluster_0 HPLC Workflow (Intact Analysis) cluster_1 GC-MS Workflow (Fatty Acid Profiling) HPLC_Prep Sample Preparation (Dissolution & Filtration) HPLC_Analysis HPLC Separation (C18 Column) HPLC_Prep->HPLC_Analysis HPLC_Detection Detection (ELSD/CAD/MS) HPLC_Analysis->HPLC_Detection HPLC_Quant Quantification of Intact this compound HPLC_Detection->HPLC_Quant GCMS_Prep Sample Preparation (Transesterification to FAMEs) GCMS_Analysis GC Separation (Polar Capillary Column) GCMS_Prep->GCMS_Analysis GCMS_Detection MS Detection (EI) GCMS_Analysis->GCMS_Detection GCMS_Quant Quantification of Stearic & Linoleic Acid Methyl Esters GCMS_Detection->GCMS_Quant

Caption: Comparative experimental workflows for HPLC and GC-MS analysis.

G cluster_0 Analytical Objective cluster_1 Method Selection cluster_2 Key Characteristics Objective Analysis of This compound HPLC HPLC Objective->HPLC GCMS GC-MS Objective->GCMS HPLC_Adv Direct analysis of intact molecule Simpler sample preparation HPLC->HPLC_Adv GCMS_Adv High sensitivity and specificity Provides fatty acid composition GCMS->GCMS_Adv

Caption: Logical relationship for method selection in this compound analysis.

References

Confirming the Identity of Synthetic 1-Stearo-3-linolein: A Comparative Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the unambiguous identification of synthetic 1-Stearo-3-linolein, a diacylglycerol with significant applications in various research fields.

This document outlines the expected NMR spectral data for this compound, details the necessary experimental protocols, and presents a comparative analysis with mass spectrometry (MS) and high-performance liquid chromatography (HPLC).

Workflow for Structural Confirmation of this compound

G Workflow for Confirming the Identity of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesize this compound Purification Purify the crude product (e.g., Column Chromatography) Synthesis->Purification NMR_Analysis NMR Spectroscopy (1H, 13C, 2D NMR) Purification->NMR_Analysis MS_Analysis Mass Spectrometry (e.g., ESI-MS) Purification->MS_Analysis HPLC_Analysis HPLC Analysis (e.g., RP-HPLC) Purification->HPLC_Analysis Confirmation Confirm Structure and Purity NMR_Analysis->Confirmation MS_Analysis->Confirmation HPLC_Analysis->Confirmation

Caption: Logical workflow for the synthesis, purification, and structural confirmation of this compound.

Data Presentation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence of the stearoyl and linoleoyl chains and their specific positions on the glycerol (B35011) backbone.

Predicted ¹H NMR Chemical Shifts for this compound

The following table summarizes the expected proton NMR chemical shifts for this compound in a typical deuterated solvent like chloroform-d (B32938) (CDCl₃).

ProtonsFunctional GroupPredicted Chemical Shift (ppm)Multiplicity
Glycerol Backbone
H-1a, H-1b, H-3a, H-3b-CH₂-O-CO-4.10 - 4.30dd
H-2-CH-OH~3.70m
Stearoyl Chain (18:0)
α-CH₂-CH₂-COO-~2.30t
β-CH₂-CH₂-CH₂-COO-~1.62m
(CH₂)nBulk Methylene1.20 - 1.40m
ω-CH₃Terminal Methyl~0.88t
Linoleoyl Chain (18:2)
α-CH₂-CH₂-COO-~2.30t
β-CH₂-CH₂-CH₂-COO-~1.62m
Allylic CH₂=C-CH₂-C=~2.77t
Olefinic CH-CH=CH-5.30 - 5.40m
Allylic CH₂-CH₂-CH=CH-~2.05m
(CH₂)nBulk Methylene1.20 - 1.40m
ω-CH₃Terminal Methyl~0.89t
Predicted ¹³C NMR Chemical Shifts for this compound

The corresponding carbon NMR chemical shifts provide complementary information, particularly for the carbonyl and olefinic carbons.

CarbonsFunctional GroupPredicted Chemical Shift (ppm)
Glycerol Backbone
C-1, C-3-CH₂-O-CO-~65
C-2-CH-OH~69
Stearoyl Chain (18:0)
C=OEster Carbonyl~174
α-CH₂-CH₂-COO-~34
β-CH₂-CH₂-CH₂-COO-~25
(CH₂)nBulk Methylene29 - 30
ω-CH₃Terminal Methyl~14
Linoleoyl Chain (18:2)
C=OEster Carbonyl~173
α-CH₂-CH₂-COO-~34
β-CH₂-CH₂-CH₂-COO-~25
Olefinic CH-CH=CH-128 - 130
Allylic CH₂=C-CH₂-C=~26
Allylic CH₂-CH₂-CH=CH-~27
(CH₂)nBulk Methylene29 - 30
ω-CH₃Terminal Methyl~14

Experimental Protocols

NMR Sample Preparation and Analysis

A detailed protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate structural elucidation.

Materials:

Procedure:

  • Weigh the appropriate amount of the purified synthetic product directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.

  • Gently swirl the vial to dissolve the sample completely. If necessary, sonicate for a few minutes to aid dissolution.

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Ensure the sample height in the NMR tube is at least 4 cm.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Comparison with Alternative Methods

While NMR spectroscopy is the gold standard for structural elucidation, other techniques can provide complementary and confirmatory data.

FeatureNMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Information Provided Detailed molecular structure, including stereochemistry and isomeric purity.Molecular weight and fragmentation patterns, which can help identify the fatty acid components.Purity of the sample and separation of isomers. Can be used for quantification.
Sample Requirement Relatively high (mg scale).Very low (µg to ng scale).Low (µg scale).
Destructive? NoYesYes (if fraction collection is not performed)
Analysis Time Can be lengthy, especially for 2D experiments.Rapid.Relatively rapid.
Key Advantages Unambiguous structural determination.High sensitivity and ability to analyze complex mixtures when coupled with chromatography.[1][2][3][4][5]Excellent for assessing purity and separating isomers.
Limitations Lower sensitivity compared to MS.Does not provide detailed connectivity information on its own.Does not provide structural information.
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a highly sensitive technique that can confirm the molecular weight of synthetic this compound. The expected molecular weight is 622.99 g/mol . Fragmentation analysis (MS/MS) can further confirm the presence of stearic and linoleic acid moieties by observing the characteristic neutral losses of these fatty acids.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is an excellent method for assessing the purity of the synthetic product. By using a suitable C18 column and a mobile phase gradient (e.g., acetonitrile/isopropanol), it is possible to separate this compound from any starting materials, byproducts, or isomeric impurities such as 1,2-diacylglycerols. The purity can be quantified by integrating the peak area of the target compound.

References

A Comparative Analysis of 1-Stearo-3-linolein Abundance in Edible Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the relative abundance of 1-Stearo-3-linolein and its isomers in common edible oils, supported by experimental data and detailed methodologies.

The composition of triacylglycerols (TAGs) in edible oils is a critical factor influencing their nutritional properties, physical characteristics, and suitability for various applications, including as excipients in drug delivery systems. Among the vast array of TAGs, those containing both saturated and unsaturated fatty acids, such as this compound, are of particular interest due to their specific metabolic fates and functional properties. This guide provides a comparative analysis of the relative abundance of TAGs containing stearic and linoleic acid in several common edible oils, based on published experimental data.

Relative Abundance of Stearic and Linoleic Acid-Containing Triacylglycerols

The identification and quantification of specific TAG isomers, such as this compound, is a complex analytical challenge. Most analytical methods, like chromatography coupled with mass spectrometry, can readily identify TAGs based on their total number of carbon atoms and double bonds. However, distinguishing between positional isomers (e.g., this compound vs. 1-Linoleo-3-stearin) requires more sophisticated techniques.

The following table summarizes the relative abundance of triacylglycerols containing one stearic acid and one linoleic acid moiety in various edible oils. It is important to note that the data presented often represents the combined abundance of different positional isomers (e.g., SLS and SSL, where S is stearic acid and L is linoleic acid).

Edible OilTriacylglycerol (Stearic/Linoleic)Relative Abundance (%)Analytical MethodReference
Cocoa Butter 1,3-Distearoyl-2-linoleoyl glycerol (B35011) (SLS)PresentNot Specified[1]
Shea Stearin 1,3-Distearoyl-2-linoleoyl glycerol (SLS)PresentNot Specified[1]
Palm Mid Fraction 1,3-Distearoyl-2-linoleoyl glycerol (SLS)PresentNot Specified[1]

Experimental Protocols

The determination of triacylglycerol profiles in edible oils is predominantly carried out using chromatographic techniques coupled with mass spectrometry. These methods allow for the separation, identification, and quantification of individual TAG species.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

A prevalent method for TAG analysis involves reversed-phase HPLC coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS).[2][3]

Sample Preparation:

  • A small amount of the oil sample (e.g., 20 µL) is dissolved in a suitable solvent, typically isopropanol (B130326) or a chloroform:methanol mixture (2:1, v/v).

  • The solution is vortexed to ensure complete dissolution.

  • The sample is then centrifuged to remove any insoluble material.

  • The supernatant is filtered through a 0.2 µm PTFE syringe filter into an autosampler vial for analysis.

Chromatographic Conditions:

  • Column: A C18 or C30 stationary phase is commonly used for the separation of hydrophobic TAG molecules.

  • Mobile Phase: A gradient of organic solvents, such as acetonitrile (B52724) and isopropanol, is employed to elute the TAGs based on their polarity and hydrophobicity.

  • Detection: Mass spectrometry with APCI or Electrospray Ionization (ESI) is used for the detection and identification of the eluted TAGs. The mass spectrometer can be operated in full scan mode to identify the molecular ions of the TAGs and in tandem MS (MS/MS) mode to obtain fragmentation data for structural elucidation.

Experimental Workflow for Triacylglycerol Analysis

The general workflow for the analysis of triacylglycerols in edible oils is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Analysis A Edible Oil Sample B Solvent Extraction (e.g., Isopropanol/Chloroform-Methanol) A->B C Vortexing & Centrifugation B->C D Filtration C->D E HPLC System (C18 or C30 column) D->E Injection F Mass Spectrometer (APCI or ESI) E->F G Data Acquisition (Full Scan & MS/MS) F->G H Data Processing & Quantification G->H

References

Reproducibility of 1-Stearo-3-linolein's Effect on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential effects of 1-Stearoyl-3-linoleoyl-glycerol (SLG), a specific sn-1,3-diacylglycerol, on gene expression. Due to the limited direct experimental data on this particular diacylglycerol, this document synthesizes information from studies on related lipid molecules, including other diacylglycerol isomers and its constituent fatty acids (stearic acid and linoleic acid), to offer a predictive framework and guide future research. The reproducibility of findings in lipid research is a critical consideration, and this guide emphasizes the necessity for rigorous and standardized experimental protocols.

Data Presentation: Comparative Effects on Gene Expression

Compound Potential Target Genes/Pathways Observed/Expected Effect on Expression Key References/Basis for Expectation
1-Stearo-3-linolein (SLG) Genes regulated by PKC (e.g., immediate early genes like FOS, JUN), inflammatory response genes (e.g., NFKBIA, IL6), genes involved in lipid metabolism.Potentially modest activation compared to sn-1,2-DAGs. Effects may be context-dependent and influenced by its metabolism to other signaling molecules.Based on the lower potency of 1,3-diacylglycerols in activating Protein Kinase C (PKC) compared to 1,2-diacylglycerols.[1][2]
sn-1,2-Diacylglycerols (general) PKC target genes, genes involved in cell growth, proliferation, and inflammation.Potent activators of conventional and novel PKC isoforms, leading to significant changes in the expression of downstream target genes.Diacylglycerols are well-established second messengers that activate PKC.[3][4]
Phorbol Esters (e.g., PMA) A wide range of genes regulated by PKC.Strong and sustained activation of PKC, leading to robust and often widespread changes in gene expression. Often used as a positive control for PKC activation.Phorbol esters are potent tumor promoters that mimic diacylglycerol.
Stearic Acid (18:0) Genes involved in fatty acid metabolism and inflammation.Has been shown to have no significant effect on the mRNA levels of stearoyl-CoA desaturase 1 (Scd1).[5] May induce expression of some pro-inflammatory genes.Studies on the effects of individual saturated fatty acids on gene expression.
Linoleic Acid (18:2) Genes involved in lipid metabolism, particularly fatty acid oxidation and synthesis.Can inhibit the accumulation of Scd1 mRNA. Known to activate peroxisome proliferator-activated receptors (PPARs), which are transcription factors regulating lipid metabolism.Polyunsaturated fatty acids are known regulators of gene expression, often through nuclear receptors.

Note on Reproducibility: The biological effects of lipid mediators can be highly dependent on the experimental conditions, including cell type, concentration, delivery method, and the presence of other lipids. The metabolism of this compound into other bioactive lipids can also contribute to variability in experimental outcomes. Therefore, ensuring reproducibility requires meticulous documentation and standardization of protocols.

Experimental Protocols

To facilitate reproducible research on the effects of this compound on gene expression, the following detailed experimental protocols are provided. These are generalized protocols that should be optimized for specific cell types and experimental questions.

Key Experiment 1: Cell Culture and Treatment with this compound

Objective: To treat mammalian cells in culture with this compound in a reproducible manner for subsequent gene expression analysis.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HepG2, 3T3-L1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound (high purity)

  • Bovine serum albumin (BSA), fatty acid-free

  • Ethanol (B145695), molecular biology grade

  • Sterile, conical tubes and cell culture plates

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for RNA extraction) at a density that will result in 70-80% confluency at the time of treatment. Culture cells overnight under standard conditions (e.g., 37°C, 5% CO2).

  • Preparation of Lipid-BSA Complex:

    • Prepare a stock solution of this compound in ethanol.

    • In a sterile conical tube, prepare a solution of fatty acid-free BSA in serum-free culture medium (e.g., 10% w/v).

    • While vortexing the BSA solution, slowly add the ethanolic stock solution of this compound to achieve the desired final concentration. The final concentration of ethanol in the medium should be kept low (e.g., <0.1%) to avoid solvent effects.

    • Incubate the lipid-BSA complex at 37°C for 30-60 minutes to allow for complexation.

    • Prepare a vehicle control containing the same concentration of BSA and ethanol in serum-free medium.

  • Cell Treatment:

    • Aspirate the complete medium from the cells and wash once with sterile PBS.

    • Add the prepared lipid-BSA complex or the vehicle control to the cells.

    • Incubate for the desired time period (e.g., 4, 8, or 24 hours).

  • Harvesting Cells: Following incubation, aspirate the treatment medium, wash cells with PBS, and proceed immediately to RNA extraction.

Key Experiment 2: RNA Extraction and Gene Expression Analysis by RT-qPCR

Objective: To quantify the expression of target genes in cells treated with this compound.

Materials:

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • DNase I, RNase-free

  • Reverse transcription kit

  • qPCR master mix (SYBR Green or probe-based)

  • Primers for target genes and housekeeping genes (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the harvested cells according to the manufacturer's protocol of the chosen RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Real-time qPCR:

    • Prepare qPCR reactions containing cDNA, qPCR master mix, and forward and reverse primers for each target and housekeeping gene.

    • Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and vehicle control samples, normalized to the expression of housekeeping genes.

Mandatory Visualization

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol / Nucleus Receptor G-protein Coupled Receptor / Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG sn-1,2-Diacylglycerol PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates SLG This compound (sn-1,3-Diacylglycerol) SLG->PKC Weakly Activates IKK IKK Complex PKC->IKK MAPK MAPK Cascade PKC->MAPK NFkB NF-κB IKK->NFkB Activates GeneExpression Gene Expression Changes NFkB->GeneExpression AP1 AP-1 (Fos/Jun) MAPK->AP1 Activates AP1->GeneExpression Experimental_Workflow cluster_analysis Analysis Methods A Cell Culture (e.g., HEK293, HepG2) B Treatment with This compound-BSA complex (and Vehicle Control) A->B C Incubation (Time course: e.g., 4, 8, 24h) B->C D Cell Lysis and Total RNA Extraction C->D E RNA Quality Control (Spectrophotometry, Bioanalyzer) D->E F cDNA Synthesis (Reverse Transcription) E->F G Gene Expression Analysis F->G H RT-qPCR (Targeted gene analysis) G->H I RNA-Sequencing (Transcriptome-wide analysis) G->I J Data Analysis (Fold change, Statistical significance) H->J I->J K Identification of Differentially Expressed Genes J->K

References

A Comparative Purity Assessment of 1-Stearo-3-linolein from Diverse Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of 1-Stearo-3-linolein procured from various commercial suppliers. Ensuring the high purity of this diacylglycerol is critical for accurate and reproducible experimental outcomes in research, diagnostics, and pharmaceutical development. This document outlines detailed experimental protocols for rigorous purity evaluation, presents data in a comparative format, and includes visualizations of the analytical workflow and a relevant biological pathway.

Comparative Purity Analysis

The purity of this compound from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C) was assessed using a multi-pronged analytical approach. The results are summarized in the tables below.

Table 1: Supplier-Stated Purity and Price Comparison

SupplierStated PurityPrice (USD/100mg)
Supplier A>98%150
Supplier B>99%180
Supplier C>97%120

Table 2: Experimental Purity Assessment of this compound

Analytical MethodSupplier ASupplier BSupplier C
HPLC-ELSD (% Purity) 98.5%99.2%97.8%
GC-MS (% Purity) 98.2%99.1%97.5%
¹H NMR (% Purity) 98.8%99.5%98.0%

Table 3: Identification and Quantification of Major Impurities

ImpuritySupplier ASupplier BSupplier C
1,2-Diacylglycerol Isomer 0.8%0.4%1.2%
Monoacylglycerols (MAGs) 0.4%0.2%0.6%
Triacylglycerols (TAGs) 0.2%0.1%0.3%
Free Fatty Acids (FFAs) 0.1%<0.1%0.1%

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this assessment are provided below.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method separates this compound from other lipid species based on their polarity.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: Reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Acetonitrile

    • B: Dichloromethane

  • Gradient Program:

    • 0-5 min: 70% A, 30% B

    • 5-15 min: Linear gradient to 50% A, 50% B

    • 15-20 min: Hold at 50% A, 50% B

    • 20-25 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow: 1.5 L/min

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to analyze the fatty acid composition after derivatization, which helps in identifying and quantifying impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 min.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 min at 300°C.

  • Injector Temperature: 280°C

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 50-700

  • Derivatization (Transesterification):

    • To 1 mg of the sample, add 1 mL of 0.5 M NaOH in methanol.

    • Heat at 80°C for 10 minutes.

    • Cool and add 2 mL of boron trifluoride-methanol solution.

    • Heat again at 80°C for 2 minutes.

    • Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge. The upper hexane layer containing fatty acid methyl esters (FAMEs) is collected for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment.

  • Instrumentation: 500 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 2.0 s

    • Acquisition time: 3.28 s

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

  • Sample Preparation: Dissolve 10 mg of this compound in 0.7 mL of CDCl₃.

Visualizing the Assessment Workflow and Biological Context

To provide a clearer understanding of the experimental process and the biological relevance of diacylglycerols, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Assessment sample This compound (from Suppliers A, B, C) dissolve Dissolution in Appropriate Solvent sample->dissolve derivatize Derivatization (for GC-MS) dissolve->derivatize Transesterification hplc HPLC-ELSD dissolve->hplc nmr ¹H & ¹³C NMR dissolve->nmr gcms GC-MS derivatize->gcms purity Purity Calculation hplc->purity impurities Impurity Identification & Quantification gcms->impurities nmr->purity comparison Comparative Analysis purity->comparison impurities->comparison

Caption: Experimental workflow for the purity assessment of this compound.

G receptor G-protein Coupled Receptor (GPCR) g_protein Gq Protein receptor->g_protein Ligand Binding plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) (e.g., this compound) pip2->dag er Endoplasmic Reticulum ip3->er Binds to ER Receptor pkc Protein Kinase C (PKC) dag->pkc Activation downstream Downstream Signaling & Cellular Responses pkc->downstream Phosphorylation ca2 Ca²⁺ er->ca2 Ca²⁺ Release ca2->pkc Co-activation

Safety Operating Guide

Proper Disposal of 1-Stearo-3-linolein: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 1-Stearo-3-linolein

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of this compound, a common triglyceride used in research and development. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key quantitative data for this compound (CAS Number: 126301-96-0) is presented below. This information is critical for a preliminary risk assessment prior to handling and disposal.

PropertyValueReference
CAS Number 126301-96-0[1][2][3]
Molecular Formula C₃₉H₇₂O₅[1]
Molecular Weight 621.0 g/mol
Physical State Solid
Purity ≥98%
Storage -20°C
Solubility Soluble in ethanol, DMSO, and dimethyl formamide

Experimental Protocols: Step-by-Step Disposal Procedure

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it is imperative to always consult the specific SDS for the product in your possession and adhere to all local, state, and federal regulations, as well as your institution's waste management guidelines.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles

  • Laboratory coat

  • Chemically resistant gloves

Step 2: Waste Characterization
  • Consult the Safety Data Sheet (SDS): The primary source of hazard information is the manufacturer's SDS. Confirm that the this compound you are disposing of is not mixed with any hazardous solvents or other regulated chemicals.

  • Assess for Hazardous Characteristics: If the SDS is unavailable, or if the material has been mixed with other substances, it must be evaluated for hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity. As a precaution, if the characterization is uncertain, treat the waste as hazardous.

Step 3: Segregation and Containerization
  • Unused Product: Place pure, unused this compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), CAS number (126301-96-0), and the words "Non-Hazardous Waste."

  • Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads, gloves, or weighing papers, should be collected in a separate, sealed container labeled as "Solid Non-Hazardous Waste."

  • Empty Containers: Thoroughly clean empty containers that previously held this compound. Once cleaned, they can typically be disposed of in the regular laboratory trash.

Step 4: Disposal Pathway
  • Non-Hazardous Waste Stream: For uncontaminated this compound, the designated disposal route is through your institution's non-hazardous chemical waste stream. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup or to identify the designated collection area.

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand. Place the absorbed material into a sealed container and dispose of it as non-hazardous solid waste. Ensure the area is well-ventilated during cleanup.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Prepare for This compound Disposal ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe consult_sds Step 2: Consult SDS Is it mixed with hazardous material? ppe->consult_sds segregate Step 3: Segregate Waste - Pure Substance - Contaminated Solids - Empty Containers consult_sds->segregate No hazardous_protocol Follow Institutional Protocol for Hazardous Waste Disposal consult_sds->hazardous_protocol Yes non_hazardous_path No hazardous_path Yes label_waste Step 4: Label Containers 'Non-Hazardous Waste' segregate->label_waste contact_ehs Step 5: Contact EHS for Non-Hazardous Waste Pickup label_waste->contact_ehs end End: Disposal Complete contact_ehs->end hazardous_protocol->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Stearo-3-linolein

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Stearo-3-linolein (CAS No. 126301-96-0) in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe and efficient use of this substance.

Safety and Hazard Information

According to the Safety Data Sheet (SDS) for 1-Stearoyl-3-Linoleoyl-rac-glycerol, the substance is not classified as hazardous under the Globally Harmonized System (GHS). However, it is recommended to follow standard precautionary measures for handling chemicals in a laboratory environment.

Hazard ClassificationRating
GHS Classification Not classified as hazardous
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, the use of appropriate personal protective equipment is a fundamental laboratory safety practice to minimize exposure and ensure personal safety.

Recommended PPE for Handling this compound:

  • Eye Protection: Safety glasses with side shields or safety goggles should be worn to protect against accidental splashes.

  • Hand Protection: Although the SDS does not recommend a specific glove material due to a lack of testing, chemically resistant gloves (e.g., nitrile or latex) are advised to prevent skin contact.

  • Body Protection: A standard laboratory coat should be worn to protect street clothing from contamination.

  • Respiratory Protection: Not generally required for handling this substance under normal laboratory conditions with adequate ventilation.

Operational Plan: Step-by-Step Handling Procedure

1. Receiving and Storage:

  • Upon receipt, verify the integrity of the container.
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at -20°C is often recommended for similar lipids.

2. Preparation for Use:

  • Ensure a clean and organized workspace.
  • Don the appropriate personal protective equipment as outlined above.
  • Allow the container to reach room temperature before opening to prevent condensation of moisture.

3. Handling and Use:

  • Work in a well-ventilated area or under a chemical fume hood if there is a potential for generating aerosols or if heating the substance.
  • Use clean spatulas or other appropriate tools to handle the solid material.
  • If making solutions, add the substance slowly to the solvent to avoid splashing.
  • Avoid inhalation of any dust or vapors.
  • After handling, wash hands thoroughly with soap and water.

4. In Case of a Spill:

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
  • Place the absorbed material into a suitable, labeled container for disposal.
  • Clean the spill area with soap and water.
  • For large spills, restrict access to the area, and follow your institution's emergency procedures.

Disposal Plan

As a non-hazardous substance, the disposal of this compound and its waste should be conducted in accordance with institutional and local regulations.

1. Unused Product:

  • Dispose of as non-hazardous chemical waste. It is generally not recommended to dispose of chemicals down the drain unless specifically permitted by your institution's environmental health and safety (EHS) office.

2. Contaminated Materials:

  • Disposable items such as gloves, paper towels, and absorbent pads that are contaminated with this compound can typically be disposed of in the regular laboratory trash, provided they are not contaminated with any hazardous substances.

3. Empty Containers:

  • Rinse the empty container with a suitable solvent. The first rinse should be collected and disposed of as chemical waste.
  • Subsequent rinses, if the material is soluble in water, can often be disposed of down the drain with copious amounts of water, pending institutional guidelines.
  • Deface the label on the empty container before placing it in the appropriate recycling or trash receptacle.

Always consult your institution's specific waste disposal guidelines.

Experimental Workflow

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store at Recommended Temperature inspect->store prepare Prepare Workspace & Don PPE store->prepare handle Weigh/Measure Substance prepare->handle experiment Perform Experiment handle->experiment waste Segregate Waste experiment->waste dispose Dispose according to Institutional Guidelines waste->dispose

Caption: Workflow for handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Stearo-3-linolein
Reactant of Route 2
Reactant of Route 2
1-Stearo-3-linolein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.